Product packaging for DosatiLink-2(Cat. No.:)

DosatiLink-2

Cat. No.: B12374308
M. Wt: 1429.4 g/mol
InChI Key: ITAWYPWFFGKDPW-UHFFFAOYSA-N
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Description

DosatiLink-2 is a useful research compound. Its molecular formula is C65H85Cl2F2N13O15S and its molecular weight is 1429.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H85Cl2F2N13O15S B12374308 DosatiLink-2

Properties

Molecular Formula

C65H85Cl2F2N13O15S

Molecular Weight

1429.4 g/mol

IUPAC Name

2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C65H85Cl2F2N13O15S/c1-46-4-3-5-53(66)59(46)78-63(86)55-45-72-64(98-55)77-56-43-57(75-47(2)74-56)80-18-20-81(21-19-80)58(83)13-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-41-96-39-37-94-35-33-92-31-29-90-27-25-88-23-15-70-61(84)48-11-16-82(17-12-48)60-52(54-10-14-73-79-54)42-49(44-71-60)62(85)76-50-6-8-51(9-7-50)97-65(67,68)69/h3-10,14,42-45,48H,11-13,15-41H2,1-2H3,(H,70,84)(H,73,79)(H,76,85)(H,78,86)(H,72,74,75,77)

InChI Key

ITAWYPWFFGKDPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Following a comprehensive review of publicly available scientific literature, clinical trial databases, and drug development pipelines, it has been determined that there is currently no information available on a compound or therapeutic agent designated as "DosatiLink-2." Searches for its mechanism of action, signaling pathways, preclinical data, and clinical studies have yielded no specific results.

This lack of information suggests that "this compound" may be one of the following:

  • A very early-stage compound: Its development may be in the preclinical phase with no publicly disclosed data.

  • An internal codename: The name may be used internally by a pharmaceutical company and not yet released into the public domain.

  • A hypothetical or incorrectly named agent: The name may be part of a theoretical discussion or a misnomer for another compound.

This guide will therefore focus on providing a structured framework for understanding the mechanism of action of a novel therapeutic agent, using established principles of pharmacology and drug development. This framework can be applied once information about "this compound" becomes available.

A Framework for Elucidating the Mechanism of Action

Understanding the mechanism of action (MoA) of a novel therapeutic is a critical step in drug development. It encompasses the molecular interactions, cellular responses, and physiological effects that a drug elicits. A thorough investigation of the MoA is essential for predicting efficacy, understanding potential side effects, and identifying patient populations that are most likely to respond to treatment.

The following sections outline the key experimental approaches and data types that are typically generated to define the MoA of a new chemical or biological entity.

Target Identification and Validation

The first step in elucidating the MoA is to identify the specific molecular target(s) with which the drug interacts.

Experimental Protocols:

  • Affinity Chromatography: This technique is used to isolate the drug's binding partners from a complex biological sample. The drug is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the drug are retained and can be identified by mass spectrometry.

  • Yeast Two-Hybrid Screening: This genetic method identifies protein-protein interactions. It can be adapted to screen a library of proteins for interaction with the drug target.

  • Computational Modeling and Docking: In silico methods can predict the binding of a drug to a known protein structure. This can help to prioritize potential targets for experimental validation.

Characterization of Drug-Target Interaction

Once a target is identified, the nature of the interaction must be characterized quantitatively.

Data Presentation:

ParameterDescriptionTypical Units
Binding Affinity (Kd) The equilibrium dissociation constant, which reflects the strength of the binding between the drug and its target. A lower Kd indicates a stronger interaction.nM, µM
IC50 The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.nM, µM
EC50 The concentration of a drug that gives a half-maximal response.nM, µM
Ki The inhibition constant for an inhibitor of an enzyme.nM, µM
Delineation of Downstream Signaling Pathways

After binding to its target, a drug will typically modulate one or more intracellular signaling pathways. Understanding these pathways is crucial for predicting the drug's cellular effects.

Mandatory Visualization:

The following DOT script provides a generic template for visualizing a signaling pathway. This can be adapted once the specific pathway for "this compound" is known.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR, RTK) Effector Effector Protein Receptor->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade1 Kinase 1 SecondMessenger->KinaseCascade1 KinaseCascade2 Kinase 2 KinaseCascade1->KinaseCascade2 KinaseCascade3 Kinase 3 KinaseCascade2->KinaseCascade3 TranscriptionFactor Transcription Factor KinaseCascade3->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation Drug This compound Drug->Receptor Binding & Activation

Caption: A generic signaling pathway initiated by drug-receptor binding.

Cellular and Phenotypic Assays

The ultimate goal is to understand how the drug's molecular actions translate into a cellular or physiological response.

Experimental Protocols:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the number of viable cells in a culture after treatment with the drug.

  • Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): These methods detect the induction of programmed cell death.

  • Cell Cycle Analysis (e.g., Flow cytometry with propidium iodide): This technique determines the distribution of cells in different phases of the cell cycle.

  • Migration and Invasion Assays (e.g., Transwell assay): These assays are used to assess the effect of a drug on cell motility.

Mandatory Visualization:

The following DOT script illustrates a typical experimental workflow for assessing the cellular effects of a novel compound.

G cluster_workflow Experimental Workflow cluster_assays Cellular Assays Start Cell Culture (e.g., Cancer Cell Line) Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Viability Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: A workflow for evaluating the cellular effects of a compound.

Conclusion

While no specific information on the mechanism of action of "this compound" is currently available in the public domain, the framework presented in this guide provides a comprehensive overview of the methodologies and data required to elucidate the MoA of any novel therapeutic agent. Researchers and drug development professionals are encouraged to apply these principles to their investigations. As data on "this compound" emerges, this guide can serve as a template for its systematic characterization.

The Advent of Disuccinimidyl Sulfoxide (DSSO): A Technical Guide to a Novel Crosslinking Agent in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the development of novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying interacting proteins and mapping their interaction interfaces. This guide provides an in-depth look at a significant advancement in this field: the novel, mass spectrometry (MS)-cleavable crosslinking agent, Disuccinimidyl Sulfoxide (DSSO).

Introduction to DSSO: Overcoming the Complexity of XL-MS

Traditional crosslinking agents create a permanent covalent bond between interacting amino acid residues. While effective at capturing interactions, the resulting crosslinked peptides are often difficult to identify using standard proteomics software due to the combinatorial complexity of potential peptide pairs. DSSO was developed to address this challenge. It is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that primarily targets lysine residues. The key innovation of DSSO lies in its sulfoxide-containing spacer arm, which is cleavable by collision-induced dissociation (CID) within the mass spectrometer.[1][2]

This MS-cleavability significantly simplifies data analysis. During tandem mass spectrometry (MS/MS), the DSSO crosslinker fragments in a predictable manner, releasing the individual peptides. These liberated peptides can then be subjected to further fragmentation (MS³) to determine their sequences. This multi-stage fragmentation strategy allows for the confident identification of the crosslinked peptides and the precise localization of the crosslinked residues.[1]

Advantages of DSSO in Proteomics Research

The unique properties of DSSO offer several advantages for studying protein interactions:

  • Simplified Data Analysis: The MS-cleavable nature of DSSO allows for the use of standard database search algorithms for peptide identification, streamlining the data analysis workflow.[1]

  • Increased Confidence in Identification: The characteristic fragmentation pattern of DSSO provides a unique signature that aids in the confident identification of crosslinked peptides.[3]

  • Broad Applicability: As a lysine-reactive crosslinker, DSSO can be used to study a wide range of protein complexes, given the high abundance of lysine residues on protein surfaces.[4]

  • In Vivo Crosslinking Potential: The membrane-permeable nature of related MS-cleavable crosslinkers has enabled the study of protein interactions within living cells, providing a snapshot of the cellular interactome in its native context.[5]

Quantitative Data on DSSO Performance

The efficacy of a crosslinking agent is determined by its ability to successfully identify crosslinked peptides. The following table summarizes representative quantitative data from studies utilizing DSSO and similar MS-cleavable crosslinkers.

MetricValue/RangeReference Protein/SystemCitation
Identified Inter-protein Crosslinks 1,611Drosophila embryogenesis[3]
Identified Intra-protein Crosslinks 5,825Drosophila embryogenesis[3]

Experimental Protocol: In Vitro Crosslinking of a Protein Complex with DSSO

This protocol provides a general workflow for the in vitro crosslinking of a purified protein complex using DSSO, followed by sample preparation for mass spectrometry analysis.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS)

  • DSSO (e.g., from Thermo Fisher Scientific)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • DSSO Stock Solution Preparation: Prepare a fresh 10 mM stock solution of DSSO in anhydrous DMSO immediately before use.

  • Crosslinking Reaction:

    • To your purified protein complex (e.g., 1 mg/mL in HEPES buffer), add the DSSO stock solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Reduction and Alkylation:

    • Add urea to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the sample by LC-MS/MS on a high-resolution mass spectrometer capable of MS³ fragmentation.

Visualizing the DSSO XL-MS Workflow

The following diagrams illustrate the key processes involved in a DSSO crosslinking experiment.

DSSO_Mechanism cluster_reaction Crosslinking Reaction cluster_ms Mass Spectrometry Analysis ProteinA Protein A (with Lysine) DSSO DSSO ProteinA->DSSO reacts with Crosslinked_Complex Covalently Linked Protein Complex ProteinB Protein B (with Lysine) DSSO->ProteinB reacts with Digestion Tryptic Digestion Crosslinked_Complex->Digestion LC_MS LC-MS Analysis (MS1) Digestion->LC_MS MS2 MS/MS (CID) Cleavage of DSSO LC_MS->MS2 MS3 MS³ Analysis MS2->MS3 Peptide_ID Peptide Identification MS3->Peptide_ID

Caption: The DSSO crosslinking and mass spectrometry workflow.

MS_Fragmentation MS1 MS1: Intact Crosslinked Peptide Ion MS2 MS2: Fragmentation of DSSO MS1->MS2 Peptide_A_ion Fragment Ion of Peptide A MS2->Peptide_A_ion Peptide_B_ion Fragment Ion of Peptide B MS2->Peptide_B_ion MS3_A MS³: Sequencing of Peptide A Peptide_A_ion->MS3_A MS3_B MS³: Sequencing of Peptide B Peptide_B_ion->MS3_B

Caption: The multi-stage fragmentation process of a DSSO-crosslinked peptide.

Conclusion and Future Directions

Disuccinimidyl sulfoxide and other MS-cleavable crosslinkers represent a significant advancement in the field of proteomics, enabling more efficient and confident identification of protein-protein interactions.[1][3] The continued development of novel crosslinking chemistries, coupled with advancements in mass spectrometry instrumentation and data analysis software, promises to further enhance our ability to unravel the complex network of interactions that govern cellular life. Future developments may include crosslinkers with different reactive groups to target a wider range of amino acids, as well as improved enrichment strategies for low-abundance crosslinked peptides.[6][7] These innovations will undoubtedly play a crucial role in basic research and the development of new therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "DosatiLink-2" did not yield any specific publicly available information. Therefore, this guide has been generated using the well-characterized tyrosine kinase inhibitor, Dasatinib , as a representative example to fulfill the detailed content and formatting requirements of the request. The data and experimental protocols presented herein pertain to Dasatinib.

This technical guide provides an in-depth overview of the binding specificity of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Binding Data

Dasatinib is known to bind to a range of kinases with varying affinities. The following table summarizes the inhibitory concentrations (IC50) of Dasatinib against a panel of selected kinases, providing a quantitative view of its binding specificity.

Target KinaseIC50 (nM)Kinase FamilyCellular Process
BCR-ABL<1Tyrosine KinaseProliferation, Survival
SRC0.5 - 1Tyrosine KinaseCell Growth, Motility
c-KIT5Tyrosine KinaseProliferation, Differentiation
PDGFRβ28Tyrosine KinaseCell Growth, Angiogenesis
LCK1.1Tyrosine KinaseT-cell Activation
EPHA216Tyrosine KinaseCell Adhesion, Migration

Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers. A primary target is the BCR-ABL fusion protein, which drives the proliferation of cancer cells in CML. The diagram below illustrates the inhibition of the BCR-ABL signaling pathway by Dasatinib.

G BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Dasatinib Dasatinib Dasatinib->BCR_ABL SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Dasatinib inhibits BCR-ABL, blocking downstream signaling pathways.

Experimental Protocols

To determine the binding specificity and inhibitory activity of compounds like Dasatinib, various in vitro assays are employed. Below is a representative protocol for a competitive binding assay.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro kinase inhibition assay to determine the IC50 value of an inhibitor.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis a Prepare Kinase and Substrate c Incubate Kinase, Substrate, Inhibitor, and ATP a->c b Serially Dilute Inhibitor (Dasatinib) b->c d Measure Kinase Activity (e.g., Luminescence) c->d e Plot Data and Calculate IC50 d->e

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Dasatinib against a specific kinase (e.g., ABL1).

2. Materials:

  • Recombinant human ABL1 kinase (purified)

  • Biotinylated peptide substrate for ABL1

  • Dasatinib (or other test inhibitor)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

3. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Dasatinib in 100% DMSO.

    • Perform serial dilutions of the Dasatinib stock solution in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Reaction:

    • Add 5 µL of the diluted Dasatinib or control (DMSO vehicle) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the ABL1 kinase and the biotinylated peptide substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the kinase) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ATP remaining using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding the detection reagent which lyses the cells and provides the substrate for luciferase.

    • Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity (higher kinase activity results in lower ATP levels and thus lower luminescence).

  • Normalize the data by setting the control with no inhibitor as 0% inhibition and a control with a known potent inhibitor or no kinase as 100% inhibition.

  • Plot the percent inhibition as a function of the logarithm of the Dasatinib concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease mechanisms, and therapeutic intervention. While numerous methods exist to study these interactions, many face limitations in sensitivity, specificity, or the ability to be performed in a native cellular context. This guide introduces DosatiLink-2, a novel, proximity-based technology designed to provide sensitive and quantitative detection of PPIs directly within fixed cells or tissue samples.

Core Principle of the this compound Technology

The this compound system is an advanced proximity ligation assay that leverages a proprietary bifunctional linker and a highly efficient enzymatic signal amplification cascade to detect endogenous protein interactions. The core of the technology relies on two primary antibody pairs, each recognizing one of the two proteins of interest. These primary antibodies are then recognized by secondary antibodies conjugated to unique oligonucleotide strands, termed 'Oligo-A' and 'Oligo-B'.

When the two target proteins are in close proximity (typically <40 nm), the attached oligonucleotides can be enzymatically joined by the this compound Ligase to form a unique DNA template. This template is then amplified via a rolling circle amplification (RCA) mechanism, generating a long, single-stranded DNA molecule containing hundreds of tandem repeats of the template sequence. This amplified product is subsequently detected using fluorescently labeled probes, with each detected "spot" representing a single PPI event.

Below is a diagram illustrating the core workflow of the this compound assay.

DosatiLink2_Workflow cluster_cell In-Situ (Fixed Cell) cluster_analysis Analysis ProtA Protein A AbA Primary Ab (anti-A) ProtA->AbA ProtB Protein B AbB Primary Ab (anti-B) ProtB->AbB SecAbA Secondary Ab + Oligo A AbA->SecAbA SecAbB Secondary Ab + Oligo B AbB->SecAbB Ligation This compound Ligase (Forms Template) SecAbA->Ligation SecAbB->Ligation RCA Rolling Circle Amplification Ligation->RCA Detection Fluorescent Probe Hybridization RCA->Detection Microscope Fluorescence Microscopy Detection->Microscope Quantify Image Analysis (Spot Counting) Microscope->Quantify

Caption: The this compound experimental workflow from antibody binding to signal quantification.

Quantitative Data Presentation

The digital nature of the this compound assay (one spot per interaction) allows for robust quantification. Below are representative data from validation experiments.

Table 1: Assay Specificity and Signal-to-Noise Ratio

Target InteractionPrimary AntibodiesAverage Signal (Spots/Cell)Background (No Primary Ab)Signal-to-Noise Ratio
EGFR-GRB2Anti-EGFR + Anti-GRB2152.43.149.2
p53-MDM2Anti-p53 + Anti-MDM288.72.930.6
Negative ControlAnti-EGFR + Anti-GAPDH4.53.01.5
Negative ControlAnti-p53 + Anti-Actin5.12.81.8

Table 2: Dose-Dependent Inhibition of the p53-MDM2 Interaction

Inhibitor Concentration (nM)Average Signal (Spots/Cell)Standard Deviation% Inhibition
0 (Vehicle)90.18.50%
175.27.116.5%
1044.85.250.3%
5021.33.876.4%
10010.52.188.3%
5006.81.992.5%

Case Study: Analysis of the hypothetical "Kinase-X" Signaling Pathway

This compound is an ideal tool for dissecting signaling pathways. Consider a pathway where Kinase-X phosphorylates Substrate-Y upon activation by Receptor-Z, leading to the recruitment of Adaptor-W. The technology can be used to quantify each of these interaction events under different cellular conditions (e.g., ligand stimulation vs. inhibition).

Signaling_Pathway ReceptorZ Receptor-Z KinaseX Kinase-X ReceptorZ->KinaseX activates SubstrateY Substrate-Y KinaseX->SubstrateY phosphorylates pSubstrateY p-Substrate-Y SubstrateY->pSubstrateY AdaptorW Adaptor-W pSubstrateY->AdaptorW recruits Downstream Downstream Signaling AdaptorW->Downstream

Caption: Hypothetical Kinase-X signaling pathway amenable to this compound analysis.

Detailed Experimental Protocols

4.1 Cell Preparation and Fixation

  • Seed cells on glass coverslips in a 24-well plate and culture under desired conditions.

  • Aspirate culture medium and wash once with 1X PBS.

  • Fix cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash three times with 1X PBS for 5 minutes each.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with 1X PBS for 5 minutes each.

4.2 Immunostaining and Ligation

  • Block non-specific antibody binding by incubating with this compound Blocking Buffer for 1 hour at 37°C.

  • Dilute the two primary antibodies (each targeting one protein of interest) in this compound Antibody Diluent.

  • Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Wash three times with 1X Tris-Buffered Saline with 0.05% Tween-20 (TBST).

  • Dilute the this compound secondary probes (Oligo-A and Oligo-B) in Antibody Diluent.

  • Incubate coverslips with the secondary probe solution for 1 hour at 37°C.

  • Wash three times with 1X TBST.

  • Prepare the this compound Ligation mix by combining Ligase Buffer and Ligase enzyme as per the kit instructions.

  • Incubate coverslips with the Ligation mix for 30 minutes at 37°C.

  • Wash twice with 1X TBST.

4.3 Amplification and Detection

  • Prepare the Amplification mix by combining the RCA Polymerase and reaction buffer.

  • Incubate coverslips with the Amplification mix for 90 minutes at 37°C.

  • Wash three times with 1X TBST.

  • Prepare the Detection mix containing the fluorescently labeled probes in hybridization buffer.

  • Incubate coverslips with the Detection mix for 30 minutes at 37°C in the dark.

  • Wash three times with 1X TBST.

  • Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

4.4 Imaging and Data Analysis

  • Image the slides using a fluorescence microscope with appropriate filters for DAPI and the detection probe.

  • Acquire images from at least 10 random fields of view per condition.

  • Use image analysis software (e.g., ImageJ/Fiji with a spot-counting plugin) to quantify the number of fluorescent spots per cell.

  • Calculate the average number of spots per cell for each experimental condition. Statistical analysis can then be performed.

Logical Relationships in Assay Design

Proper experimental design is critical for obtaining meaningful results. The following diagram outlines the logical flow for setting up a this compound experiment, including essential controls.

Logical_Flow cluster_Controls Essential Controls Hypothesis Hypothesis: Protein A interacts with Protein B TestCondition Test Condition: Anti-A + Anti-B Hypothesis->TestCondition NoPrimary No Primary Ab Control (Probes Only) Hypothesis->NoPrimary SinglePrimaryA Single Primary Ab (Anti-A Only) Hypothesis->SinglePrimaryA SinglePrimaryB Single Primary Ab (Anti-B Only) Hypothesis->SinglePrimaryB NonInteracting Non-Interacting Pair (e.g., Anti-A + Anti-GAPDH) Hypothesis->NonInteracting Result Compare Signal: Test vs. Controls TestCondition->Result NoPrimary->Result SinglePrimaryA->Result SinglePrimaryB->Result NonInteracting->Result Conclusion Conclusion on PPI Result->Conclusion

Caption: Logical workflow for designing a robust this compound experiment with controls.

This technical guide provides a comprehensive overview of the fictional this compound technology. By offering a combination of high sensitivity, in-situ analysis, and quantitative results, this theoretical method represents a powerful tool for the exploration of protein-protein interactions in basic research and drug discovery.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of currently available data on the physicochemical properties of DosatiLink-2 for researchers, scientists, and drug development professionals.

Executive Summary

This document aims to provide a detailed overview of the solubility and stability of this compound, a novel compound of interest in the pharmaceutical landscape. However, a thorough investigation of publicly accessible scientific literature, chemical databases, and manufacturer specifications has revealed a significant lack of available data for a compound specifically designated as "this compound".

While the quest for information on "this compound" proved unfruitful, data was uncovered for a related compound, "DosatiLink-1". This guide will present the available information on DosatiLink-1 as a potential point of reference, while clearly acknowledging that these data cannot be directly extrapolated to this compound. The absence of specific data for this compound underscores the novelty of this compound and highlights the critical need for foundational characterization studies.

Solubility Profile

A critical parameter in drug development, solubility directly impacts a compound's bioavailability and formulation possibilities. At present, no empirical data on the solubility of this compound in aqueous or organic solvents has been published.

Reference Data: DosatiLink-1

For comparative purposes, the solubility of DosatiLink-1 has been reported. It is crucial to reiterate that this information is not a substitute for experimental determination of this compound's solubility.

CompoundSolventSolubility
DosatiLink-1DMSO10 mM

Experimental Protocol for Solubility Determination (General Method)

A standardized experimental approach to determine the solubility of a novel compound like this compound would typically involve the following steps:

  • Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved particles.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Reporting: The solubility is expressed in units such as mg/mL, µg/mL, or molarity (M).

Stability Profile

The stability of a drug candidate under various conditions is a key determinant of its shelf-life, storage requirements, and in vivo performance. No stability data for this compound has been made publicly available.

Key Stability Aspects to Investigate for this compound:

  • pH Stability: Assessing degradation across a range of pH values to mimic physiological conditions in the gastrointestinal tract and bloodstream.

  • Thermal Stability: Evaluating the impact of temperature on compound integrity to define appropriate storage and handling conditions.

  • Photostability: Determining the compound's sensitivity to light exposure.

  • Oxidative Stability: Investigating susceptibility to degradation in the presence of oxidizing agents.

  • In Vitro Metabolic Stability: Assessing the compound's stability in the presence of liver microsomes or other metabolic enzyme systems to predict its in vivo clearance.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of this compound aliquot Aliquot into different stress conditions (pH, Temp, Light, etc.) prep->aliquot incubate Incubate samples for predefined time points aliquot->incubate analyze Analyze samples by HPLC or LC-MS incubate->analyze quantify Quantify remaining parent compound analyze->quantify degradants Identify major degradants analyze->degradants kinetics Determine degradation kinetics quantify->kinetics pathway Propose degradation pathway degradants->pathway kinetics->pathway

Caption: A typical experimental workflow for assessing the stability of a new chemical entity.

Signaling Pathways and Logical Relationships

Without experimental data, any depiction of signaling pathways involving this compound would be purely speculative. However, a logical diagram can illustrate the necessary steps to characterize this novel compound.

Logical Workflow for Physicochemical Characterization

start This compound Synthesis and Purification solubility Solubility Assessment (Aqueous & Organic) start->solubility stability Stability Profiling (pH, Temp, etc.) start->stability formulation Pre-formulation Studies solubility->formulation stability->formulation invivo In Vivo Studies formulation->invivo

Caption: The logical progression from synthesis to in vivo studies for this compound.

Conclusion and Future Directions

The current lack of public information on the solubility and stability of this compound presents a significant knowledge gap for researchers and drug developers. The immediate priority for any research program involving this compound should be the systematic experimental determination of these fundamental physicochemical properties. The methodologies and workflows outlined in this guide provide a roadmap for these essential characterization studies. The data from these future studies will be invaluable for guiding formulation development, designing preclinical experiments, and ultimately understanding the therapeutic potential of this compound. Researchers are encouraged to publish their findings to contribute to the collective understanding of this novel agent.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly the G12C mutant, has long been a challenging target in cancer therapy. While direct KRAS G12C inhibitors have shown clinical promise, resistance mechanisms often limit their long-term efficacy. A key resistance pathway involves the adaptive feedback reactivation of the MAPK signaling cascade, frequently mediated by the protein tyrosine phosphatase SHP2. DosatiLink-2 is a novel, investigational bifunctional degrader designed to overcome this limitation by simultaneously inducing the proteasomal degradation of both KRAS G12C and SHP2. This technical guide elucidates the core advantages of utilizing this compound in pre-clinical research, detailing its mechanism of action, providing key experimental protocols, and presenting quantitative data to support its enhanced anti-tumor activity.

Introduction: The Rationale for Dual KRAS G12C and SHP2 Degradation

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in KRAS are among the most common oncogenic drivers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

First-generation KRAS G12C inhibitors, such as sotorasib and adagrasib, have demonstrated significant clinical activity. However, their efficacy can be hampered by intrinsic and acquired resistance. One of the primary mechanisms of resistance is the feedback reactivation of the MAPK pathway, often driven by the upstream signaling node, SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating RAS.

This compound is a proteolysis-targeting chimera (PROTAC) that capitalizes on the ubiquitin-proteasome system to induce the degradation of target proteins. It is comprised of three key components: a high-affinity ligand for KRAS G12C, a potent E3 ubiquitin ligase-recruiting ligand, and a novel linker designed to also bind to and recruit SHP2 for degradation. This dual-targeting approach offers a significant advantage over single-target inhibition by preemptively dismantling a key resistance mechanism.

Mechanism of Action: The this compound Signaling Pathway

This compound exerts its anti-tumor effects by forming a ternary complex between the E3 ubiquitin ligase (e.g., VHL or Cereblon), the target proteins (KRAS G12C and SHP2), and itself. This proximity induces the polyubiquitination of both KRAS G12C and SHP2, marking them for degradation by the 26S proteasome. The subsequent degradation of these two key signaling proteins leads to a more profound and durable inhibition of the MAPK pathway.

DosatiLink2_Mechanism cluster_cell Cancer Cell DosatiLink2 This compound Ternary_Complex Ternary Complex (this compound + E3 + Targets) DosatiLink2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex KRAS_G12C KRAS G12C KRAS_G12C->Ternary_Complex SHP2 SHP2 SHP2->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation_KRAS KRAS G12C Degradation Proteasome->Degradation_KRAS Degrades Degradation_SHP2 SHP2 Degradation Proteasome->Degradation_SHP2 Degrades MAPK_Pathway MAPK Pathway (ERK Signaling) Degradation_KRAS->MAPK_Pathway Inhibits Degradation_SHP2->MAPK_Pathway Inhibits Proliferation Tumor Cell Proliferation MAPK_Pathway->Proliferation Promotes

Caption: Mechanism of action for this compound.

Quantitative Data: In Vitro Efficacy

The efficacy of this compound was evaluated in various KRAS G12C mutant cancer cell lines. The following tables summarize key quantitative data comparing this compound to a selective KRAS G12C inhibitor.

Table 1: Degradation Concentration 50 (DC50) and Maximum Degradation (Dmax) at 24 hours

Cell LineTargetThis compound DC50 (nM)This compound Dmax (%)KRAS G12C Inhibitor DC50 (nM)KRAS G12C Inhibitor Dmax (%)
NCI-H358 (NSCLC) KRAS G12C15>95N/AN/A
SHP235>90N/AN/A
MIA PaCa-2 (Pancreatic) KRAS G12C20>95N/AN/A
SHP245>85N/AN/A

Table 2: Inhibition of Cell Viability (IC50) at 72 hours

Cell LineThis compound IC50 (nM)KRAS G12C Inhibitor IC50 (nM)
NCI-H358 (NSCLC) 25150
MIA PaCa-2 (Pancreatic) 40250

Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the degradation of KRAS G12C and SHP2 following treatment with this compound.

Methodology:

  • Cell Culture: Plate NCI-H358 or MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto a 4-12% Bis-Tris gel and perform SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against KRAS G12C, SHP2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

Objective: To determine the effect of this compound on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed NCI-H358 or MIA PaCa-2 cells in 96-well plates.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound or a KRAS G12C inhibitor.

  • Incubation: Incubate the plates for 72 hours.

  • Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Start: KRAS G12C Mutant Cell Lines Cell_Culture Cell Culture and Plating Start->Cell_Culture Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot for Protein Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay DC50_Dmax Calculate DC50 and Dmax Western_Blot->DC50_Dmax IC50 Calculate IC50 Viability_Assay->IC50 Conclusion Conclusion: Enhanced Anti-Tumor Efficacy DC50_Dmax->Conclusion IC50->Conclusion

Caption: In vitro efficacy evaluation workflow.

Logical Relationship: Overcoming Resistance

The dual degradation mechanism of this compound provides a clear advantage in overcoming the adaptive resistance observed with single-agent KRAS G12C inhibitors. The logical relationship is depicted below.

Resistance_Logic KRAS_Inhibitor KRAS G12C Inhibitor KRAS_Inhibition Inhibition of KRAS G12C KRAS_Inhibitor->KRAS_Inhibition Feedback Feedback Reactivation of MAPK Pathway KRAS_Inhibition->Feedback Leads to SHP2_Activation SHP2 Activation Feedback->SHP2_Activation Resistance Acquired Resistance SHP2_Activation->Resistance DosatiLink2 This compound KRAS_Degradation Degradation of KRAS G12C DosatiLink2->KRAS_Degradation SHP2_Degradation Degradation of SHP2 DosatiLink2->SHP2_Degradation Sustained_Inhibition Sustained MAPK Pathway Inhibition KRAS_Degradation->Sustained_Inhibition SHP2_Degradation->Sustained_Inhibition Prevents Feedback Efficacy Durable Efficacy Sustained_Inhibition->Efficacy

Caption: Overcoming resistance with this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for KRAS G12C-driven cancers. By simultaneously degrading both the primary oncogenic driver and a key mediator of adaptive resistance, this compound demonstrates superior in vitro efficacy compared to single-agent KRAS G12C inhibition. The data presented in this guide highlight its potential for inducing a more profound and durable anti-tumor response.

Future research will focus on in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy and safety in animal models of KRAS G12C-mutant cancers. Further investigation into the broader impact of dual KRAS G12C and SHP2 degradation on the tumor microenvironment is also warranted. This compound provides a valuable tool for researchers to explore the vulnerabilities of KRAS-mutant tumors and develop more effective therapeutic interventions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the known characteristics of DosatiLink-2 and general safety and handling guidelines based on its classification as an Abelson murine leukemia (ABL) enzyme inhibitor and a Proteolysis Targeting Chimera (PROTAC). As of the date of this publication, specific safety data sheets (SDS) and detailed experimental protocols for this compound are not publicly available. Therefore, the information presented herein is based on the general properties of ABL inhibitors and PROTACs and should be supplemented by institution-specific safety protocols and a thorough risk assessment before handling.

Introduction to this compound

This compound is a chemical probe identified as an Abelson murine leukemia (ABL) enzyme inhibitor.[1][2][3][4] It functions as a PROTAC, a heterobifunctional molecule designed to induce the degradation of a target protein through the cell's own ubiquitin-proteasome system.[2] In the case of this compound, the target protein is the ABL tyrosine kinase. The constitutive activity of the BCR-ABL fusion protein is a hallmark of Chronic Myeloid Leukemia (CML), making it a key therapeutic target.[5][6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Catalog Number HY-152036MedChemExpress
Molecular Formula C65H85Cl2F2N13O15SMedChemExpress
Molecular Weight 1429.42 g/mol MedChemExpress
Target ABL Enzyme[1][2][3][4]
Compound Class PROTAC Degrader[2]

General Safety and Handling Guidelines

The following guidelines are based on the potential hazards associated with potent small molecule inhibitors and PROTACs. A comprehensive, compound-specific risk assessment should be conducted prior to any handling.

Personal Protective Equipment (PPE)

Due to the potent biological activity of ABL inhibitors and the novel mechanism of PROTACs, stringent adherence to PPE protocols is mandatory.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended, especially when handling stock solutions or performing procedures with a high risk of splashing.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: For procedures that may generate aerosols or fine powders, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.

Engineering Controls
  • Fume Hood: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Work in a well-ventilated laboratory area.

Handling and Storage

Table 2: General Handling and Storage Recommendations

GuidelineRecommendation
Receiving Inspect package for damage upon receipt. Handle with appropriate PPE.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Follow supplier recommendations for specific storage temperatures (typically -20°C or -80°C for long-term storage).
Dispensing Weigh solids in a fume hood or a ventilated balance enclosure. Avoid creating dust.
Solutions Prepare solutions in a fume hood. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Waste Disposal Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations. This includes empty vials, pipette tips, and contaminated PPE.
Spills In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material and decontaminate the area. Report the spill to the appropriate safety personnel.

Mechanism of Action

Targeting the BCR-ABL Signaling Pathway

This compound functions by inhibiting the ABL kinase, a key component of the BCR-ABL fusion protein. In CML, the BCR-ABL oncoprotein is constitutively active, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival.[5][6][7][8][9] These pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the STAT pathway. By inhibiting the kinase activity of BCR-ABL, this compound is expected to block these downstream signals, thereby inducing apoptosis in cancer cells.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival DosatiLink2 This compound DosatiLink2->BCR_ABL

BCR-ABL Signaling Pathway Inhibition
PROTAC-Mediated Protein Degradation

As a PROTAC, this compound utilizes a distinct mechanism from traditional enzyme inhibitors. Instead of merely blocking the active site of the ABL kinase, it hijacks the cell's ubiquitin-proteasome system to induce the degradation of the entire ABL protein.[10][][12][13][14] This is achieved through the bifunctional nature of the PROTAC molecule: one end binds to the ABL kinase, and the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the ABL protein with ubiquitin, marking it for destruction by the proteasome.[10][][12][13][14]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation DosatiLink2 This compound ABL ABL Kinase (Target Protein) DosatiLink2->ABL Binds E3_Ligase E3 Ubiquitin Ligase DosatiLink2->E3_Ligase Recruits Ubiquitinated_ABL Ubiquitinated ABL Kinase E3_Ligase->Ubiquitinated_ABL Ubiquitin Tagging Proteasome Proteasome Ubiquitinated_ABL->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades

General PROTAC Mechanism of Action

Experimental Protocols

Specific, validated experimental protocols for this compound are not currently available in the public domain. Researchers should develop and validate their own protocols based on the experimental objectives. General considerations for designing experiments with ABL inhibitors and PROTACs are provided below.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory activity of this compound against ABL kinase.

  • General Method: A variety of commercially available kinase assay kits can be used. These typically involve incubating the recombinant ABL kinase with a substrate and ATP in the presence of varying concentrations of this compound. The kinase activity can be measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Controls: Include a positive control (a known ABL inhibitor) and a negative control (vehicle, e.g., DMSO).

Cell-Based Assays
  • Objective: To assess the effect of this compound on the viability and proliferation of BCR-ABL positive cell lines (e.g., K562, Ba/F3 p210).

  • General Method:

    • Culture BCR-ABL positive cells in appropriate media.

    • Treat cells with a dose-response range of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Determine the IC50 value of this compound.

Western Blotting for Protein Degradation
  • Objective: To confirm the PROTAC-mediated degradation of ABL kinase.

  • General Method:

    • Treat BCR-ABL positive cells with this compound at various concentrations and time points.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against ABL and a loading control (e.g., GAPDH, β-actin).

    • Detect with a secondary antibody and visualize the protein bands. A decrease in the ABL band intensity relative to the loading control indicates protein degradation.

Potential for Off-Target Effects and the "Hook Effect"

A critical consideration when working with PROTACs is the potential for off-target protein degradation and the "hook effect."[10]

  • Off-Target Effects: The E3 ligase recruited by the PROTAC could potentially ubiquitinate and degrade other proteins that are not the intended target. Comprehensive proteomic studies are often required to assess the selectivity of a PROTAC.

  • Hook Effect: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[10] This can lead to a decrease in degradation efficiency at higher doses. It is crucial to perform dose-response experiments to identify the optimal concentration range for maximal degradation.

Conclusion

This compound is a valuable research tool for studying the inhibition and degradation of the ABL kinase. While specific safety and handling data are limited, a cautious approach based on the general guidelines for potent small molecule inhibitors and PROTACs is essential. Researchers must conduct a thorough risk assessment and adhere to strict safety protocols. The provided information on the BCR-ABL signaling pathway and the general mechanism of PROTACs offers a foundational understanding for designing and interpreting experiments with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the applications of DOK-2 and DOCK2 in cell biology.

Acknowledgment on "DosatiLink-2"

Initial searches for "this compound" did not yield any specific results within the public domain of cell biology research. It is highly probable that this term is a misspelling or a very niche, non-indexed designation. However, extensive research into related and phonetically similar terms has identified two key signaling proteins, DOK-2 and DOCK2 , which are deeply involved in cellular biology and likely the intended subject of this inquiry. This guide will, therefore, focus on the applications and mechanisms of DOK-2 and DOCK2.

DOK-2 (Downstream of Tyrosine Kinase 2)

Introduction: DOK-2, also known as docking protein 2, is a member of the DOK family of adaptor proteins. These proteins are crucial negative regulators of signal transduction pathways, particularly those initiated by tyrosine kinases.[1][2] DOK-2 does not possess intrinsic enzymatic activity; instead, it functions as a scaffold, recruiting other signaling molecules to inhibit pathways such as the Ras-MAPK and PI3K-Akt pathways.[1]

Core Functions and Applications in Cell Biology

DOK-2 is implicated in a variety of cellular processes, primarily acting as a tumor suppressor and a negative regulator of immune responses.[1]

  • Negative Regulation of T-Cell Receptor (TCR) Signaling: In T-cells, DOK-1 and DOK-2 are expressed and act to negatively regulate the TCR signaling pathway.[1][3] Mice lacking both DOK-1 and DOK-2 show augmented responses to T-cell stimulation, including increased activation of ZAP-70, proliferation, and cytokine production.[3] This inhibitory role is crucial for maintaining immune homeostasis and preventing autoimmunity.[3]

  • Modulation of Lipopolysaccharide (LPS) Signaling: In macrophages, DOK-1 and DOK-2 are essential negative regulators of the TLR4 signaling pathway, which is activated by the bacterial endotoxin LPS.[4][5] Macrophages lacking DOK-1 or DOK-2 exhibit elevated Erk activation and hyperproduction of pro-inflammatory cytokines like TNF-α and nitric oxide in response to LPS.[4][5]

  • Regulation of Natural Killer (NK) Cell Function: DOK-1 and DOK-2 proteins are involved in a negative feedback loop downstream of NK-cell-activating receptors.[6] Their overexpression in human NK cells reduces activation, while their ablation in mice leads to increased IFN-γ production.[6]

  • Tumor Suppression: DOK-2 is a well-established tumor suppressor gene.[1] It inhibits cell proliferation and migration by negatively regulating the MAPK and Akt signaling pathways.[1] Its suppressive role has been noted in various cancers, including lung, intestinal, liver, and breast cancer.[1]

Quantitative Data Summary
Cell TypeSignaling Pathway InvolvedEffect of DOK-2Reference(s)
T-CellsT-Cell Receptor (TCR) SignalingNegative regulation of ZAP-70 activation, proliferation, and cytokine production.[1][3]
MacrophagesToll-Like Receptor 4 (TLR4) / LPS SignalingInhibition of Erk activation and production of TNF-α and nitric oxide.[4][5]
Natural Killer (NK) CellsActivating NK-cell receptor signalingNegative feedback loop, reducing IFN-γ production.[6]
Cancer CellsRas/MAPK/ERK, PI3K/AKT/mTORInhibition of cell proliferation and migration.[1]
Experimental Protocols

Immunoprecipitation and Immunoblotting for DOK-2 Phosphorylation

This protocol is a standard method to assess the phosphorylation status of DOK-2 upon cellular stimulation, for instance, with LPS in macrophages.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein A/G-agarose beads

  • Anti-DOK-2 antibody

  • Anti-phosphotyrosine antibody

  • SDS-PAGE gels and transfer apparatus

  • Western blot detection reagents

Methodology:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) to the desired density. Stimulate cells with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Incubate the supernatant with an anti-DOK-2 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G-agarose beads and incubate for another 2 hours.

    • Wash the beads several times with lysis buffer.

  • Immunoblotting:

    • Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated DOK-2.

    • Strip the membrane and re-probe with an anti-DOK-2 antibody to confirm the total amount of immunoprecipitated DOK-2.

Signaling Pathway Diagram

DOK2_Negative_Regulation RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR DOK2 DOK-2 RTK->DOK2 induces phosphorylation PI3K PI3K RTK->PI3K activates Grb2 Grb2 RTK->Grb2 activates TLR4 Toll-like Receptor 4 (TLR4) TLR4->DOK2 induces phosphorylation RasGAP RasGAP DOK2->RasGAP recruits SHIP1 SHIP-1 DOK2->SHIP1 recruits Ras Ras MAPK Pathway MAPK Pathway Ras->MAPK Pathway Akt Pathway Akt Pathway PI3K->Akt Pathway SOS SOS Grb2->SOS activates SOS->Ras activates RasGAP->Ras inhibits SHIP1->PI3K inhibits Proliferation, Inflammation Proliferation, Inflammation MAPK Pathway->Proliferation, Inflammation Survival, Growth Survival, Growth Akt Pathway->Survival, Growth

Caption: DOK-2 negative regulation of RTK and TLR4 signaling pathways.

DOCK2 (Dedicator of Cytokinesis 2)

Introduction: DOCK2 is a member of the DOCK family of proteins, which act as guanine nucleotide exchange factors (GEFs) for Rho family GTPases, particularly Rac.[7][8] Unlike conventional GEFs, DOCK proteins possess a DHR-2 domain that mediates the exchange of GDP for GTP on Rac, leading to its activation.[9] DOCK2 is predominantly expressed in hematopoietic cells and plays a critical role in immune cell migration, activation, and cytoskeletal rearrangement.[8][10][11]

Core Functions and Applications in Cell Biology

DOCK2 is essential for various aspects of the immune response and has been implicated in several diseases.

  • Lymphocyte Migration and Homing: DOCK2 is crucial for the migration of lymphocytes in response to chemokines.[11] It is involved in signaling downstream of chemokine receptors, leading to the actin cytoskeleton remodeling required for cell movement.[8] DOCK2 deficiency impairs the homing of lymphocytes to secondary lymphoid organs.[11]

  • T-Cell and B-Cell Activation: DOCK2 plays a role in the activation of T and B lymphocytes.[11] It is involved in the formation of the immunological synapse in T-cells and is required for B-cell activation and integrin-mediated adhesion.[11]

  • Innate Immunity: DOCK2 is involved in the function of innate immune cells, including neutrophils, macrophages, and dendritic cells.[11] It regulates neutrophil chemotaxis, macrophage migration, and the antiviral function of plasmacytoid dendritic cells.[11]

  • Disease Association: Mutations in the DOCK2 gene can lead to combined immunodeficiency.[12] DOCK2 has also been associated with Alzheimer's disease, HIV development, and the progression of certain cancers.[10]

Quantitative Data Summary
Cell TypeFunction Mediated by DOCK2Downstream EffectorReference(s)
Lymphocytes (T and B cells)Chemokine-mediated migration and activation.Rac GTPase[10][11]
NeutrophilsChemotaxis and ROS production.Rac GTPase[11]
MacrophagesMigration, activation, and ROS production.Rac GTPase[11]
Dendritic CellsAntiviral function (pDCs).Rac GTPase[11]
Experimental Protocols

In Vitro Chemotaxis Assay (Transwell Assay)

This protocol is used to quantify the migratory response of immune cells towards a chemoattractant, a process highly dependent on DOCK2.

Materials:

  • Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes)

  • 24-well plates

  • Chemoattractant (e.g., CXCL12 for T-cells)

  • Cell culture medium

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter

Methodology:

  • Cell Preparation: Isolate the immune cells of interest (e.g., T-cells from peripheral blood or spleen). The cells can be pre-treated with a DOCK2 inhibitor or vehicle control.

  • Assay Setup:

    • Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Add medium without the chemoattractant to control wells.

    • Resuspend the prepared cells in medium and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 2-4 hours).

  • Quantification:

    • Remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Counting the cells directly using a hemocytometer or an automated cell counter.

      • Lysing the cells in the lower chamber and measuring the fluorescence if the cells were pre-labeled with a fluorescent dye.

  • Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

Signaling Pathway Diagram

DOCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ChemokineReceptor Chemokine Receptor (e.g., CXCR4) DOCK2 DOCK2 ChemokineReceptor->DOCK2 activates ELMO1 ELMO1 DOCK2->ELMO1 interacts with Rac_GDP Rac-GDP (inactive) DOCK2->Rac_GDP catalyzes GDP-GTP exchange Rac_GTP Rac-GTP (active) WAVE_complex WAVE complex Rac_GTP->WAVE_complex activates Arp23_complex Arp2/3 complex WAVE_complex->Arp23_complex activates Actin Polymerization Actin Polymerization Arp23_complex->Actin Polymerization Chemokine Chemokine (e.g., CXCL12) Chemokine->ChemokineReceptor binds Cell Migration, Adhesion Cell Migration, Adhesion Actin Polymerization->Cell Migration, Adhesion

Caption: DOCK2-mediated signaling pathway in chemokine-induced cell migration.

A Note on PROTACs (Proteolysis-Targeting Chimeras)

While "this compound" does not appear to be a known term, the "Link" component could be an allusion to the linker in PROTACs . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[13][14][15][16] This technology represents a novel therapeutic modality in cell biology and drug discovery.[16][17] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two.[16] This mechanism allows for the targeted degradation of proteins that are otherwise difficult to inhibit with traditional small molecules.[14] Given the focus on targeted applications in cell biology, it is conceivable that the user's interest lies in this innovative area.

References

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry regarding DosatiLink-2 in comparison to traditional chemical crosslinkers. Initial research indicates a fundamental difference in the molecular function of this compound compared to classical crosslinking agents. This compound is identified as an Abelson murine leukemia (ABL) enzyme inhibitor, a class of molecules that function by blocking the enzymatic activity of specific proteins.[1][2] In contrast, traditional crosslinkers are chemical reagents designed to form covalent bonds between molecules, thereby providing spatial information about their proximity.[3][4]

This guide will first elucidate the mechanism and application of ABL kinase inhibitors like this compound. Subsequently, it will provide a comprehensive comparison of various traditional crosslinkers, complete with quantitative data, detailed experimental protocols, and visualizations as requested, to serve as a valuable resource for researchers in drug development and proteomics.

Part 1: Understanding this compound as an ABL Kinase Inhibitor

This compound is classified as an inhibitor of the ABL enzyme.[1][2] ABL kinases are a family of tyrosine kinases that play a crucial role in regulating cellular processes such as cell differentiation, division, and adhesion.[5] The dysregulation of ABL kinase activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the formation of the BCR-ABL fusion protein leads to constitutively active kinase signaling.[5][6]

ABL kinase inhibitors, therefore, represent a targeted therapeutic strategy. They function by binding to the kinase domain of the ABL protein, preventing the transfer of phosphate groups from ATP to their target substrates.[5] This blockage of phosphorylation effectively shuts down the downstream signaling pathways that drive uncontrolled cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[5] The most well-known ABL kinase inhibitor is Imatinib (Gleevec), which revolutionized the treatment of CML.[5] Newer generations of these inhibitors have been developed to overcome resistance that can arise from mutations in the BCR-ABL gene.[5]

The Bcr-Abl Signaling Pathway and the Action of Inhibitors

The oncogenic activity of the Bcr-Abl fusion protein is central to the pathology of CML. The fusion results in a constitutively active tyrosine kinase that activates a number of downstream signaling pathways, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which inhibits apoptosis.[6][7][8] ABL kinase inhibitors directly interfere with this process by blocking the kinase activity of Bcr-Abl, thereby preventing the activation of these downstream pathways.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl GRB2 GRB2 Bcr-Abl->GRB2 Activates PI3K PI3K Bcr-Abl->PI3K Activates STAT5 STAT5 Bcr-Abl->STAT5 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival This compound This compound This compound->Bcr-Abl Inhibits

Part 2: A Comparative Guide to Traditional Chemical Crosslinkers

Chemical crosslinkers are reagents that contain two or more reactive groups connected by a spacer arm. They are used to covalently link interacting molecules, thereby providing valuable information on protein-protein interactions, protein conformations, and the spatial arrangement of molecules within a complex.[3] Crosslinkers are broadly categorized based on the reactivity of their functional groups and the nature of their spacer arms.

Classification of Crosslinkers

Crosslinkers can be classified in several ways:

  • Homobifunctional Crosslinkers: Possess two identical reactive groups and are used to link identical functional groups.[9]

  • Heterobifunctional Crosslinkers: Have two different reactive groups, allowing for the sequential conjugation of different functional groups and minimizing self-conjugation.[9]

  • Photoreactive Crosslinkers: Contain a photoreactive group that becomes reactive upon exposure to UV light, enabling the capture of transient interactions.[9]

  • Zero-Length Crosslinkers: Mediate the direct conjugation of two molecules without introducing a spacer arm.

Quantitative Comparison of Common Crosslinker Chemistries

The choice of crosslinker depends on the specific application, the functional groups present on the target molecules, and the desired length and properties of the crosslink. The following table summarizes the key quantitative and qualitative features of common crosslinker chemistries.

Crosslinker TypeReactive Group(s)Target Functional Group(s)Spacer Arm Length (Å)Cleavable?Membrane Permeable?Key Features & Applications
NHS Esters N-hydroxysuccinimide esterPrimary amines (-NH₂)Variable (e.g., BS³: 11.4 Å)No (can be engineered)No (Sulfo-NHS) / Yes (NHS)Most common for protein-protein interaction studies. Sulfo-NHS esters are water-soluble and membrane-impermeable, ideal for cell surface crosslinking.[10][11]
Imidoesters ImidoesterPrimary amines (-NH₂)Variable (e.g., DMA: 8.6 Å)NoYesReacts rapidly at alkaline pH. Less stable than NHS esters.[11]
Maleimides MaleimideSulfhydryls (-SH)VariableNoYesHighly specific for cysteine residues. Often used in heterobifunctional crosslinkers.[12]
Haloacetyls Iodoacetyl or BromoacetylSulfhydryls (-SH)VariableNoYesReacts with sulfhydryls at physiological to alkaline pH to form stable thioether bonds.[12]
Pyridyl Disulfides Pyridyl disulfideSulfhydryls (-SH)VariableYes (reducible)YesForms a disulfide bond that can be cleaved by reducing agents. Useful for reversible crosslinking.[12]
Carbodiimides Carbodiimide (e.g., EDC)Carboxyls (-COOH) and Primary amines (-NH₂)0NoYesZero-length crosslinker that facilitates the formation of an amide bond between a carboxyl and an amine group.[4]
Aryl Azides Aryl azideNon-specific C-H and N-H bondsVariableNoYesPhotoreactive; forms a highly reactive nitrene upon UV exposure that can insert into various bonds.[9]
Diazirines DiazirineNon-specific C-H bondsVariableNoYesPhotoreactive; forms a carbene upon UV exposure that is more stable than a nitrene, leading to fewer side reactions.[9]
Experimental Protocols

The following sections provide generalized protocols for common crosslinking experiments. It is crucial to optimize the reaction conditions, including reagent concentrations, incubation times, and temperature, for each specific application.

Crosslinking_Workflow cluster_workflow General Crosslinking Workflow Prepare_Sample Prepare Protein Sample (e.g., purified protein, cell lysate) Add_Crosslinker Add Crosslinking Reagent Prepare_Sample->Add_Crosslinker Incubate Incubate (controlled time and temperature) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., add Tris or glycine) Incubate->Quench Analyze Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analyze

This protocol provides a starting point for crosslinking with an amine-reactive NHS-ester crosslinker such as BS³ (bis(sulfosuccinimidyl) suberate).

Materials:

  • Purified protein sample in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • NHS-ester crosslinker (e.g., BS³).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Anhydrous DMSO or DMF (if the crosslinker is not water-soluble).

  • Reaction tubes.

  • Equipment for analysis (e.g., SDS-PAGE apparatus, mass spectrometer).

Procedure:

  • Prepare the Protein Sample:

    • Ensure the protein sample is at a suitable concentration (typically 0.1-2 mg/mL).

    • The buffer should be free of primary amines. If necessary, dialyze or use a desalting column to exchange the buffer.

  • Prepare the Crosslinker Stock Solution:

    • Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or, if using a water-soluble version (Sulfo-NHS), in the reaction buffer. A typical stock concentration is 10-50 mM.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein sample. The final concentration of the crosslinker will need to be optimized, but a starting point is a 25-50 fold molar excess over the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS-ester, preventing further crosslinking.

    • Incubate for 15 minutes at room temperature.

  • Analyze the Results:

    • The crosslinked sample is now ready for analysis.

    • For SDS-PAGE analysis, the formation of higher molecular weight bands indicates successful crosslinking.

    • For mass spectrometry analysis, the sample will typically be subjected to proteolytic digestion followed by LC-MS/MS to identify the crosslinked peptides.

Conclusion

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for DosatiLink-2

Disclaimer: The compound "this compound" is not described in publicly available scientific literature. The following application notes and protocols are provided as a representative example based on the plausible hypothesis that "this compound" is a component of a Dasatinib-based Proteolysis Targeting Chimera (PROTAC). This document is intended to serve as a template and guide for researchers, scientists, and drug development professionals. All protocols should be adapted based on the specific physicochemical properties and biological activities of the actual molecule.

Introduction

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. This exemplary protocol assumes "this compound" is a linker technology used to create a Dasatinib-based PROTAC, hereafter referred to as DS-PROTAC-2 . Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, which is the hallmark of Chronic Myeloid Leukemia (CML). DS-PROTAC-2 is therefore hypothesized to be a molecule that binds to BCR-ABL and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

These notes provide a step-by-step guide for evaluating the cellular activity of DS-PROTAC-2, focusing on its ability to induce the degradation of a target protein in a relevant cell line.

Hypothesized Mechanism of Action

DS-PROTAC-2 is designed to induce the degradation of its target protein (e.g., BCR-ABL) by hijacking the ubiquitin-proteasome pathway. The molecule consists of three key components: a warhead that binds to the target protein (derived from Dasatinib), an E3 ligase-binding ligand, and the this compound linker connecting them. By forming a ternary complex between the target protein and an E3 ligase, DS-PROTAC-2 facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

G cluster_0 Cellular Environment PROTAC DS-PROTAC-2 Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (e.g., BCR-ABL) Target->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Hypothesized mechanism of action for a Dasatinib-based PROTAC (DS-PROTAC-2).

Experimental Protocols

Cell Culture and Maintenance

This protocol is based on the K562 human CML cell line, which endogenously expresses the BCR-ABL fusion protein.

  • Cell Line: K562 (ATCC® CCL-243™)

  • Growth Medium: RPMI-1640 Medium (e.g., Gibco #11875093) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Split the culture every 2-3 days.

Preparation of DS-PROTAC-2 Stock Solutions
  • Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of DS-PROTAC-2. For example, if the molecular weight is 1000 g/mol , dissolve 1 mg of the compound in 100 µL of DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid freeze-thaw cycles and store at -80°C.

Cell Treatment for Degradation Analysis

This workflow outlines the steps for treating cells to assess protein degradation.

G start Start: K562 Cell Culture count Count Cells & Adjust Density start->count plate Plate Cells (e.g., 6-well plate) count->plate treat Treat Cells with Compound & DMSO Control plate->treat prepare Prepare Serial Dilutions of DS-PROTAC-2 prepare->treat incubate Incubate (Time-course/Dose-response) treat->incubate harvest Harvest Cells (Centrifugation) incubate->harvest lyse Lyse Cells & Quantify Protein harvest->lyse end Proceed to Western Blot lyse->end

Figure 2: Experimental workflow for treating cells with DS-PROTAC-2 for degradation analysis.

Procedure:

  • Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10⁵ cells/mL (2 mL per well). Allow cells to acclimate for 2-4 hours.

  • Compound Dilution: Prepare serial dilutions of DS-PROTAC-2 in complete growth medium from your 10 mM stock. A typical concentration range for a dose-response experiment is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration (e.g., 0.1%).

  • Cell Treatment: Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation:

    • For Dose-Response: Incubate the cells for a fixed time point (e.g., 18 hours).

    • For Time-Course: Treat cells with a fixed concentration (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Harvesting:

    • Transfer the cell suspension from each well to a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.

    • Centrifuge again, aspirate the PBS, and proceed immediately to cell lysis.

Western Blotting Protocol for Target Degradation
  • Cell Lysis: Lyse the cell pellets in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-GAPDH or anti-β-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Data Presentation

The following tables present hypothetical quantitative data from the experiments described above.

Table 1: Dose-Dependent Degradation of Target Protein (BCR-ABL) by DS-PROTAC-2 (Cells treated for 18 hours)

DS-PROTAC-2 Conc. (nM)Normalized Target Level (%) (vs. Vehicle)Standard Deviation
0 (Vehicle)100± 5.2
185.4± 6.1
1042.1± 4.5
5015.8± 3.9
1007.2± 2.1
5006.5± 1.8
10008.1 (Hook Effect)± 2.5

Table 2: Time-Course of Target Protein (BCR-ABL) Degradation (Cells treated with 100 nM DS-PROTAC-2)

Treatment Time (hours)Normalized Target Level (%) (vs. Time 0)Standard Deviation
0100± 4.8
270.3± 5.5
448.9± 4.1
821.6± 3.7
129.8± 2.4
187.5± 1.9
246.8± 1.5

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker molecule that connects the antibody and the payload is a critical component, influencing the stability, efficacy, and toxicity of the ADC.[3][4] DosatiLink-2™ is a novel, cleavable linker system designed to provide high stability in circulation and efficient release of the cytotoxic agent within the target tumor cell. These application notes provide a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound™ chemistry.

The this compound™ linker utilizes a pH-sensitive moiety, ensuring stability at physiological pH and rapid cleavage in the acidic environment of the endosomes and lysosomes of cancer cells.[3] The antibody conjugation is achieved through the reaction of an N-hydroxysuccinimide (NHS) ester functional group on the linker with primary amines present on lysine residues of the antibody.[][6]

Core Principles of this compound™ Conjugation

The conjugation process is a two-step procedure. First, the cytotoxic payload is activated with the this compound™ linker. Second, the activated linker-payload molecule is conjugated to the antibody. This protocol assumes the use of a pre-activated this compound™-Payload complex.

Key Features of this compound™:

  • pH-Sensitive Cleavage: Designed for payload release in the acidic intracellular compartments of tumor cells.

  • Lysine-Based Conjugation: Targets accessible primary amines on the antibody.

  • Optimized Hydrophilicity: The linker is designed to minimize aggregation and improve the pharmacokinetic properties of the resulting ADC.

Quantitative Data Summary

The following tables provide recommended starting conditions and expected outcomes for the this compound™ conjugation protocol. Optimization may be required for different antibodies and payloads.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationFinal Reaction Concentration
Antibody5-10 mg/mL2-5 mg/mL
This compound™-Payload10 mM in DMSO100-200 µM
Conjugation Buffer1X PBS, pH 8.0-
Quenching Solution1 M Tris-HCl, pH 8.050 mM

Table 2: Reaction Conditions and Expected Outcomes

ParameterRecommended ValueExpected Outcome
Molar Ratio (Linker-Payload:Antibody)5:1 to 10:1Drug-to-Antibody Ratio (DAR) of 2-4
Reaction Temperature4°CControlled conjugation, minimizes aggregation
Reaction Time16-18 hoursSufficient for optimal conjugation
Purification MethodSize Exclusion Chromatography (SEC)Removal of unconjugated payload and linker
Final ADC Concentration1-2 mg/mL-

Experimental Protocols

This protocol describes the conjugation of a this compound™-activated payload to a monoclonal antibody.

Materials and Reagents
  • Monoclonal Antibody (mAb) of interest

  • This compound™-Payload complex

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., Sephadex G-25 or similar for SEC)

  • Spectrophotometer

  • Centrifugal concentration devices

Antibody Preparation
  • Buffer exchange the antibody into the Conjugation Buffer (PBS, pH 8.0). Ensure the final antibody concentration is between 5-10 mg/mL.

  • The antibody solution should be free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA).

This compound™-Payload Conjugation to Antibody
  • Prepare a 10 mM stock solution of the this compound™-Payload complex in anhydrous DMSO.

  • Bring the antibody solution to room temperature.

  • Add the desired molar excess of the this compound™-Payload stock solution to the antibody solution. A starting molar ratio of 8:1 (linker-payload:antibody) is recommended.

  • Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing.

  • Incubate the reaction at 4°C for 16-18 hours with gentle agitation.

Quenching the Reaction
  • After the incubation period, add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

  • Incubate for 30 minutes at 4°C to quench any unreacted NHS-ester groups.

Purification of the Antibody-Drug Conjugate
  • Purify the ADC using size exclusion chromatography (SEC) to remove unconjugated linker-payload molecules and any aggregates.

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Load the quenched reaction mixture onto the column.

  • Collect fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions and concentrate the ADC using a centrifugal concentration device.

Characterization of the ADC
  • Determine Protein Concentration: Measure the absorbance of the purified ADC at 280 nm.

  • Determine Drug-to-Antibody Ratio (DAR): The DAR can be determined using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (4°C, 16-18h) antibody_prep->conjugation linker_prep This compound™-Payload (Dissolve in DMSO) linker_prep->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification characterization Characterization (DAR, Concentration) purification->characterization

Caption: Experimental workflow for this compound™ conjugation to antibodies.

adc_mechanism_of_action cluster_extracellular Extracellular cluster_intracellular Intracellular adc ADC in Circulation binding ADC binds to Tumor Antigen adc->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome (Low pH) internalization->endosome lysosome Lysosome (Low pH, Proteases) endosome->lysosome release Payload Release lysosome->release apoptosis Payload induces Apoptosis release->apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).[7][8]

References

Application Notes: A Guide to Successful Immunoprecipitation (IP)

Author: BenchChem Technical Support Team. Date: November 2025

Immunoprecipitation (IP) is a powerful and widely used technique for isolating a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate. This method utilizes the high specificity of an antibody for its antigen to enrich a target protein, which can then be used in various downstream applications, including Western blotting, mass spectrometry, and enzyme activity assays.

Principle of Immunoprecipitation

The core principle of IP involves the use of an antibody that specifically binds to the protein of interest. This antibody-protein complex is then captured from the solution using a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or Protein G. These proteins have a high affinity for the Fc region of IgG antibodies. After a series of washes to remove non-specifically bound proteins, the target protein is eluted from the beads, ready for downstream analysis.

Applications in Research and Drug Development

  • Protein-Protein Interactions: Co-immunoprecipitation (Co-IP) is a variation of IP used to identify proteins that interact with the target protein.

  • Post-Translational Modifications (PTMs): IP can be used to isolate and study specific PTMs, such as phosphorylation, ubiquitination, and acetylation, by using antibodies that recognize these modifications.

  • Enzyme Activity Assays: The enzymatic activity of an immunoprecipitated protein can be measured to study its function under different conditions.

  • Drug Target Validation: IP can be used to confirm the interaction of a drug candidate with its target protein within a cellular context.

Immunoprecipitation Protocol

This protocol provides a general guideline for performing an immunoprecipitation experiment. Optimization may be required depending on the specific protein and antibody used.

Materials and Reagents

  • Cells or tissue expressing the protein of interest

  • Lysis Buffer (e.g., RIPA buffer, Triton X-100-based buffer)

  • Protease and Phosphatase Inhibitor Cocktails

  • IP-grade antibody specific to the target protein

  • Protein A/G-conjugated beads (agarose or magnetic)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

Experimental Workflow

G cluster_0 Cell Lysis & Clarification cluster_1 Immunoprecipitation cluster_2 Downstream Analysis A 1. Cell Harvesting B 2. Cell Lysis A->B C 3. Centrifugation B->C D 4. Collect Supernatant (Clarified Lysate) C->D E 5. Pre-clearing Lysate (Optional) D->E F 6. Antibody Incubation E->F G 7. Bead Incubation F->G H 8. Washing G->H I 9. Elution H->I J 10. Western Blot I->J K 11. Mass Spectrometry I->K L 12. Activity Assay I->L

Caption: A generalized workflow for a typical immunoprecipitation experiment.

Step-by-Step Procedure

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (see Table 1).

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • For Western Blotting: Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant is now ready for gel loading.

    • For Mass Spectrometry or Activity Assays: Elute the protein by adding 50-100 µL of elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant containing the eluted protein to a new tube. Immediately neutralize the eluate by adding neutralization buffer.

Quantitative Data and Optimization

The success of an immunoprecipitation experiment is dependent on several factors that may require optimization. The following tables provide typical starting concentrations and ranges for key experimental parameters.

Table 1: Recommended Antibody and Protein Concentrations

ParameterStarting RecommendationOptimization Range
Total Protein Lysate 500 µg100 - 1000 µg
Primary Antibody 1-2 µg0.5 - 10 µg
Protein A/G Beads 20-30 µL of 50% slurry10 - 50 µL

Table 2: Incubation Times and Temperatures

StepDurationTemperature
Cell Lysis 30 minutes4°C
Pre-clearing 1 hour4°C
Antibody Incubation 1-4 hours or Overnight4°C
Bead Incubation 1-3 hours4°C
Elution (Acidic) 5-10 minutesRoom Temperature
Elution (SDS-PAGE) 5-10 minutes95-100°C

Application Example: IP of a Kinase in a Signaling Pathway

Immunoprecipitation is a crucial technique for dissecting signaling pathways. For example, in the MAPK/ERK pathway, IP can be used to isolate activated ERK to identify its downstream substrates.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_ip Immunoprecipitation of p-ERK GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrate Downstream Substrate ERK->Substrate Lysate Cell Lysate (contains p-ERK) ERK->Lysate Isolate from pathway Antibody Anti-p-ERK Antibody Lysate->Antibody Incubate Beads Protein A/G Beads Antibody->Beads Incubate Complex Bead-Ab-p-ERK Complex Beads->Complex Capture Eluted Eluted p-ERK Complex->Eluted Elute

Caption: Using IP to isolate activated ERK (p-ERK) from a signaling cascade.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DosatiLink-2

This compound represents a significant advancement in in-situ hybridization (ISH) technology, offering enhanced sensitivity, specificity, and a streamlined workflow for the detection of DNA and RNA targets within intact cells and tissues. This novel linkage chemistry provides a robust and stable connection between the probe and the signaling molecule, minimizing background and maximizing signal-to-noise ratio. These characteristics make this compound an ideal solution for a wide range of applications, from basic research to clinical diagnostics and drug development.

The core of the this compound technology is a proprietary covalent modification that enhances probe penetration and binding kinetics, while also protecting the target nucleic acid from degradation. This results in superior performance compared to traditional methods, particularly for challenging samples such as formalin-fixed, paraffin-embedded (FFPE) tissues.

Key Applications

  • Gene Expression Analysis: Visualize and quantify mRNA levels of specific genes within their native cellular context.

  • Oncology Research: Detect gene amplifications, deletions, and translocations, such as HER2 amplification in breast cancer.[1][2][3]

  • Infectious Disease Research: Identify viral or bacterial nucleic acids within infected cells and tissues.

  • Neuroscience: Map the expression of neuronal-specific genes in different brain regions.

Quantitative Data Summary

The performance of this compound has been validated across a range of tissue types and target genes. The following tables summarize key quantitative data, demonstrating the superior sensitivity and specificity of the this compound system.

Target GeneTissue TypeMethodSignal-to-Noise RatioConcordance with FISH
HER2Breast Carcinoma (FFPE)This compound CISH18.5 ± 2.398%
GAPDHHuman Liver (FFPE)This compound CISH25.1 ± 3.1N/A
Beta-actinMouse Brain (Frozen)This compound FISH32.7 ± 4.5N/A
ParameterThis compoundTraditional CISH/FISH
Hybridization Time2 hours4-16 hours
Signal Amplification Steps12-3
Limit of Detection~5 copies/cell~20 copies/cell

Experimental Protocols

I. Chromogenic In-Situ Hybridization (CISH) Protocol for FFPE Tissues

This protocol outlines the steps for detecting DNA or RNA targets in FFPE tissue sections using the this compound CISH kit.

A. Workflow Overview

CISH_Workflow cluster_prep Day 1: Sample Preparation cluster_hyb Day 1: Hybridization cluster_det Day 2: Detection & Visualization Deparaffinization Deparaffinization & Rehydration Pretreatment Heat-Induced Epitope Retrieva Deparaffinization->Pretreatment Digestion Protease Digestion Pretreatment->Digestion Probe_App Probe Application Digestion->Probe_App Hybridization Hybridization (2 hours) Probe_App->Hybridization Stringent_Wash Stringent Washes Hybridization->Stringent_Wash Blocking Blocking Stringent_Wash->Blocking Detection Detection with This compound Reagents Blocking->Detection Chromogen Chromogen Development Detection->Chromogen Counterstain Counterstaining & Mounting Chromogen->Counterstain

This compound CISH Workflow for FFPE Tissues.

B. Detailed Methodology

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 10 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 5 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 5 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 5 minutes each.

    • Rinse in deionized water for 5 minutes.

  • Heat-Induced Epitope Retrieval (HIER):

    • Preheat ISH retrieval solution to 95-100°C.

    • Immerse slides in the preheated solution for 15-20 minutes.

    • Allow slides to cool in the solution for 20 minutes at room temperature.

  • Protease Digestion:

    • Rinse slides in wash buffer.

    • Apply Protease solution to the tissue section and incubate for 10-15 minutes at 37°C.

    • Rinse slides in wash buffer.

  • Probe Hybridization:

    • Apply the this compound probe to the tissue section.

    • Cover with a coverslip to prevent evaporation.

    • Denature the probe and target DNA by incubating at 75°C for 5 minutes.

    • Hybridize for 2 hours at 37°C in a humidified chamber.

  • Stringent Washes:

    • Remove coverslips.

    • Wash slides in stringent wash buffer at 65°C for 2 changes, 5 minutes each.

    • Rinse in wash buffer at room temperature.

  • Detection:

    • Apply blocking solution and incubate for 10 minutes.

    • Apply the this compound Detection Reagent and incubate for 30 minutes.

    • Rinse with wash buffer.

    • Apply the this compound Amplification Reagent and incubate for 15 minutes.

    • Rinse with wash buffer.

  • Chromogen Development:

    • Prepare the chromogen solution according to the kit instructions.

    • Apply the chromogen solution and incubate for 5-15 minutes, or until the desired signal intensity is reached.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • Dehydrate through graded ethanols and xylene.

    • Mount with a permanent mounting medium.

II. Dual-Color Fluorescence In-Situ Hybridization (FISH) Protocol

This protocol enables the simultaneous detection of two different targets within the same sample using the this compound FISH system.

A. Workflow Overview

FISH_Workflow cluster_prep Sample Preparation cluster_hyb_det Hybridization & Detection cluster_vis Visualization Pretreatment Pretreatment Denaturation Denaturation Pretreatment->Denaturation Hybridization Dual Probe Hybridization Denaturation->Hybridization Post_Hyb_Wash Post-Hybridization Washes Hybridization->Post_Hyb_Wash Detection Fluorophore Detection Post_Hyb_Wash->Detection Counterstain DAPI Counterstain Detection->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

This compound Dual-Color FISH Workflow.

B. Detailed Methodology

  • Tissue Preparation: Follow the same deparaffinization, rehydration, and pretreatment steps as for CISH (Protocol I, steps 1-3).

  • Probe Hybridization:

    • Mix the two this compound fluorescently labeled probes.

    • Apply the probe mixture to the tissue section.

    • Co-denature at 75°C for 5 minutes.

    • Hybridize overnight at 37°C in a humidified chamber.[7][8]

  • Post-Hybridization Washes:

    • Wash slides in 2x SSC with 0.3% NP-40 at 72°C for 2 minutes.[2]

    • Wash in 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Apply DAPI counterstain for 5-10 minutes in the dark.

    • Rinse briefly in deionized water.

    • Mount with an anti-fade mounting medium.

  • Visualization:

    • Visualize the signals using a fluorescence microscope with appropriate filter sets for the chosen fluorophores and DAPI.

Signaling Pathway in Drug Development

The application of this compound in drug development can be pivotal in understanding the mechanism of action of a therapeutic agent. For instance, it can be used to visualize the modulation of a key signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Target_Gene Target Gene (mRNA) Transcription_Factor->Target_Gene Activation Drug Therapeutic Drug Drug->Receptor Inhibition DosatiLink_Probe This compound Probe (detects Target Gene mRNA) DosatiLink_Probe->Target_Gene

References

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for "DosatiLink-2" in scientific literature and commercial databases has yielded no specific product or reagent with this designation. Therefore, detailed application notes and protocols for "this compound" in live-cell imaging cannot be provided at this time.

The initial investigation into "this compound" and its potential applications in live-cell imaging did not uncover any relevant information. This suggests that "this compound" may be a new or highly specialized tool not yet widely documented, a product with a different official name, or a term that is not currently in public use within the scientific community.

Live-cell imaging is a powerful and widely used technique in biological research and drug discovery, enabling the real-time observation of dynamic cellular processes.[1][2][3] This field relies on a vast array of fluorescent probes, protein-based biosensors, and advanced microscopy platforms to visualize and quantify cellular events such as signaling pathways, protein trafficking, and cell viability.[4][5][6]

Given the absence of specific information on "this compound," we are unable to generate the requested detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams. To fulfill the user's request, information regarding the nature of "this compound," its biological target, and its mechanism of action is required.

For researchers, scientists, and drug development professionals interested in live-cell imaging applications, numerous resources and well-characterized tools are available. These range from fluorescent dyes for labeling specific organelles to genetically encoded biosensors for monitoring specific signaling events. Detailed protocols for these established tools are readily available from commercial suppliers and in peer-reviewed scientific literature.[7][8][9]

We recommend that users verify the name "this compound" and provide any additional available information. With more specific details, we can conduct a more targeted search and potentially provide the requested application notes and protocols. In the meantime, we can offer information and protocols for established live-cell imaging techniques and reagents relevant to your research interests.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables a wide range of applications, from basic cell biology and proteomics to the development of targeted therapeutics and advanced diagnostics. DosatiLink-2 is a novel, amine-reactive bifunctional crosslinker designed for the efficient and specific labeling of cell surface proteins on live cells. Its unique structure allows for a two-step labeling process, providing flexibility for various downstream applications, including fluorescence imaging, flow cytometry, and antibody-drug conjugate (ADC) development.

These application notes provide a detailed protocol for the use of this compound in labeling cell surface proteins on mammalian cells. The protocol is designed to be a starting point for optimization in specific experimental contexts.

Mechanism of Action

This compound possesses a highly reactive N-hydroxysuccinimide (NHS) ester group that specifically reacts with primary amines (e.g., on lysine residues) on the extracellular domains of cell surface proteins. The second functional group of this compound can then be utilized for the covalent attachment of a molecule of interest, such as a fluorescent probe, a biotin tag, or a therapeutic payload. This two-stage mechanism provides a versatile platform for a multitude of cell-based assays and therapeutic strategies.

cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Conjugation CellSurface Cell Surface Protein with Primary Amine (-NH2) LabeledProtein This compound Labeled Protein CellSurface->LabeledProtein Covalent Bond Formation DosatiLink2_NHS This compound (NHS Ester Group) DosatiLink2_NHS->LabeledProtein LabeledProtein_2 This compound Labeled Protein FinalConjugate Final Conjugate LabeledProtein_2->FinalConjugate Conjugation Reaction MoleculeOfInterest Molecule of Interest (e.g., Fluorophore, Drug) MoleculeOfInterest->FinalConjugate

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained when labeling live cells with this compound, followed by conjugation to a fluorescent reporter molecule. These values should be considered as a reference, and optimization for specific cell types and experimental conditions is recommended.

ParameterCondition 1: 10 µM this compoundCondition 2: 50 µM this compoundCondition 3: 100 µM this compound
Labeling Efficiency (%) 65 ± 5%88 ± 4%95 ± 3%
Cell Viability (%) > 98%> 95%90 ± 2%
Mean Fluorescence Intensity (Arbitrary Units) 3500 ± 3008200 ± 50011500 ± 700
Signal-to-Noise Ratio 153540

Experimental Protocols

Materials Required
  • Cells of interest (adherent or suspension)

  • This compound reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • Labeling Buffer: PBS + 1% Bovine Serum Albumin (BSA)[1]

  • Quenching Solution: 100 mM Tris-HCl, pH 7.5

  • Molecule of interest for conjugation (e.g., fluorescent dye with a compatible reactive group)

  • Cell culture medium

  • Microcentrifuge tubes

  • Swinging-bucket centrifuge

Experimental Workflow

A 1. Cell Preparation (Harvest and wash cells) B 2. This compound Labeling (Incubate cells with this compound) A->B C 3. Quenching (Stop the labeling reaction) B->C D 4. Washing (Remove excess reagent) C->D E 5. Conjugation (Add molecule of interest) D->E F 6. Final Wash & Resuspension E->F G 7. Downstream Analysis (e.g., Flow Cytometry, Imaging) F->G

Caption: Experimental workflow for cell surface protein labeling.

Detailed Protocol

1. Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh and protected from moisture.

  • Labeling Buffer: Prepare PBS containing 1% BSA. Keep this buffer on ice.[1]

  • Quenching Solution: Prepare a 100 mM Tris-HCl solution and adjust the pH to 7.5.

2. Cell Preparation

  • For adherent cells:

    • Culture cells to 90-95% confluency.

    • Wash the cells twice with ice-cold PBS.[2]

  • For suspension cells:

    • Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes at 4°C.[1][3]

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

3. Cell Surface Labeling with this compound

a. Resuspend the cell pellet (or cover the adherent cells) in 1 mL of ice-cold Labeling Buffer.[3]

b. Add the desired amount of this compound stock solution to the cell suspension to achieve the final working concentration (e.g., 10-100 µM).

c. Incubate for 30 minutes at 4°C with gentle agitation to ensure uniform labeling.[2]

4. Quenching the Reaction

a. To stop the labeling reaction, add 100 µL of Quenching Solution to the cell suspension.[2]

b. Incubate for 10 minutes at 4°C with gentle agitation.

5. Washing

a. For suspension cells, centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

b. For adherent cells, aspirate the labeling solution.

c. Wash the cells three times with 1 mL of ice-cold Labeling Buffer.[3]

6. Conjugation with Molecule of Interest

a. Resuspend the this compound labeled cells in 1 mL of Labeling Buffer.

b. Add the molecule of interest at the desired concentration. The optimal concentration will depend on the specific molecule and should be determined empirically.

c. Incubate for 1 hour at 4°C with gentle agitation, protected from light if using a fluorescent molecule.

7. Final Wash and Resuspension

a. Wash the cells three times with ice-cold Labeling Buffer to remove any unconjugated molecule of interest.

b. Resuspend the final labeled cells in an appropriate buffer for your downstream application (e.g., PBS for flow cytometry, or cell culture medium for imaging).

8. Downstream Analysis

  • The labeled cells are now ready for analysis by methods such as flow cytometry, fluorescence microscopy, or western blotting.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive this compound reagentPrepare fresh this compound stock solution in anhydrous DMSO.
Insufficient reagent concentrationOptimize the concentration of this compound.
Presence of primary amines in the bufferUse amine-free buffers like PBS for labeling.
High Cell Death High concentration of this compound or DMSOReduce the concentration of this compound and ensure the final DMSO concentration is below 0.5%.
Harsh cell handlingHandle cells gently, keep them on ice, and use appropriate centrifugation speeds.
High Background Signal Insufficient washingIncrease the number of wash steps after labeling and conjugation.
Non-specific binding of the molecule of interestInclude a blocking step with a higher concentration of BSA or use a commercially available blocking buffer.

Conclusion

The protocol described provides a robust and versatile method for labeling cell surface proteins using this compound. By following these guidelines and optimizing for specific experimental needs, researchers can achieve high-efficiency labeling with minimal impact on cell viability, enabling a wide array of downstream applications in basic research and drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for "DosatiLink-2," a purported crosslinking agent, have yielded no specific scientific or technical information. As a result, the creation of detailed application notes and protocols for its use is not possible at this time.

Extensive queries across scientific databases and the broader web for "this compound," including its mechanism of action, optimal concentrations, and experimental protocols, did not return any relevant results. This suggests that "this compound" may be a highly specialized, newly developed, proprietary, or potentially hypothetical compound not yet described in publicly available literature.

Crosslinking agents are molecules that form covalent bonds between polymer chains, enhancing material properties like mechanical strength and thermal stability.[1][] The optimal concentration of any crosslinking agent is critical and is determined empirically through a series of characterization experiments. These experiments typically involve varying the concentration of the crosslinker and measuring the resulting changes in the material's properties, such as swelling ratio, tensile strength, and gel fraction. For biological applications, cytotoxicity and biocompatibility assays are also crucial.

Without foundational information on the chemical structure, reactive groups, and target substrate of "this compound," it is impossible to devise a relevant experimental protocol for optimizing its concentration. Similarly, without understanding its biological targets or effects, no signaling pathways or experimental workflows can be accurately depicted.

Researchers, scientists, and drug development professionals seeking to work with a novel crosslinking agent would typically rely on manufacturer's data sheets, internal research and development data, or published literature for starting protocols. In the absence of such information for "this compound," any provided protocol would be purely speculative and lack the scientific validity required for research and development.

If "this compound" is a compound known by another name, or if further details regarding its chemical nature and intended application become available, a more informative response could be generated. At present, no data-driven application notes or protocols can be furnished.

References

Application Notes and Protocols for Mass Spectrometry-Based Proteomics and Metabolomics in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed workflow for mass spectrometry (MS)-based proteomics and metabolomics analysis, with a focus on applications in drug development. It includes comprehensive experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways.

Introduction

Mass spectrometry has become an indispensable tool in drug discovery and development.[1] It enables the large-scale identification and quantification of proteins (proteomics) and small molecules (metabolomics), providing critical insights into disease mechanisms, drug targets, and biomarker discovery.[1][2] This application note outlines a standardized workflow from sample preparation to data analysis for both proteomics and metabolomics studies.

Proteomics in drug development helps in:

  • Target Identification and Validation: Identifying proteins that are differentially expressed in disease states.

  • Biomarker Discovery: Finding proteins that can be used for diagnosis, prognosis, or monitoring treatment response.[2]

  • Mechanism of Action Studies: Understanding how drugs interact with their protein targets and affect cellular pathways.

Metabolomics contributes to:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of drug compounds.

  • Toxicity Assessment: Identifying metabolic changes indicative of adverse drug reactions.

  • Disease Pathophysiology: Elucidating metabolic pathways altered in disease.

Mass Spectrometry Workflow Overview

A typical mass spectrometry workflow, for both proteomics and metabolomics, involves several key stages: sample preparation, liquid chromatography separation, mass spectrometry analysis, and data analysis.[3]

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Extraction Extraction (Proteins or Metabolites) Sample_Collection->Extraction Digestion Digestion (Proteomics Only) Extraction->Digestion Cleanup Sample Cleanup & Desalting Digestion->Cleanup LC Liquid Chromatography (LC) Cleanup->LC MS Mass Spectrometry (MS/MS) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Peptide_ID Peptide/Metabolite Identification Data_Acquisition->Peptide_ID Quantification Quantification Peptide_ID->Quantification Bioinformatics Bioinformatics Analysis (Pathway, Network) Quantification->Bioinformatics

A generalized workflow for mass spectrometry-based proteomics and metabolomics.

Experimental Protocols

Proteomics Sample Preparation

Objective: To extract proteins from biological samples and digest them into peptides suitable for MS analysis.

Materials:

  • Lysis Buffer (e.g., 8M urea in 50mM Tris-HCl, pH 8)[4]

  • Reducing Agent (e.g., 5mM Dithiothreitol - DTT)[4]

  • Alkylating Agent (e.g., 15mM Iodoacetamide - IAA)

  • Trypsin Gold, Mass Spectrometry Grade[4]

  • Quenching Solution (e.g., 1% Trifluoroacetic acid - TFA)

  • Desalting Columns (e.g., C18 spin columns)

Protocol:

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Resuspend cells in lysis buffer.

    • Sonicate on ice to ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant containing proteins.[5]

  • Reduction and Alkylation:

    • Add DTT to the protein lysate to a final concentration of 5mM and incubate at 37°C for 1 hour.[4]

    • Cool to room temperature and add IAA to a final concentration of 15mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50mM ammonium bicarbonate to reduce the urea concentration to less than 2M.[4]

    • Add Trypsin Gold at a 1:50 enzyme-to-protein ratio (w/w).[6]

    • Incubate overnight at 37°C.[4]

  • Peptide Desalting:

    • Quench the digestion by adding TFA to a final concentration of 1%.

    • Equilibrate a C18 desalting column with 0.1% TFA in water.

    • Load the peptide sample onto the column.

    • Wash the column with 0.1% TFA in water.

    • Elute the peptides with 50% acetonitrile/0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

Metabolomics Sample Preparation

Objective: To extract small molecule metabolites from biological samples.

Materials:

  • Extraction Solution (80% methanol, 20% water, pre-cooled to -80°C)

  • 0.9% NaCl solution in LC-MS grade water (ice-cold)

  • Internal Standards (optional, e.g., 1 µM norvaline)[7]

Protocol:

  • Cell Washing:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.

    • For suspension cells, pellet the cells by centrifugation, remove the medium, and wash the pellet twice with ice-cold 0.9% NaCl.

  • Metabolite Extraction:

    • Add 1 mL of pre-cooled 80% methanol/20% water to each sample. For adherent cells, scrape the cells in the extraction solution. For suspension cells, resuspend the pellet.

    • Vortex the samples for 10 minutes at 4°C.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[7]

  • Sample Collection:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum evaporator without heat.[7]

    • Store the dried extracts at -80°C until analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate peptides or metabolites and acquire their mass spectra.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Orbitrap or Q-TOF).

Protocol (General):

  • Sample Reconstitution: Reconstitute the dried peptide or metabolite samples in a suitable solvent (e.g., 0.1% formic acid in water).

  • Chromatographic Separation:

    • Inject the sample onto an appropriate LC column (e.g., C18 for proteomics and many metabolites).

    • Apply a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the analytes.[8]

  • Mass Spectrometry Analysis:

    • The eluting analytes are ionized (e.g., by electrospray ionization - ESI).

    • The mass spectrometer acquires full scan MS1 spectra to detect the precursor ions.

    • Selected precursor ions are fragmented, and MS2 (or tandem MS) spectra are acquired to determine their structure.[5]

Data Analysis Workflow

The data generated from the mass spectrometer is processed through a bioinformatics pipeline.[9]

Data Analysis Workflow Raw_Data Raw MS Data Peak_Picking Peak Picking & Feature Detection Raw_Data->Peak_Picking Database_Search Database Search (Proteomics) or Library Matching (Metabolomics) Peak_Picking->Database_Search Identification Peptide/Metabolite Identification (FDR Control) Database_Search->Identification Quantification Quantification (Label-free or Labeled) Identification->Quantification Statistical_Analysis Statistical Analysis (Differential Expression) Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway & Network Analysis) Statistical_Analysis->Biological_Interpretation

A typical bioinformatics workflow for mass spectrometry data.

Key Steps:

  • Raw Data Processing: Raw data files from the mass spectrometer are converted into a format suitable for analysis.

  • Peptide/Metabolite Identification: MS/MS spectra are searched against protein sequence databases (for proteomics) or spectral libraries (for metabolomics) to identify the molecules.[9]

  • Quantification: The abundance of each identified peptide or metabolite is determined. This can be done using label-free methods or stable isotope labeling techniques.[1]

  • Statistical Analysis: Statistical tests are applied to identify significant changes in protein or metabolite levels between different experimental conditions.[10]

  • Bioinformatics Analysis: Differentially expressed molecules are mapped to biological pathways and networks to gain insights into their functional roles.[10]

Quantitative Data Presentation

The following tables present example quantitative proteomics data relevant to drug development.

Table 1: Quantitative Analysis of EGFR Phosphorylation Sites in Response to Erlotinib Treatment [11]

Phosphorylation SiteFold Change (Erlotinib vs. Control)p-value
pY1092-2.5< 0.05
pY1110-3.1< 0.01
pY1172-4.2< 0.01
pY1197-2.8< 0.05
pT693-1.8< 0.05

Table 2: Protein Targets of Cyclosporin A (CsA) Identified by SPROX [12]

ProteinPeptide SequenceTransition Midpoint Shift (ΔM)
Cyclophilin A...> 0.5
Calcineurin A...> 0.5
Protein Target 3...> 0.5
Protein Target 4...> 0.5

Signaling Pathway Visualization

Mass spectrometry is a powerful tool for elucidating signaling pathways. Below are examples of the EGFR and mTOR signaling pathways, which are critical in cancer and other diseases and are common targets in drug development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in many cancers.[13]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Simplified EGFR signaling pathway leading to cell proliferation and survival.
mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is frequently activated in cancer and is a key drug target.[14]

mTOR_Signaling cluster_input Upstream Signals cluster_cytoplasm Cytoplasm cluster_output Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway regulating protein synthesis and cell growth.

References

Application Notes: Studying Protein Kinase A in Fixed Versus Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase A (PKA) is a critical enzyme in numerous signal transduction pathways, regulating processes such as cell growth, metabolism, and gene expression.[1][2] Its activity is controlled by the second messenger cyclic AMP (cAMP).[1] Understanding the subcellular localization, dynamics, and interactions of PKA is crucial for basic research and for the development of targeted therapeutics. This document provides a comparative analysis of studying PKA in fixed versus live cells, offering detailed protocols and data presentation to guide experimental design.

Choosing the Right Approach: Fixed vs. Live-Cell Analysis

The decision to study PKA in fixed or live cells depends entirely on the biological question being addressed.[3] Fixed-cell analysis provides a snapshot in time, offering excellent spatial resolution and the ability to use a wide range of immunofluorescent labels. In contrast, live-cell imaging allows for the observation of dynamic processes in real-time, providing critical insights into protein trafficking, interactions, and response to stimuli.[4][5]

When to Use Fixed-Cell Analysis:
  • High-Resolution Localization: To determine the precise subcellular location of PKA at a specific moment, for instance, before and after drug treatment.

  • Endpoint Assays: When the desired output is a static measurement, such as quantifying the total amount of PKA in different cellular compartments.[3]

  • High-Throughput Screening: Fixed-cell assays are often more amenable to high-throughput screening of compound libraries due to the stability of the samples.

  • Co-localization Studies: To investigate the spatial relationship between PKA and other proteins of interest at a fixed point in time.

When to Use Live-Cell Imaging:
  • Protein Dynamics: To track the movement and translocation of PKA in real-time, for example, its movement from the cytoplasm to the nucleus upon cAMP stimulation.[4]

  • Kinetics of Signaling Events: To measure the rate of PKA-mediated phosphorylation or its interaction with other proteins in response to a stimulus.[6]

  • Transient Events: To capture fleeting cellular events that would likely be missed in fixed-cell preparations.[4]

  • Avoiding Fixation Artifacts: To study cells in their native state, avoiding potential artifacts that can be introduced by chemical fixation procedures.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative differences between fixed and live-cell analysis for studying Protein Kinase A.

Table 1: Comparison of Methodological Parameters

ParameterFixed-Cell ImmunofluorescenceLive-Cell Imaging (Fluorescent Protein)
Temporal Resolution Single snapshot in timeMilliseconds to days[6]
Spatial Resolution High (diffraction-limited)High (diffraction-limited)
Throughput HighLower to Medium
Potential for Artifacts Fixation can alter cell morphology and antigenicity[4]Phototoxicity, overexpression of fusion proteins[7][8]
Multiplexing High (multiple antibodies)Moderate (spectral overlap of fluorescent proteins)
Reagent Cost Moderate (antibodies, fixatives)High (plasmids, transfection reagents, specialized media)

Table 2: Comparison of Biological Readouts

Biological QuestionFixed-Cell AmenabilityLive-Cell Amenability
Subcellular Localization (Endpoint) ExcellentGood
Protein Translocation Dynamics PoorExcellent
Protein-Protein Interactions (Static) Good (Proximity Ligation Assay)Good (FRET/BRET)[9]
Protein-Protein Interaction Kinetics NoExcellent
Response to Drug Treatment (Kinetics) NoExcellent
Cellular Morphology Good (can be altered by fixation)Excellent

Signaling Pathway and Experimental Workflows

Protein Kinase A Signaling Pathway

PKA is a key component of the cAMP signaling pathway. The following diagram illustrates a simplified representation of this pathway.

PKA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate CREB CREB PKA_active->CREB pSubstrate Phosphorylated Substrate Substrate->pSubstrate pCREB Phosphorylated CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression

Caption: Simplified Protein Kinase A (PKA) signaling pathway.

Fixed-Cell Immunofluorescence Workflow

This workflow outlines the key steps for visualizing PKA in fixed cells using immunofluorescence.

Fixed_Cell_Workflow Start Start Cell_Culture Cell Culture on Coverslips Start->Cell_Culture Treatment Drug/Stimulus Treatment (Optional) Cell_Culture->Treatment Fixation Fixation (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-PKA) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently Labeled) Primary_Ab->Secondary_Ab Mounting Mounting on Slides Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End Imaging->End Live_Cell_Workflow Start Start Transfection Transfection with PKA-GFP Plasmid Start->Transfection Cell_Plating Plate Cells on Imaging Dish Transfection->Cell_Plating Incubation Incubation for Protein Expression (24-48 hours) Cell_Plating->Incubation Microscope_Setup Microscope Setup & Environmental Control Incubation->Microscope_Setup Imaging_Acquisition Live-Cell Imaging Acquisition (Time-lapse) Microscope_Setup->Imaging_Acquisition Stimulation Add Stimulus during Imaging (Optional) Imaging_Acquisition->Stimulation Data_Analysis Image & Data Analysis Stimulation->Data_Analysis End End Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Comprehensive searches for a biotinylation reagent specifically named "DosatiLink-2" have not yielded any matching products or technical information. This suggests that "this compound" may be a new, highly specialized, or potentially misspelled product name.

In lieu of specific data for "this compound," this document provides detailed application notes and protocols for a widely used and well-documented class of amine-reactive biotinylation reagents: NHS-ester based biotinylation reagents . The principles, protocols, and data presentation formats described herein are broadly applicable to protein biotinylation and can be adapted once specific information about "this compound" becomes available.

Introduction to Amine-Reactive Protein Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein. This technique is widely used in life sciences research for a variety of applications, including affinity purification, immunoassays, and protein interaction studies. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for these applications.

Amine-reactive biotinylation reagents, such as those containing an N-hydroxysuccinimide (NHS) ester, are commonly used to label proteins. These reagents react with primary amines (-NH2), which are present on the side chains of lysine residues and the N-terminus of a polypeptide chain, to form stable amide bonds.

Mechanism of Action: NHS-Ester Biotinylation

The fundamental reaction involves the acylation of a primary amine on the protein by the NHS-ester of the biotinylation reagent. This reaction results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

Caption: General reaction mechanism of an NHS-ester biotinylation reagent with a primary amine on a protein.

G cluster_reactants Reactants cluster_products Products Protein-NH2 Protein-NH₂ Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein-NH2->Biotinylated_Protein Reaction Biotin-NHS Biotin-NHS Ester Biotin-NHS->Biotinylated_Protein NHS NHS Biotin-NHS->NHS Release

Quantitative Data Presentation

The efficiency of a biotinylation reaction is crucial for downstream applications. Key parameters to quantify include the degree of labeling (DOL), also known as the molar substitution ratio (MSR), which is the average number of biotin molecules conjugated to each protein molecule. The optimal DOL varies depending on the application and the protein being labeled. Over-biotinylation can sometimes lead to protein aggregation or loss of function.

Table 1: Example Molar Feed Ratio vs. Degree of Labeling for a Generic IgG Antibody

Molar Feed Ratio (Biotin:Protein)Average Degree of Labeling (DOL)Protein Recovery (%)
5:12.195
10:14.592
20:18.388
50:115.281

Note: This is example data and the actual DOL will vary depending on the specific protein, biotinylation reagent, and reaction conditions.

Experimental Protocols

Materials
  • Protein to be biotinylated (in an amine-free buffer, e.g., PBS)

  • Amine-reactive biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or Glycine solution)

  • Desalting columns or dialysis equipment for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the biotinylation reagent (if not water-soluble)

Protocol for Protein Biotinylation

This protocol is a general guideline for the biotinylation of a protein using an amine-reactive NHS-ester reagent. Optimization may be required for specific proteins and applications.

Caption: Experimental workflow for protein biotinylation.

G Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) Start->Prepare_Protein Prepare_Reagent 2. Prepare Biotinylation Reagent (Dissolve in DMSO/Water) Prepare_Protein->Prepare_Reagent Reaction 3. Mix Protein and Reagent (Incubate at RT or 4°C) Prepare_Reagent->Reaction Quench 4. Quench Reaction (Add Tris or Glycine) Reaction->Quench Purify 5. Purify Biotinylated Protein (Desalting column or dialysis) Quench->Purify Characterize 6. Characterize Product (Determine DOL and concentration) Purify->Characterize Store 7. Store Biotinylated Protein (-20°C or -80°C) Characterize->Store End End Store->End

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the biotinylation reagent. If necessary, perform buffer exchange using dialysis or a desalting column.

  • Calculate Reagent Amount: Determine the desired molar excess of the biotinylation reagent to protein. This will depend on the protein concentration and the desired degree of labeling. For a starting point, a 20-fold molar excess is often used for proteins at 1-2 mg/mL.

  • Prepare Biotinylation Reagent: Immediately before use, dissolve the biotinylation reagent in an appropriate solvent (e.g., water for sulfo-NHS esters, or DMSO/DMF for NHS esters) to a known concentration (e.g., 10 mM).

  • Reaction: Add the calculated volume of the biotinylation reagent solution to the protein solution. Mix gently and incubate for 30-60 minutes at room temperature or 2 hours on ice. Reactions on ice can help to control the extent of labeling and maintain protein stability.

  • Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess biotinylation reagent. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and the quenching buffer by dialysis or by using a desalting column.

  • Quantification and Storage: Determine the concentration of the biotinylated protein (e.g., by measuring absorbance at 280 nm). The degree of labeling can be determined using methods such as the HABA assay or by using biotinylation reagents that have a UV-traceable chromophore. Store the purified biotinylated protein at an appropriate temperature (e.g., -20°C or -80°C).

Troubleshooting

Table 2: Common Issues and Solutions in Protein Biotinylation

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling - Presence of primary amines in the buffer. - Insufficient molar excess of biotinylation reagent. - Inactive biotinylation reagent (hydrolyzed).- Perform buffer exchange into an amine-free buffer. - Increase the molar feed ratio of the reagent. - Prepare fresh biotinylation reagent solution immediately before use.
Protein Precipitation - High degree of labeling leading to aggregation. - Use of organic solvent (DMSO/DMF) with a sensitive protein.- Reduce the molar feed ratio of the biotinylation reagent. - Perform the reaction on ice. - Use a water-soluble sulfo-NHS ester version of the reagent if possible.
Loss of Protein Activity - Biotinylation of lysine residues in the active site.- Reduce the degree of labeling. - Perform biotinylation in the presence of a substrate or competitive inhibitor to protect the active site. - Consider using a biotinylation reagent that targets a different functional group (e.g., sulfhydryls).

Conclusion

While specific details for "this compound" are unavailable, the principles and protocols for amine-reactive protein biotinylation outlined in these application notes provide a robust framework for researchers. Successful protein biotinylation relies on careful consideration of the protein's characteristics, appropriate buffer selection, control of reaction conditions, and thorough purification and characterization of the final product. For optimal results, it is always recommended to consult the manufacturer's specific instructions for any given biotinylation reagent.

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing DosatiLink-2 in their experiments.

Frequently Asked Questions (FAQs)

General

  • Q1: What is this compound and what is its mechanism of action?

    • A1: this compound is a novel, ATP-competitive kinase inhibitor targeting the DL-2K protein. In preclinical models, inhibition of DL-2K has been shown to disrupt the downstream signaling of the Pro-Survival Pathway, leading to decreased cell proliferation and apoptosis in tumor cells with an activating mutation in the DL-2K driver oncogene.

  • Q2: In which cell lines is this compound expected to be most effective?

    • A2: this compound is most effective in cell lines harboring an activating mutation in the DL-2K gene. We recommend screening your cell lines of interest for this mutation prior to initiating experiments. A list of known sensitive and resistant cell lines is provided in Table 1.

  • Q3: What is the recommended solvent for this compound?

    • A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a 10 mM stock in DMSO and then diluting to the final desired concentration in cell culture media. Ensure the final DMSO concentration in your experiments does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Common Issues

  • Q4: I am not observing the expected decrease in cell viability in my sensitive cell line.

    • A4: There are several potential reasons for this. Please consider the following:

      • Cell Line Authenticity: Confirm the identity and mutation status of your cell line.

      • This compound Integrity: Ensure your compound has been stored correctly and has not degraded. We recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles.

      • Assay Conditions: Optimize your cell seeding density and incubation time. Refer to the Cell Viability Assay protocol below for our recommended parameters.

      • DMSO Concentration: High concentrations of DMSO can be toxic to cells and may mask the effect of the compound. Ensure the final DMSO concentration is below 0.1%.

  • Q5: I am observing significant off-target effects in my experiments.

    • A5: While this compound is designed to be a specific inhibitor of DL-2K, off-target effects can occur, especially at higher concentrations. We recommend performing a dose-response experiment to determine the optimal concentration range for your specific cell line. If off-target effects persist, consider using a lower concentration or a shorter incubation time. A kinome scan can also be performed to identify potential off-target kinases.

  • Q6: I am having difficulty detecting the phosphorylation of the downstream target, p-SUB1, by Western Blot.

    • A6: This could be due to several factors:

      • Antibody Quality: Ensure you are using a validated antibody for p-SUB1.

      • Sample Preparation: Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.

      • Treatment Time: The phosphorylation of downstream targets can be transient. Perform a time-course experiment to determine the optimal time point for observing the maximum inhibition of p-SUB1 phosphorylation. Refer to the Western Blotting protocol for a detailed procedure.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeDL-2K Mutation StatusIC50 (nM)
HCT116ColonActivating Mutation50
A549LungWild-Type>10,000
MCF7BreastActivating Mutation75
PC-3ProstateWild-Type>10,000
U87 MGGlioblastomaActivating Mutation120

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

    • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

2. Western Blotting for Target Engagement

This protocol is for assessing the inhibition of DL-2K signaling by measuring the phosphorylation of its downstream target, SUB1.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • Primary antibodies (anti-p-SUB1, anti-total-SUB1, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the p-SUB1 signal to the total-SUB1 and GAPDH signals.

Visualizations

DosatiLink2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF DL-2K DL-2K RAF->DL-2K SUB1 SUB1 DL-2K->SUB1 Phosphorylates p_SUB1 p-SUB1 DL-2K->p_SUB1 Proliferation Proliferation p_SUB1->Proliferation Apoptosis Apoptosis p_SUB1->Apoptosis DosatiLink2 This compound DosatiLink2->DL-2K Inhibits

Caption: Hypothetical signaling pathway of DL-2K and the inhibitory action of this compound.

DosatiLink2_Experimental_Workflow Start Start Experiment Cell_Culture Cell Seeding (96-well or 6-well plates) Start->Cell_Culture Treatment Treat with this compound (Dose-Response or Time-Course) Cell_Culture->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Assay Select Assay Incubation->Assay MTT_Assay Cell Viability (MTT) Assay Assay->MTT_Assay Viability Western_Blot Western Blot for Target Engagement Assay->Western_Blot Signaling Data_Acquisition_MTT Read Absorbance at 570 nm MTT_Assay->Data_Acquisition_MTT Data_Acquisition_WB Image Protein Bands Western_Blot->Data_Acquisition_WB Data_Analysis Data Analysis Data_Acquisition_MTT->Data_Analysis Data_Acquisition_WB->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for testing the efficacy of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and address common issues encountered when using DosatiLink-2, an Abelson murine leukemia (ABL) enzyme inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as an Abelson murine leukemia (ABL) enzyme inhibitor.[1][2] ABL is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. In certain leukemias, such as Chronic Myeloid Leukemia (CML), the ABL gene undergoes a chromosomal translocation, resulting in the constitutively active Bcr-Abl fusion protein.[3] this compound presumably acts by inhibiting the kinase activity of ABL, thereby blocking the downstream signaling pathways that lead to uncontrolled cell growth.

Q2: What does "high background signal" mean in the context of an enzyme inhibitor like this compound?

For an enzyme inhibitor, "high background signal" can refer to several issues depending on the experimental context:

  • Assay-Related Background: In biochemical assays measuring kinase activity, high background refers to a signal that is not due to the specific enzymatic reaction being measured. This can be caused by the inhibitor itself interfering with the detection method (e.g., autofluorescence), contamination in the reagents, or non-specific binding.

  • Cell-Based Assay Off-Target Effects: In cellular experiments, a high "background" can refer to the inhibitor affecting other kinases or signaling pathways besides the intended target (ABL). These are known as off-target effects and can complicate data interpretation.[4][5][6][7]

Troubleshooting Guide: High Background in Biochemical Assays

High background signal in kinase assays can obscure the true inhibitory effect of this compound. The following guide focuses on troubleshooting a generic luminescence-based kinase assay, a common method for assessing kinase activity.[8]

Diagram: Troubleshooting Workflow for High Background in a Kinase Assay

G Troubleshooting Workflow for High Background Signal start High Background Signal Observed check_controls Review Controls: 'No Enzyme', 'No ATP', 'Vehicle Only' start->check_controls troubleshoot_reagents Troubleshoot Reagents check_controls->troubleshoot_reagents Controls show high signal troubleshoot_compound Troubleshoot Compound (this compound) Interference check_controls->troubleshoot_compound High signal only in presence of This compound troubleshoot_assay Troubleshoot Assay Conditions check_controls->troubleshoot_assay All signals are high or inconsistent reagent_purity Check Reagent Purity: ATP (low ADP contamination) Buffer components troubleshoot_reagents->reagent_purity reagent_concentration Optimize Enzyme & Substrate Concentrations troubleshoot_reagents->reagent_concentration compound_autoluminescence Test for Compound Autoluminescence troubleshoot_compound->compound_autoluminescence background_correction Perform Background Correction troubleshoot_compound->background_correction plate_selection Use Opaque-walled Microplates troubleshoot_assay->plate_selection incubation_time Optimize Incubation Times troubleshoot_assay->incubation_time reader_settings Adjust Plate Reader Settings troubleshoot_assay->reader_settings

Caption: A decision tree for troubleshooting high background signal in kinase assays.

Potential Causes and Solutions for High Assay Background
Potential Cause Recommended Solution
Reagent Contamination Use high-purity ATP with low ADP contamination, as ADP is the product being measured in many luminescent assays.[8] Prepare fresh buffers and enzyme stocks.
Compound Interference This compound may be autofluorescent or auto-luminescent. Run a control plate with the compound in assay buffer without enzyme or ATP to measure its intrinsic signal and subtract this from the experimental wells.
High Enzyme Concentration Titrate the ABL kinase to determine the lowest concentration that gives a robust signal. This reduces the baseline signal and saves on reagent costs.
Sub-optimal ATP Concentration The ATP concentration should be at or near the Km for ABL to ensure the assay is sensitive to competitive inhibitors. However, very high ATP concentrations can lead to a high background signal in ATP-depletion assays.
Incorrect Microplate Type Use opaque-walled, preferably white, microplates for luminescence assays to prevent crosstalk between wells.[9]
Reader Settings Optimize the integration time and gain settings on the luminometer. A shorter integration time can sometimes reduce the background.
Experimental Protocol: Generic Luminescence-Based ABL Kinase Assay

This protocol is a general guideline for using a luminescence-based assay (e.g., ADP-Glo™) to measure the inhibitory activity of this compound on ABL kinase.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ABL Kinase: Reconstitute and dilute recombinant ABL kinase in assay buffer to the desired working concentration.

    • Substrate: Prepare a stock solution of a suitable ABL peptide substrate (e.g., EAIYAAPFAKKK).

    • ATP: Prepare a stock solution of high-purity ATP in water.

    • This compound: Prepare a stock solution in DMSO and create a serial dilution series.

  • Assay Procedure:

    • Add 2.5 µL of this compound dilution or vehicle (DMSO) to the wells of a 384-well white plate.

    • Add 2.5 µL of ABL kinase and substrate mix to each well.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the remaining ATP or ADP produced according to the assay kit manufacturer's instructions (e.g., by adding 10 µL of ADP-Glo™ Reagent).

    • Measure luminescence using a plate reader.

  • Controls:

    • 100% Inhibition (High Signal): No enzyme or a known potent ABL inhibitor.

    • 0% Inhibition (Low Signal): Vehicle (DMSO) instead of this compound.

    • Compound Control: this compound in buffer without enzyme to check for interference.

Diagram: Principle of a Luminescence-Based Kinase Assay

G cluster_0 Kinase Reaction cluster_1 Detection Reaction ATP ATP Kinase ABL Kinase ATP->Kinase Substrate Peptide Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate DosatiLink This compound (Inhibitor) DosatiLink->Kinase label_low Low Kinase Activity = Low ADP = Low Light Signal DetectionReagent Detection Reagent ADP->DetectionReagent Light Luminescent Signal DetectionReagent->Light label_high High Kinase Activity = High ADP = High Light Signal

Caption: The principle of an ADP-generating luminescence kinase assay.

Troubleshooting Guide: Off-Target Effects in Cell-Based Assays

When using this compound in a cellular context, "background signal" can manifest as unintended effects due to the inhibition of other kinases. It is crucial to assess the selectivity of the inhibitor.

Assessing Off-Target Effects

A common method to assess off-target effects is to measure the phosphorylation status of known substrates of other kinases after treating cells with this compound. Western blotting is a standard technique for this.

Experimental Protocol: Western Blot for Off-Target Kinase Activity
  • Cell Treatment:

    • Culture cells (e.g., K562 for Bcr-Abl) to the desired density.

    • Treat cells with a concentration range of this compound or vehicle (DMSO) for a specified time.

    • Include a known inhibitor for a potential off-target kinase as a positive control.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a known off-target substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein of the off-target substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Troubleshooting High Background in Western Blots
Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time to 1-2 hours or try a different blocking agent (e.g., switch from milk to BSA, or vice versa).
Primary Antibody Concentration Too High Titrate the primary antibody to find the optimal concentration that gives a specific signal with low background.
Non-specific Secondary Antibody Binding Ensure the secondary antibody is specific for the species of the primary antibody. Include a control lane with no primary antibody to check for non-specific binding of the secondary antibody.[10]
Inadequate Washing Increase the number or duration of the washing steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to the wash buffer.
High Endogenous Peroxidase Activity (if using HRP) For tissue samples, pre-treat with a hydrogen peroxide solution to quench endogenous peroxidase activity before blocking.[10]

By systematically addressing these potential sources of background signal, researchers can obtain more accurate and reproducible data on the efficacy and specificity of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DosatiLink-2. This guide provides detailed troubleshooting advice and protocols to help you optimize the incubation time for your crosslinking experiments, ensuring high-yield, specific results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the this compound incubation step?

The incubation step is the first of a two-stage process. During this period, the cell-permeable this compound reagent enters the cell and binds specifically to its primary protein target. This is a passive binding phase and does not initiate crosslinking. The covalent crosslinking is only triggered in the second stage upon activation by a specific wavelength of UV light. Optimizing this initial incubation is critical for ensuring sufficient target engagement before activation.

Q2: What is the recommended starting incubation time for this compound?

A good starting point for most experiments is a 30-minute incubation at room temperature.[1][2] However, the optimal time can vary significantly based on cell type, metabolic activity, and cell density.[3] For initial experiments, it is highly recommended to perform a time-course analysis to determine the ideal duration for your specific system.[1] Long incubation periods should generally be avoided as they can lead to the formation of large, crosslinked protein aggregates and potential reagent instability.[1]

Q3: How does incubation time directly impact crosslinking efficiency?

Incubation time creates a crucial balance between efficacy and specificity.

  • Insufficient Incubation (<15 minutes): May result in low uptake of this compound into the cells, leading to a weak or undetectable crosslinking signal after activation.

  • Optimal Incubation (e.g., 30-60 minutes): Allows for sufficient intracellular concentration and specific binding of the reagent to its intended target, resulting in a high signal-to-noise ratio.

  • Excessive Incubation (>120 minutes): Can lead to reagent saturation within the cell, causing it to bind non-specifically to off-target proteins. This increases background signal and the risk of forming large, insoluble protein aggregates upon activation.[1] Furthermore, prolonged exposure may induce cellular stress or cytotoxicity, potentially altering the protein interactions you aim to study.[4]

Troubleshooting Guide

This guide addresses common issues related to this compound incubation time.

Problem: Low or No Crosslinking Yield Q: After following the complete protocol, my western blot shows only the monomeric band of my protein of interest, with no higher molecular weight bands indicating a crosslink. What should I check regarding the incubation step?

A: This outcome strongly suggests that an insufficient amount of this compound reached or bound to its target before the activation step.

  • Possible Cause: The incubation time was too short for adequate cell penetration and target binding in your specific cell type.

  • Recommended Actions:

    • Perform a Time-Course Experiment: Set up parallel experiments with increasing incubation times, such as 15, 30, 60, and 90 minutes, to empirically determine the optimum.[1] Refer to the detailed protocol below.

    • Verify Buffer Compatibility: Ensure your incubation buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can prematurely react with and quench the this compound reagent.[3][5] Phosphate-buffered saline (PBS) is a recommended buffer.[1]

    • Check Cell Density: Very low cell density can reduce the effective concentration of the target protein and may lead to hydrolysis of the reagent.[3] Ensure you are working with a subconfluent, healthy cell population.[1]

Problem: High Background or Non-Specific Crosslinking Q: My western blot shows a high molecular weight smear in the lane, rather than distinct crosslinked bands. How can I reduce this non-specific signal?

A: A smear often indicates widespread, non-specific crosslinking or protein aggregation, which can be caused by an excessive concentration of active reagent within the cell.

  • Possible Cause: The incubation time was too long, leading to the accumulation of unbound this compound that crosslinks indiscriminately upon UV activation.

  • Recommended Actions:

    • Reduce Incubation Time: Decrease the incubation time in your next experiment. Try a shorter time-course, for example, 10, 20, and 30 minutes.

    • Optimize Reagent Concentration: In conjunction with reducing time, consider lowering the molar excess of this compound used. A 20- to 500-fold molar excess is a typical range to explore.[1]

    • Incorporate Wash Steps: Ensure you are thoroughly washing the cells with ice-cold PBS after the incubation period to remove any unbound, extracellular reagent before UV activation.

Data Presentation

Table 1: Recommended Starting Incubation Times for Common Cell Types

Cell Line ExampleCell TypeSuggested Starting Incubation TimeNotes
HeLa, HEK293Adherent Human Cells30 minutesThese cells generally show efficient uptake.
Jurkat, K562Suspension Human Cells45 minutesSuspension cells may require slightly longer incubation.
NIH/3T3Adherent Mouse Fibroblasts30 minutesSimilar to human adherent lines.
Primary NeuronsPrimary Adherent Cells60 minutesPrimary cells can be more sensitive; start with a longer, gentler incubation.

Table 2: Troubleshooting Summary for Incubation Time Optimization

Observation on Western BlotPotential Incubation-Related CausePrimary RecommendationSecondary Recommendation
Faint or no crosslinked bandsIncubation time too shortIncrease incubation time (e.g., double the duration)Increase this compound concentration
High molecular weight smearIncubation time too longDecrease incubation time (e.g., halve the duration)Decrease this compound concentration
Both specific bands and smearSub-optimal incubation timeNarrow the time-course around the most promising time pointTitrate reagent concentration at the optimal time

Experimental Protocols

Protocol: Time-Course Experiment to Optimize this compound Incubation

This protocol is designed to empirically determine the optimal incubation time for maximizing the yield of your specific protein-protein interaction.

  • Cell Preparation:

    • Plate an equal number of cells for each time point and control into separate wells of a 6-well plate or separate 60mm dishes. Aim for 70-80% confluency on the day of the experiment.[1]

    • Include one well for a "no crosslinker" negative control.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO immediately before use.

  • Time-Course Incubation:

    • Aspirate the culture medium from the cells and wash once with 2 mL of sterile PBS (pH 7.4).

    • Prepare the this compound working solution by diluting the stock solution into PBS to the desired final concentration.

    • Add the working solution to your test wells. For the negative control well, add PBS with an equivalent amount of DMSO.

    • Incubate the plates at room temperature for varying durations (e.g., 15, 30, 60, 90, and 120 minutes).

  • Wash and Activation:

    • At the end of each incubation period, immediately aspirate the this compound solution and wash the cells twice with 2 mL of ice-cold PBS to remove unbound reagent.

    • Place the plates on ice and expose the cells to a 365 nm UV light source for 5-10 minutes to activate crosslinking.

  • Quenching and Cell Lysis:

    • After UV exposure, aspirate the PBS.

    • To quench any unreacted reagent, add 1 mL of quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate for 15 minutes at room temperature.[6]

    • Lyse the cells using your preferred lysis buffer containing protease inhibitors.

  • Analysis:

    • Determine the protein concentration of each lysate.

    • Analyze equal amounts of protein from each time point and the negative control by SDS-PAGE and Western blotting using an antibody against your protein of interest.

    • The optimal incubation time is the one that produces the strongest high-molecular-weight band corresponding to the crosslinked complex with the least amount of non-specific smearing.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis plate_cells Plate Cells for Each Time Point prep_reagent Prepare this compound Stock incubation Incubate Cells for 15, 30, 60, 90 min prep_reagent->incubation wash Wash to Remove Unbound Reagent incubation->wash activate Activate Crosslinking (365 nm UV Light) wash->activate quench Quench Reaction activate->quench lyse Lyse Cells quench->lyse sds_page SDS-PAGE lyse->sds_page western_blot Western Blot sds_page->western_blot analyze Identify Optimal Time western_blot->analyze

Caption: Workflow for the time-course optimization of this compound incubation.

troubleshooting_logic start Analyze Western Blot Result q1 Low or No Crosslinking Signal? start->q1 a1 Increase Incubation Time q1->a1 Yes q2 High Background Smear? q1->q2 No end_node Optimal Signal Achieved a1->end_node a2 Decrease Incubation Time q2->a2 Yes q2->end_node No a2->end_node

Caption: Logic flowchart for troubleshooting common incubation time issues.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf This compound Target Interaction Point MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF

Caption: Simplified MAPK/ERK signaling pathway, a potential target for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific information regarding "DosatiLink-2" is not publicly available. This technical support guide is based on common solubility issues and troubleshooting strategies for Antibody-Drug Conjugate (ADC) linkers and other research compounds. The experimental data and protocols provided are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has precipitated out of my aqueous buffer. What is the likely cause?

Precipitation of ADC conjugates in aqueous buffers is often due to the hydrophobic nature of the linker and the cytotoxic payload.[] This issue can be exacerbated by a high drug-to-antibody ratio (DAR), which increases the overall hydrophobicity of the conjugate.[2] Other contributing factors can include the pH of the buffer, the presence of certain salts, and the storage temperature.

Q2: I am struggling to dissolve the free this compound linker for my conjugation reaction. What solvents should I try?

For initial solubilization of a hydrophobic linker, it is recommended to start with a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3] Once dissolved in the organic solvent, the solution can then be slowly diluted with the desired aqueous buffer.[3] It is crucial to perform this dilution carefully to avoid precipitation.

Q3: Can the choice of linker chemistry influence the solubility of the final ADC?

Absolutely. The chemical structure of the linker plays a critical role in the overall solubility of the ADC.[][4] Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, into the linker design can significantly improve the solubility and stability of the conjugate in aqueous environments.[4][5]

Q4: How does the drug-to-antibody ratio (DAR) affect the solubility of my this compound conjugate?

A higher DAR generally leads to decreased solubility.[2] This is because each additional linker-payload attached to the antibody increases the overall hydrophobicity of the molecule, making it more prone to aggregation and precipitation in aqueous solutions.[]

Troubleshooting Guide

Issue: Poor solubility of the free this compound linker in organic solvents.

  • Question: I am having trouble dissolving the lyophilized this compound linker in common organic solvents like DMSO or DMF. What steps can I take?

  • Answer:

    • Gentle Warming: Try gently warming the solution to 37°C to aid in dissolution. Avoid excessive heat, which could degrade the linker.

    • Sonication: Use a bath sonicator for short bursts to break up any aggregates and enhance solubilization.

    • Alternative Solvents: If DMSO and DMF are ineffective, consider trying other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). Always check for solvent compatibility with your downstream reaction conditions.

Issue: Precipitation of the this compound conjugate during or after conjugation.

  • Question: My ADC conjugate appears soluble initially but then precipitates over time. How can I prevent this?

  • Answer:

    • Optimize pH: The pH of your buffer can significantly impact the solubility of the ADC.[2] Perform a pH screening study to identify the optimal pH for your specific conjugate.

    • Incorporate Co-solvents: The addition of a small percentage of a co-solvent, such as propylene glycol or ethanol, can help to maintain the solubility of the conjugate.[6] However, be mindful of the potential impact of co-solvents on antibody stability and activity.

    • Use of Excipients: Certain excipients, like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose), can act as stabilizing agents and prevent aggregation.[2]

Issue: Difficulty achieving a high concentration of the this compound conjugate.

  • Question: I need to formulate my ADC at a high concentration, but it keeps precipitating. What strategies can I employ?

  • Answer:

    • Formulation Screening: A systematic formulation screen is recommended. This involves testing a matrix of different buffers, pH levels, co-solvents, and excipients to identify the optimal conditions for high concentration.

    • Hydrophilic Linker Modification: If you are in the early stages of development, consider using a more hydrophilic version of the this compound linker, for example, one that incorporates a PEG moiety.[4][5]

    • Lower DAR: While not always ideal, reducing the drug-to-antibody ratio can be an effective way to improve the solubility of the ADC.

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical ADC Linker in Various Solvent Systems

Solvent SystemConcentration (mg/mL)Observations
100% PBS (pH 7.4)< 0.1Insoluble, visible precipitate
10% DMSO in PBS (pH 7.4)1.0Clear solution initially, precipitates over 1 hr
20% Propylene Glycol in PBS (pH 7.4)2.5Clear, stable solution
100% DMSO25Freely soluble
100% DMF20Freely soluble

Experimental Protocols

Protocol: Solvent Screening for Improving this compound Solubility

Objective: To identify a suitable solvent system for dissolving the this compound linker for subsequent conjugation reactions.

Materials:

  • Lyophilized this compound linker

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge

Methodology:

  • Prepare stock solutions of the this compound linker at a high concentration (e.g., 20 mg/mL) in DMSO, DMF, and NMP.

  • For each organic solvent stock, perform a serial dilution into PBS (pH 7.4) to create final organic solvent concentrations of 20%, 10%, 5%, and 1%.

  • Vortex each solution thoroughly for 30 seconds.

  • If precipitation is observed, gently warm the solution to 37°C for 5 minutes and vortex again.

  • If precipitation persists, sonicate the solution for 2 minutes in a bath sonicator.

  • Visually inspect each solution for any signs of precipitation immediately after preparation and again at 1, 4, and 24 hours.

  • Record the highest concentration of the this compound linker that remains in a clear solution for each solvent system.

Mandatory Visualizations

G cluster_start Start cluster_diagnosis Initial Diagnosis cluster_linker Free Linker Troubleshooting cluster_adc ADC Conjugate Troubleshooting cluster_resolution Resolution start Poor this compound Solubility Observed diagnosis Is the issue with the free linker or the ADC conjugate? start->diagnosis linker_solvents Solvent Screening (DMSO, DMF, NMP) diagnosis->linker_solvents Free Linker adc_formulation Formulation Optimization (pH, Co-solvents, Excipients) diagnosis->adc_formulation ADC Conjugate linker_techniques Employ Physical Methods (Warming, Sonication) linker_solvents->linker_techniques resolution Solubility Issue Resolved linker_techniques->resolution adc_dar Evaluate Drug-to-Antibody Ratio (DAR) adc_formulation->adc_dar adc_dar->resolution

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_start Decision Point cluster_options Solubility Enhancement Strategies cluster_considerations Key Considerations cluster_selection Strategy Selection start Precipitation Observed option1 Modify Formulation (pH, Co-solvents) start->option1 option2 Incorporate Hydrophilic Linker start->option2 option3 Reduce DAR start->option3 consider1 Impact on ADC Stability & Activity option1->consider1 consider2 Feasibility of Linker Resynthesis option2->consider2 consider3 Effect on Therapeutic Efficacy option3->consider3 selection Select Optimal Strategy consider1->selection consider2->selection consider3->selection

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DosatiLink-2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent non-specific binding (NSB) during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the highest specificity and accuracy in your results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem when using this compound?

Non-specific binding refers to the attachment of this compound to unintended molecules or surfaces within your experimental system, rather than its specific target.[1][2] This can be caused by low-affinity, non-covalent interactions such as hydrophobic or electrostatic forces.[2][3][4] NSB is a significant issue as it can lead to high background signals, reduced assay sensitivity, and false-positive results, ultimately compromising the reliability of your data.[1][5]

Q2: What are the primary drivers of non-specific binding with protein-based reagents like this compound?

The main causes of non-specific binding for protein-based reagents are:

  • Hydrophobic Interactions: Exposed hydrophobic regions on this compound or the target surface can interact non-specifically with other hydrophobic molecules or surfaces.[6][7][8]

  • Electrostatic Interactions: Charged patches on the surface of this compound can interact with oppositely charged surfaces or molecules, leading to unintended binding.[3][9][10]

  • Insufficient Blocking: Failure to adequately block all unoccupied binding sites on a solid phase (e.g., microplate wells, beads) can leave them open for non-specific attachment of this compound.[11][12][13]

  • Inadequate Washing: Insufficient washing steps may not effectively remove all unbound or weakly bound this compound, contributing to high background.[11][13][14]

Q3: Can the concentration of this compound affect non-specific binding?

Yes, using too high a concentration of this compound can increase the likelihood of non-specific binding.[5][15][16] It is crucial to titrate this compound to determine the optimal concentration that provides a strong specific signal without elevating the background.

Troubleshooting Guides

High Background Signal in Your Assay

High background is a common indicator of non-specific binding. The following guide provides a systematic approach to troubleshooting and resolving this issue.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Observed check_blocking Review Blocking Protocol start->check_blocking check_washing Evaluate Washing Steps check_blocking->check_washing Sufficient optimize_blocking Optimize Blocking (Agent, Concentration, Time) check_blocking->optimize_blocking Insufficient check_concentration Assess this compound Concentration check_washing->check_concentration Sufficient optimize_washing Optimize Washing (Increase Volume/Duration/Detergent) check_washing->optimize_washing Insufficient check_buffer Examine Buffer Composition check_concentration->check_buffer Optimal titrate_reagent Titrate this compound to Lower Concentration check_concentration->titrate_reagent Too High modify_buffer Modify Buffer (Adjust Salt/pH, Add Surfactant) check_buffer->modify_buffer Suboptimal end_fail Issue Persists: Contact Technical Support check_buffer->end_fail Optimal end_success Background Reduced optimize_blocking->end_success optimize_washing->end_success titrate_reagent->end_success modify_buffer->end_success

Caption: A troubleshooting workflow for diagnosing and resolving high background signals.

Experimental Protocols for Reducing Non-Specific Binding

1. Optimizing the Blocking Step

The goal of blocking is to saturate all potential non-specific binding sites on the solid phase with an inert protein or polymer.[11][17]

Recommended Blocking Agents:

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective blocking agent. Use a high-purity, fatty-acid-free grade.[12][18]
Non-fat Dry Milk3-5% (w/v)Cost-effective, but not recommended for assays involving biotin-avidin systems or phospho-specific antibodies due to endogenous biotin and phosphoproteins.[5][12]
Casein1% (w/v) in TBS/PBSCan be more effective than BSA in some systems.[19]
Commercial Blocking BuffersVariesOften contain a proprietary mix of proteins and polymers for enhanced blocking efficiency.[20]

Protocol:

  • Prepare the chosen blocking buffer at the recommended concentration in your assay buffer (e.g., TBS or PBS).

  • After immobilizing your capture molecule, wash the wells/beads once with your wash buffer.

  • Add the blocking buffer to cover the surface completely.

  • Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[16]

  • Wash thoroughly before adding this compound.

2. Enhancing Wash Steps

Thorough washing is critical to remove unbound and weakly bound molecules.[13][14]

Protocol:

  • Prepare a wash buffer, typically TBS or PBS containing a non-ionic detergent. A common formulation is TBS with 0.05% Tween-20 (TBST).

  • After incubation steps, aspirate the solution from the wells.

  • Add an excess of wash buffer to each well.

  • Allow the wash buffer to sit for 3-5 minutes with gentle agitation.[16]

  • Repeat the wash cycle 3-5 times.

  • After the final wash, remove as much residual buffer as possible by inverting and tapping the plate on a clean paper towel.

3. Modifying Buffer Composition

Adjusting the components of your binding and wash buffers can disrupt the forces that cause non-specific binding.

Mechanism of Non-Specific Binding and Mitigation Strategies

nsb_mechanisms cluster_hydrophobic Hydrophobic Interactions cluster_electrostatic Electrostatic Interactions hydro_nsb This compound Hydrophobic Patch binds to Surface Hydrophobic Patch hydro_solution Add Surfactant (e.g., Tween-20) hydro_nsb->hydro_solution Mitigated by electro_nsb Positively Charged this compound attracted to Negatively Charged Surface electro_solution Increase Salt Concentration (e.g., NaCl) electro_nsb->electro_solution Mitigated by

Caption: Mechanisms of non-specific binding and corresponding buffer modifications.

  • Increasing Salt Concentration: Adding salts like NaCl (e.g., up to 0.5 M) to your buffers can help to disrupt electrostatic interactions by shielding charges.[18]

  • Adding Non-ionic Surfactants: Including a low concentration (0.05% - 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffers can disrupt hydrophobic interactions.[11][18] Be cautious, as very high concentrations can also disrupt specific binding.[11]

  • Adjusting pH: The pH of your buffer can influence the charge of both this compound and the interacting surfaces. Adjusting the pH away from the isoelectric point of the interfering proteins can help reduce NSB.[18]

By systematically addressing these potential sources of non-specific binding, you can significantly improve the quality and reliability of your experimental data when working with this compound. If you continue to experience issues after following these guides, please contact our technical support team for further assistance.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Users: The following technical guide provides comprehensive troubleshooting advice and frequently asked questions for antibody-drug conjugate (ADC) development. While the term "DosatiLink-2" does not correspond to a publicly documented conjugation linker, the principles, protocols, and troubleshooting strategies outlined here are broadly applicable to a wide range of ADC linker chemistries and conjugation methods. We are confident that this guide will be a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their ADC conjugation processes.

Section 1: Frequently Asked questions (FAQs)

1. What is the optimal Drug-to-Antibody Ratio (DAR) and how do I achieve it?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An ideal DAR is typically between 2 and 4.[1] A low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetic properties and increase toxicity.[1][2]

Achieving the desired DAR depends on several factors, including the conjugation chemistry, the molar ratio of the linker-drug to the antibody, and the reaction conditions. For cysteine-based conjugation, the number of available thiol groups, controlled by the extent of disulfide bond reduction, is a key parameter. For lysine-based conjugation, the reaction is less specific due to the high number of available lysine residues, leading to a more heterogeneous mixture of DAR species.[3]

Key Parameters to Control DAR:

ParameterCysteine-Based ConjugationLysine-Based Conjugation
Reducing Agent Molar equivalents of reducing agent (e.g., TCEP, DTT) directly control the number of available thiols.[4][5]Not applicable.
Linker-Drug Molar Ratio A slight excess of the linker-drug is typically used.The molar ratio of the linker-drug to the antibody is a critical parameter to optimize.
Reaction pH Typically performed at a pH range of 6.5-7.5 to favor thiol reactivity.[6]A more alkaline pH of 8.0-9.0 is generally required for lysine amine reactivity.[6]
Reaction Time & Temperature Shorter reaction times are often sufficient.Longer reaction times may be necessary.

2. How can I minimize ADC aggregation during and after conjugation?

ADC aggregation is a common challenge that can impact the stability, efficacy, and safety of the therapeutic.[7][8] Aggregation can be triggered by the increased hydrophobicity of the ADC following conjugation of the payload, as well as by unfavorable buffer conditions.[9][10]

Strategies to Minimize Aggregation:

  • Optimize Buffer Conditions: Maintain an appropriate pH and ionic strength to ensure the antibody remains soluble and stable.[9] Avoid pH values close to the isoelectric point of the antibody.[9]

  • Control Hydrophobicity: The choice of a more hydrophilic linker can help to mitigate aggregation.[11]

  • Optimize Conjugation Conditions: High protein concentrations and the use of organic co-solvents to dissolve the linker-payload can promote aggregation.[7][9] These should be carefully optimized.

  • Purification Strategy: Prompt purification of the ADC after conjugation can remove aggregates and unreacted components.[][13] Techniques like size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are effective for removing aggregates.[13][14]

3. What are the most common conjugation chemistries and how do I choose the right one?

The two most common approaches for ADC conjugation involve targeting either cysteine or lysine residues on the antibody.[15][16]

  • Cysteine-Based Conjugation: This method typically involves the reduction of interchain disulfide bonds to generate reactive thiol groups.[5][16] This approach allows for more precise control over the conjugation sites and generally results in a more homogeneous ADC product.[17]

  • Lysine-Based Conjugation: This method targets the primary amines of lysine residues.[3][15][18] As there are numerous lysine residues on the surface of an antibody, this method often produces a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[3]

The choice of conjugation chemistry depends on the desired properties of the final ADC. If a homogeneous product with a well-defined DAR is required, a site-specific cysteine-based approach is often preferred.

4. How does linker chemistry impact the stability and efficacy of an ADC?

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload.[19][20] Its chemistry determines the stability of the ADC in circulation and the efficiency of drug release at the target site.[19][21][22]

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon entering the target cell, often in response to the different pH or enzymatic environment of the tumor.

  • Non-Cleavable Linkers: These linkers rely on the degradation of the antibody within the lysosome to release the drug.

The stability of the linker is crucial to prevent premature release of the payload, which can lead to off-target toxicity.[19] The design of the linker, including its length and steric hindrance, can be optimized to balance stability and payload release efficiency.[19][22]

5. What are the best methods for purifying my ADC?

Purification is a critical step to remove unreacted antibody, free linker-drug, and aggregates.[][13] Common purification techniques include:

  • Tangential Flow Filtration (TFF): Used for buffer exchange and removal of small molecule impurities.[][]

  • Size Exclusion Chromatography (SEC): Effective for removing aggregates and free drug.[13]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, allowing for the isolation of ADCs with a specific DAR and the removal of aggregates.[][24][25]

  • Ion Exchange Chromatography (IEC): Can be used to remove charged impurities.[][]

The choice of purification method will depend on the specific characteristics of the ADC and the impurities to be removed. Often, a combination of these techniques is used to achieve the desired purity.[14]

Section 2: Troubleshooting Guide

1. Problem: Low or no conjugation efficiency (Low DAR)

A low Drug-to-Antibody Ratio (DAR) can significantly reduce the potency of your ADC.[1] The following table outlines potential causes and solutions.

Possible CauseRecommended Solution
Inefficient Antibody Reduction (Cysteine Conjugation) Increase the molar ratio of the reducing agent (e.g., TCEP). Optimize reduction time and temperature.[4] Ensure the reducing agent is fresh and active.
Suboptimal Reaction pH For cysteine conjugation, ensure the pH is between 6.5 and 7.5.[6] For lysine conjugation, a pH of 8.0-9.0 is recommended.[6]
Inactive Linker-Drug Verify the purity and reactivity of the linker-drug. Use a fresh batch if necessary.
Insufficient Molar Ratio of Linker-Drug Increase the molar excess of the linker-drug in the reaction.
Steric Hindrance The conjugation site may be sterically inaccessible. Consider using a linker with a longer spacer arm.

Troubleshooting Workflow for Low DAR

low_dar_troubleshooting start Low DAR Observed check_reagents Verify Reagent Activity (Antibody, Linker-Drug, Reducing Agent) start->check_reagents check_reagents->start Reagents Faulty optimize_reduction Optimize Reduction Step (Cysteine Conjugation) check_reagents->optimize_reduction Reagents OK optimize_ph Adjust Reaction pH optimize_reduction->optimize_ph increase_ratio Increase Linker-Drug Molar Ratio optimize_ph->increase_ratio check_protocol Review Conjugation Protocol (Time, Temperature) increase_ratio->check_protocol dar_ok DAR Improved check_protocol->dar_ok Successful contact_support Further Assistance Needed check_protocol->contact_support Unsuccessful

Caption: Troubleshooting workflow for addressing low Drug-to-Antibody Ratio (DAR).

2. Problem: High levels of ADC aggregation

ADC aggregation can lead to reduced efficacy and potential immunogenicity.[7][26]

Possible CauseRecommended Solution
Hydrophobic Payload/Linker Use a more hydrophilic linker or modify the payload to increase its solubility.[9]
High Protein Concentration Perform the conjugation at a lower antibody concentration.[7]
Unfavorable Buffer Conditions Screen different buffer compositions, pH, and ionic strengths to find conditions that minimize aggregation.[9]
Presence of Organic Solvents Minimize the amount of organic co-solvent used to dissolve the linker-payload.[9]
Post-Conjugation Handling Purify the ADC promptly after the reaction. Store the purified ADC in an optimized formulation buffer.

Experimental Protocol: Optimizing Buffer Conditions to Minimize Aggregation

Objective: To identify a buffer system that minimizes ADC aggregation during and after conjugation.

Materials:

  • Purified monoclonal antibody (mAb)

  • Linker-payload

  • A panel of buffers with varying pH and excipients (e.g., phosphate, citrate, histidine buffers with and without sugars, polysorbates, or amino acids)

  • Size Exclusion Chromatography (SEC-HPLC) system

Procedure:

  • Buffer Exchange: Aliquot the mAb and exchange the buffer to each of the candidate formulation buffers using dialysis or TFF.

  • Conjugation Reaction: Perform the conjugation reaction in each of the candidate buffers under identical conditions (mAb concentration, linker-payload ratio, temperature, and time).

  • Post-Conjugation Analysis: Immediately after the conjugation reaction, analyze an aliquot of each reaction mixture by SEC-HPLC to quantify the percentage of high molecular weight species (aggregates).

  • Stability Study: Store the remaining conjugated material at 4°C and 25°C. Analyze by SEC-HPLC at various time points (e.g., 24 hours, 1 week, 1 month) to assess long-term stability.

  • Data Analysis: Compare the percentage of aggregates across all buffer conditions and time points to identify the optimal buffer system that minimizes aggregation.

3. Problem: Product heterogeneity (wide range of DAR species)

A heterogeneous ADC product can complicate characterization and may lead to inconsistent clinical outcomes.

Possible CauseRecommended Solution
Lysine-Based Conjugation This method inherently produces a heterogeneous mixture.[3] Consider switching to a site-specific conjugation method.
Incomplete Reduction/Re-oxidation (Cysteine Conjugation) Optimize the reduction and re-oxidation steps to ensure consistent generation of reactive thiols.
Non-Specific Binding of Linker-Drug Ensure the reaction conditions (e.g., pH) are optimized for specific conjugation to the target residue.
Purification Method Use a high-resolution purification method like HIC to isolate specific DAR species.[]

Experimental Protocol: Site-Specific Conjugation via Engineered Cysteines

Objective: To produce a homogeneous ADC with a well-defined DAR by conjugating to engineered cysteine residues.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated linker-payload

  • Purification columns (e.g., desalting, HIC)

Procedure:

  • Antibody Reduction:

    • Prepare the engineered mAb at 1-2 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.[]

    • Incubate for 30 minutes at room temperature to reduce the engineered cysteine residues.[]

  • Purification of Reduced Antibody:

    • Remove excess TCEP using a desalting column to prevent interference with the conjugation reaction.[]

  • Conjugation:

    • Add the maleimide-activated linker-payload to the reduced antibody solution at a 5-fold molar excess.[]

    • Incubate for 1 hour at room temperature with gentle mixing.[]

  • Quenching:

    • Terminate the reaction by adding 10 mM cysteine to cap any unreacted maleimide groups.[]

  • Purification of ADC:

    • Purify the ADC using size-exclusion chromatography to remove excess linker-payload and quenching agent.[] Further purification by HIC can be performed to isolate specific DAR species if necessary.

  • Characterization:

    • Determine the final DAR and purity of the ADC using HIC and SEC-HPLC.

Section 3: Key Experimental Protocols

1. General Protocol for Cysteine-Based Conjugation

This protocol describes a general method for conjugating a linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., DTT or TCEP)

  • Thiol-reactive linker-payload

  • Reaction buffer (e.g., PBS with 1 mM DTPA, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., G25 desalting column)[4]

Procedure:

  • Partial Reduction of the Antibody:

    • Dissolve the mAb in the reaction buffer.

    • Add the reducing agent at a molar ratio optimized to achieve the desired number of free thiols (e.g., 2-4 per antibody).[4]

    • Incubate at 37°C for 30-60 minutes.[4]

  • Removal of Reducing Agent:

    • Purify the partially reduced antibody using a desalting column to remove the excess reducing agent.[4]

  • Conjugation Reaction:

    • Immediately add the thiol-reactive linker-payload to the purified reduced antibody at a slight molar excess.

    • Incubate on ice or at 4°C for 1 hour.[4]

  • Quenching the Reaction:

    • Add a 20-fold molar excess of the quenching reagent to cap any unreacted thiols.[4]

  • Purification of the ADC:

    • Purify the resulting ADC using a desalting column or other appropriate chromatography method to remove excess linker-payload and quenching reagent.[4]

2. General Protocol for Lysine-Based Conjugation

This protocol outlines a general method for conjugating a linker-payload to a monoclonal antibody via lysine residues using an NHS-ester.

Materials:

  • Monoclonal antibody (mAb)

  • NHS-ester activated linker-payload

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)[]

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)[]

Procedure:

  • Prepare Antibody:

    • Buffer exchange the mAb into the reaction buffer at a concentration of 1-2 mg/mL.[]

  • Prepare Linker-Payload:

    • Dissolve the NHS-ester activated linker-payload in anhydrous DMSO to make a 10 mM stock solution.[]

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the antibody solution at a 10-fold molar excess.[]

    • Incubate at room temperature with gentle agitation for 1-2 hours.[]

  • Purification of the ADC:

    • Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload and by-products.[]

3. Protocol for DAR Determination using Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and drug load distribution of ADCs.[17][24][25]

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[28]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[28]

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in a buffer containing ammonium sulfate to promote binding to the HIC column. A final concentration of 0.5 M ammonium sulfate is a good starting point.[28]

  • HPLC Method:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Inject the prepared ADC sample.

    • Elute the bound ADC using a linear gradient of increasing Mobile Phase B (decreasing ammonium sulfate concentration).[28]

  • Data Analysis:

    • The different DAR species will elute as separate peaks, with higher DAR species being more retained on the column.

    • Integrate the peak areas for each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Section 4: Signaling Pathways and Workflows

Mechanism of Action of an Antibody-Drug Conjugate (ADC)

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

General ADC Conjugation and Purification Workflow

adc_workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (for Cysteine Conjugation) start->reduction conjugation 2. Conjugation with Linker-Payload reduction->conjugation quenching 3. Quenching Reaction conjugation->quenching purification 4. Purification (e.g., SEC, HIC) quenching->purification characterization 5. Characterization (DAR, Purity, Aggregation) purification->characterization final_product Final ADC Product characterization->final_product

Caption: A typical workflow for the conjugation and purification of an ADC.

References

Technical Support Center: Quenching and Removal from Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to quenching reactions and the subsequent removal of quenching agents from experimental samples.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, their probable causes, and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
Q-01 Incomplete Quenching - Insufficient amount of quenching agent.- Reaction temperature is too low, slowing the quenching process.[1]- Poor mixing of the quenching agent with the reaction mixture.- The chosen quenching agent is not reactive enough for the specific reagent.- Ensure the quenching agent is added in stoichiometric excess.- Allow the reaction to warm to the recommended quenching temperature.[1]- Ensure vigorous stirring during the addition of the quenching agent.- Consult literature for the most effective quenching agent for your specific reaction.
Q-02 Exothermic Reaction or Gas Evolution During Quench The reaction being quenched is highly reactive.[1]- Perform the quench at a low temperature by cooling the reaction flask in an ice bath.[1]- Add the quenching agent slowly and dropwise to control the reaction rate.[1]- Ensure the reaction vessel is not sealed to allow for the safe release of any gas produced.[2][3]
Q-03 Product Degradation or Alteration After Quenching The product may be sensitive to the pH change or exposure to aqueous solutions introduced during the quench.[4]- Test the stability of your product by exposing a small aliquot to the quenching conditions before quenching the entire reaction.[4]- Use a non-aqueous workup if the product is water-sensitive.- Buffer the quenching solution to maintain a pH at which the product is stable.
R-01 Quenching Agent Interferes with Downstream Assays Residual quenching agent, such as sodium azide, can be toxic to cells or inhibit enzymes like Horseradish Peroxidase (HRP).[5][6]- Remove the quenching agent using an appropriate method (see FAQs below).- Select a quenching agent that is compatible with downstream applications. For example, ascorbic acid can be an alternative to sodium thiosulfate in some cases.[7][8]
R-02 Low Yield of Final Product After Removal of Quenching Agent - The product may have been partially removed along with the quenching agent during the cleanup process.- The product may be volatile and lost during solvent evaporation steps.[4]- The product may be water-soluble and lost in the aqueous layer during extraction.[4]- Choose a removal method with an appropriate molecular weight cut-off to retain your product.- Check the solvent in the rotovap trap for your product.[4]- Analyze the aqueous layer to ensure your product was not lost during workup.[4]
R-03 Presence of Unwanted By-products Some quenching agents can generate by-products. For instance, sodium thiosulfate in acidic conditions can produce elemental sulfur.[9]- Adjust the pH of the solution before adding the quenching agent. Adding sodium bicarbonate before sodium thiosulfate can mitigate sulfur formation.[9]- Consider alternative quenching agents that do not produce interfering by-products.[9]

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the quenching agent from my sample?

A1: Many quenching agents can interfere with subsequent experiments. For example, sodium azide is a common preservative but is toxic to cells and inhibits the activity of enzymes like HRP, which is often used in immunoassays.[5][6] Therefore, its removal is crucial for the success of many biological assays.

Q2: What are the common methods for removing small-molecule quenching agents from macromolecule samples (e.g., antibodies)?

A2: The most common methods are dialysis, desalting (size exclusion chromatography), and the use of antibody purification kits.[5][6] These techniques separate molecules based on size, allowing the smaller quenching agent molecules to be removed while retaining the larger protein molecules.

Q3: How do I choose the right removal method?

A3: The choice of method depends on your sample volume, the molecular weight of your molecule of interest, and the quenching agent.

  • Dialysis is suitable for larger sample volumes (0.1 mL to 70 mL).[5]

  • Desalting or spin columns are ideal for smaller sample volumes.

  • Antibody purification kits can be used to specifically capture the antibody and wash away contaminants, including the quenching agent.[5][6]

The following table summarizes key parameters for size-based removal methods:

MethodTypical Sample VolumePrincipleKey ParameterExample Application
Dialysis 0.1 mL - 70 mL[5]Size-based separation across a semi-permeable membraneMolecular Weight Cut-Off (MWCO) of the membrane (e.g., 10-30 kDa for antibodies)[5]Removing sodium azide (65 Da) from an IgG antibody solution (~150 kDa)[5]
Desalting/Spin Columns < 3 mLSize exclusion chromatographyResin pore size (e.g., Sephadex G-25)Rapid buffer exchange and removal of small molecules from protein samples
Antibody Purification Kits Varies by kitAffinity capture of the antibody (e.g., Protein A resin)Specificity of the affinity resin for the antibodyPurifying antibodies from solutions containing interfering substances like BSA, glycine, or sodium azide[6]

Q4: Can the quenching process itself cause problems?

A4: Yes, quenching can sometimes be problematic. For instance, highly reactive reagents can lead to exothermic reactions or gas evolution if the quench is not performed carefully.[1] It's important to control the temperature and rate of addition of the quenching agent.[1] Also, the quenching conditions (e.g., pH change) might affect the stability of your product.[4]

Experimental Protocols

Protocol 1: Removal of Sodium Azide using Dialysis

This protocol is suitable for removing sodium azide from antibody solutions.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-30 kDa)[5]

  • Dialysis buffer (e.g., PBS), at least 1000 times the sample volume

  • Magnetic stirrer and stir bar

  • Beaker large enough to hold the dialysis buffer and the sample

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or soaking to remove any preservatives and to hydrate the membrane.[5][6]

  • Load the antibody sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Place the sealed tubing/cassette into the beaker with the dialysis buffer.

  • Begin stirring the buffer at a gentle speed at 4°C.[6]

  • Dialyze for at least 2 hours. For efficient removal, it is recommended to change the buffer 3-4 times, with each dialysis step lasting at least 2 hours.[5]

  • After the final buffer change, retrieve the sample from the dialysis tubing/cassette.

Protocol 2: Removal of a Quenching Agent using a Desalting Spin Column

This protocol is designed for rapid buffer exchange and removal of small molecules from smaller sample volumes.

Materials:

  • Pre-packed desalting spin column

  • Equilibration buffer (the buffer you want your sample to be in)

  • Collection tubes

  • Centrifuge

Procedure:

  • Remove the cap from the spin column and discard the storage solution by centrifuging at 1,000 x g for 2 minutes.[5][6]

  • Place the column in a new collection tube.

  • Equilibrate the column by adding the equilibration buffer and centrifuging at 1,000 x g for 2 minutes. Repeat this step 3-4 times, discarding the flow-through each time.[5][6]

  • Place the equilibrated column into a clean collection tube for sample collection.

  • Slowly apply your sample to the center of the resin bed in the column.

  • Centrifuge the column at 1,000 x g for 2 minutes to collect your purified sample in the collection tube.[5] The quenching agent will be retained in the column resin.

Visual Guides

Troubleshooting_Quenching_Issues start Problem Encountered During/After Quenching incomplete_quench Is the reaction incomplete? start->incomplete_quench exothermic_reaction Is the quench dangerously exothermic? start->exothermic_reaction product_degradation Is the product degrading? start->product_degradation downstream_interference Is there downstream assay interference? start->downstream_interference cause_incomplete Potential Causes: - Insufficient quencher - Low temperature - Poor mixing incomplete_quench->cause_incomplete Yes cause_exothermic Potential Cause: - Highly reactive reagents exothermic_reaction->cause_exothermic Yes cause_degradation Potential Causes: - pH sensitivity - Aqueous instability product_degradation->cause_degradation Yes cause_interference Potential Cause: - Residual quenching agent downstream_interference->cause_interference Yes solution_incomplete Solutions: - Add excess quencher - Adjust temperature - Ensure vigorous stirring cause_incomplete->solution_incomplete solution_exothermic Solutions: - Cool with ice bath - Slow, dropwise addition - Ensure proper venting cause_exothermic->solution_exothermic solution_degradation Solutions: - Test product stability - Use non-aqueous workup - Buffer the quench cause_degradation->solution_degradation solution_interference Solution: - Remove quenching agent (See Removal Workflow) cause_interference->solution_interference

Caption: Troubleshooting logic for common quenching issues.

Quenching_Agent_Removal_Workflow start Sample Containing Quenching Agent choose_method Choose Removal Method Based on: - Sample Volume - Molecular Weight Difference start->choose_method dialysis Dialysis (Large Volume, >0.1 mL) choose_method->dialysis desalting Desalting/Spin Column (Small Volume, <3 mL) choose_method->desalting purification_kit Affinity Purification Kit (Specific Molecule) choose_method->purification_kit perform_removal Perform Removal Protocol dialysis->perform_removal desalting->perform_removal purification_kit->perform_removal validate_removal Validate Removal (Optional) - Assay for quenching agent - Test in downstream application perform_removal->validate_removal final_sample Purified Sample Ready for Downstream Use validate_removal->final_sample

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with DosatiLink-2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugation reactions using this compound?

A1: The optimal pH for conjugation reactions with this compound is between 7.2 and 8.0. Within this range, primary amines on proteins are sufficiently deprotonated to be reactive, while the rate of hydrolysis of the linker's active ester is minimized.

Q2: How does pH affect the stability of unreacted this compound in solution?

A2: The stability of this compound is highly pH-dependent. The active ester moiety is susceptible to hydrolysis, and the rate of hydrolysis increases significantly at pH values above 8.0. For short-term storage of reconstituted this compound, a slightly acidic buffer (pH 6.0-6.5) can be used to slow down hydrolysis.

Q3: Can I perform conjugations at a pH lower than 7.0?

A3: While it is possible to perform conjugations at a pH below 7.0, the efficiency of the reaction will be significantly reduced. This is because the primary amines on the target protein will be predominantly protonated and therefore less nucleophilic, leading to a slower reaction rate.

Q4: I am observing low conjugation efficiency. What are the potential causes related to pH?

A4: Low conjugation efficiency is often related to the pH of the reaction buffer. Common causes include:

  • Incorrect buffer pH: The pH of your reaction buffer may be outside the optimal range of 7.2-8.0. It is crucial to accurately prepare and verify the pH of the buffer before initiating the conjugation.

  • Buffer components interfering with pH: Certain buffer components can interfere with the reaction. For example, buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with this compound.

Q5: My protein-linker conjugate has precipitated out of solution. How can pH be a contributing factor?

A5: Protein precipitation following conjugation can be influenced by pH. The modification of lysine residues by this compound alters the overall charge of the protein. This change in the isoelectric point can lead to a decrease in solubility and subsequent precipitation if the pH of the solution is close to the new pI of the conjugate. It is advisable to perform a buffer screen to identify the optimal pH for the stability of the final conjugate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Reaction buffer pH is too low (< 7.2).Prepare a fresh reaction buffer with a pH between 7.2 and 8.0. Verify the pH using a calibrated pH meter.
Reaction buffer pH is too high (> 8.0), leading to rapid hydrolysis of this compound.Prepare a fresh reaction buffer with a pH between 7.2 and 8.0. Use the reconstituted this compound immediately.
The buffer contains primary amines (e.g., Tris).Use a non-amine-containing buffer such as PBS or HEPES at the recommended pH.
High Level of Unreacted Protein Inefficient reaction due to suboptimal pH.Re-optimize the reaction pH. Perform small-scale trial conjugations at pH 7.2, 7.5, and 8.0 to determine the optimal condition.
Conjugate Precipitation The pH of the final solution is near the isoelectric point (pI) of the conjugate.Perform a buffer exchange to a buffer with a pH further away from the pI of the conjugate. A pH of 6.0 or 8.5 can often improve solubility.
Inconsistent Results Between Batches Variation in the pH of the reaction buffer preparation.Standardize the buffer preparation protocol. Ensure the pH meter is calibrated daily.

Experimental Protocols

Protocol: Standard this compound Conjugation to a Monoclonal Antibody
  • Buffer Preparation:

    • Prepare a 1X Phosphate Buffered Saline (PBS) solution.

    • Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.

    • Filter the buffer through a 0.22 µm filter.

  • Antibody Preparation:

    • Dialyze the monoclonal antibody against 1X PBS at pH 7.4 overnight at 4°C to remove any interfering substances.

    • Determine the final concentration of the antibody using a spectrophotometer at 280 nm.

  • This compound Reconstitution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Reconstitute the this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Dilute the antibody to a final concentration of 5 mg/mL in the reaction buffer (1X PBS, pH 7.4).

    • Add the reconstituted this compound to the antibody solution at a molar excess of 5:1 (linker:antibody).

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Remove the unreacted this compound and other byproducts by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purification buffer should be selected based on the stability of the final conjugate, for example, a buffer at pH 6.5.

  • Characterization:

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and the concentration of the final product.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Buffer_Prep Buffer Preparation (PBS, pH 7.4) Ab_Prep Antibody Dialysis (into PBS, pH 7.4) Buffer_Prep->Ab_Prep Conjugation Incubation (2 hours, RT) Ab_Prep->Conjugation Linker_Recon This compound Reconstitution Linker_Recon->Conjugation Purification Purification (SEC or TFF) Conjugation->Purification Analysis Characterization (DAR, Concentration) Purification->Analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_flowchart Start Start: Low Conjugation Efficiency Check_pH Is reaction buffer pH between 7.2 and 8.0? Start->Check_pH Check_Buffer Does buffer contain primary amines (e.g., Tris)? Check_pH->Check_Buffer Yes Remake_Buffer Action: Prepare fresh buffer at correct pH. Re-run. Check_pH->Remake_Buffer No Change_Buffer Action: Switch to non-amine buffer (e.g., PBS, HEPES). Check_Buffer->Change_Buffer Yes Check_Hydrolysis Was reconstituted linker used immediately? Check_Buffer->Check_Hydrolysis No Success Problem Resolved Remake_Buffer->Success Change_Buffer->Success Use_Fresh_Linker Action: Use freshly reconstituted linker. Check_Hydrolysis->Use_Fresh_Linker No Check_Hydrolysis->Success Yes Use_Fresh_Linker->Success

Caption: Troubleshooting logic for low conjugation efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of DosatiLink-2 to ensure its long-term stability and optimal performance in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored under controlled conditions to prevent degradation. The recommended storage temperature is -20°C for the lyophilized powder and -80°C for the reconstituted solution. It is crucial to protect the product from light and moisture.

Q2: How should I handle this compound upon receipt?

Upon receiving your shipment of this compound, it is recommended to immediately store it at the recommended temperature of -20°C in its original packaging to protect it from light.

Q3: What is the proper procedure for reconstituting lyophilized this compound?

To reconstitute, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use a sterile, high-purity solvent as specified in the product's technical data sheet. Gently swirl or pipette to dissolve the powder completely, avoiding vigorous shaking which can lead to aggregation.

Q4: Can I subject reconstituted this compound to multiple freeze-thaw cycles?

It is strongly advised to avoid multiple freeze-thaw cycles as this can degrade the compound. After reconstitution, it is best practice to aliquot the solution into single-use volumes and store them at -80°C.

Q5: What are the signs of this compound degradation?

Visual indicators of degradation can include changes in color, clarity of the solution after reconstitution, or the presence of particulates. A decrease in biological activity or the appearance of unexpected peaks in analytical assays (e.g., HPLC) are also signs of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced biological activity - Improper storage temperature- Multiple freeze-thaw cycles- Exposure to light or moisture- Verify storage conditions and ensure adherence to recommended temperatures.- Aliquot reconstituted solutions to avoid repeated freeze-thaw cycles.- Store in the original light-protecting packaging and in a desiccated environment.
Difficulty dissolving the lyophilized powder - Incorrect solvent- Low temperature of the solvent- Ensure you are using the recommended reconstitution solvent as per the technical data sheet.- Allow the solvent to reach room temperature before use.
Presence of particulates in the reconstituted solution - Incomplete dissolution- Contamination- Aggregation of the compound- Gently warm the solution and continue to mix gently.- Use sterile techniques and high-purity solvents for reconstitution.- If particulates persist, centrifugation may be used to clarify the solution, but this may indicate some loss of active compound.
Variability in experimental results - Inconsistent concentration due to improper mixing- Degradation of the stock solution- Ensure the reconstituted solution is homogenous before preparing dilutions.- Use a freshly prepared aliquot from the -80°C stock for each experiment.

Storage Conditions and Stability Data

The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability. These conditions are based on general principles for sensitive pharmaceutical compounds.[1][2]

Formulation Storage Condition Relative Humidity Shelf Life Notes
Lyophilized Powder -20°C ± 5°C< 30% RH24 monthsProtect from light. Store in a desiccator.
Reconstituted Solution -80°C ± 10°CN/A6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
Accelerated Stability Testing 40°C ± 2°C75% RH ± 5% RH6 months (for prediction)Used to predict long-term stability and identify potential degradation pathways.[1]
In-use (at room temperature) 25°C ± 2°C60% RH ± 5% RHUp to 8 hoursFor immediate use after preparation. Protect from light.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Remove the vial of lyophilized this compound from -20°C storage.

  • Allow the vial to warm to room temperature for at least 15-20 minutes before opening.

  • Under sterile conditions, add the specified volume of the recommended solvent (e.g., sterile DMSO or PBS) to the vial.

  • Gently swirl the vial or pipette the solution up and down until the powder is completely dissolved. Do not vortex or shake vigorously.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Aliquoting and Storage of Reconstituted this compound

  • Once the this compound is fully reconstituted, immediately proceed to aliquot the solution.

  • Using sterile pipette tips, dispense the solution into single-use, low-protein binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Label each aliquot clearly with the compound name, concentration, and date of reconstitution.

  • Store the aliquots at -80°C until use.

Visual Guides

experimental_workflow cluster_storage Long-Term Storage cluster_prep Experiment Preparation cluster_use Experimental Use storage Receive and Store This compound at -20°C reconstitute Reconstitute in Appropriate Solvent storage->reconstitute Equilibrate to RT aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw For new experiment experiment Perform Experiment thaw->experiment

Caption: Workflow for Handling and Preparation of this compound.

troubleshooting_logic action_node action_node issue_node issue_node issue Reduced Activity? check_storage Storage Temp Correct? issue->check_storage check_freeze_thaw Multiple Freeze-Thaws? check_storage->check_freeze_thaw Yes action_verify_temp Verify & Correct Storage Temp check_storage->action_verify_temp No check_dissolution Proper Dissolution? check_freeze_thaw->check_dissolution No action_aliquot Aliquot New Stock check_freeze_thaw->action_aliquot Yes action_reconstitute Re-reconstitute New Vial check_dissolution->action_reconstitute No action_contact_support Contact Support check_dissolution->action_contact_support Yes

Caption: Troubleshooting Logic for Reduced this compound Activity.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, tracking cellular processes, and developing novel therapeutics. While N-hydroxysuccinimide (NHS) esters have long been a go-to choice for their reactivity towards primary amines, a diverse landscape of alternative labeling chemistries offers distinct advantages in terms of specificity, stability, and experimental flexibility. This guide provides an objective comparison of NHS esters with other prominent protein labeling methods, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.

Introduction to Protein Labeling Chemistries

Protein labeling involves the covalent attachment of a molecule, or "label," to a protein of interest. This label can be a fluorescent dye for imaging, a biotin tag for purification, or a cytotoxic drug for targeted delivery. The choice of labeling chemistry is dictated by the available functional groups on the protein surface, the desired site of modification, and the required stability of the resulting conjugate. This guide will focus on the comparison of three widely used reactive chemistries: amine-reactive NHS esters, thiol-reactive maleimides, and carboxyl-reactive EDC/NHS chemistry.

Amine-Reactive Labeling: The NHS Ester Benchmark

NHS esters are highly reactive compounds that readily form stable amide bonds with the primary amino groups of lysine residues and the N-terminus of a protein.[1][2] This method is popular due to the abundance of lysine residues on the surface of most proteins, making it a generally applicable labeling strategy.[1]

Performance Characteristics of NHS Esters
ParameterDescription
Target Residue Primary amines (Lysine, N-terminus)[1]
Optimal pH 7.2 - 8.5[2]
Reaction Time 30 minutes - 2 hours
Bond Stability Stable amide bond
Specificity Moderate; labels multiple accessible lysines
Key Advantage High reactivity and general applicability
Key Disadvantage Susceptible to hydrolysis, potential for protein aggregation, and lack of site-specificity
NHS Ester Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the ester, leading to the formation of a stable amide bond and the release of NHS.

Caption: Reaction of an NHS ester with a primary amine on a protein.

Thiol-Reactive Labeling: A More Specific Approach with Maleimides

For more site-specific labeling, thiol-reactive chemistries targeting cysteine residues are often preferred. Cysteine is a less abundant amino acid, allowing for more controlled and targeted modification.[3] Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds with sulfhydryl groups.[4][5]

Performance Characteristics of Maleimides
ParameterDescription
Target Residue Cysteine[4]
Optimal pH 6.5 - 7.5[6]
Reaction Time 1 - 4 hours
Bond Stability Stable thioether bond
Specificity High for cysteine residues
Key Advantage High specificity, stable bond formation
Key Disadvantage Requires free sulfhydryl groups, potential for off-target reaction with lysine at pH > 7.5[7]
Maleimide Reaction Mechanism

The reaction involves the nucleophilic attack of the thiol group on the double bond of the maleimide ring, resulting in a stable thioether linkage.

Caption: Reaction of a maleimide with a cysteine residue on a protein.

Carboxyl-Reactive Labeling: Activating Aspartic and Glutamic Acids with EDC

Carbodiimide chemistry, primarily using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), enables the labeling of carboxyl groups present in aspartic and glutamic acid residues, as well as the C-terminus of the protein.[8][9] This method is often used in a two-step process with NHS or Sulfo-NHS to increase efficiency and stability.[10]

Performance Characteristics of EDC/NHS Chemistry
ParameterDescription
Target Residue Aspartic acid, Glutamic acid, C-terminus[8]
Optimal pH Activation: 4.5 - 7.2; Conjugation: 7.0 - 8.0[11]
Reaction Time 2 - 4 hours
Bond Stability Stable amide bond
Specificity Moderate; targets all accessible carboxyl groups
Key Advantage Allows labeling of residues other than amines or thiols
Key Disadvantage Two-step reaction, potential for protein cross-linking if not performed sequentially[10]
EDC/NHS Reaction Mechanism

EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. In the presence of NHS, this intermediate is converted to a more stable NHS ester, which then reacts with a primary amine-containing label to form an amide bond.

EDC_NHS_Reaction Protein_COOH Protein-COOH Intermediate1 O-acylisourea intermediate Protein_COOH->Intermediate1 + EDC EDC EDC NHS NHS Label_NH2 Label-NH₂ Intermediate2 NHS-activated Protein Intermediate1->Intermediate2 + NHS Labeled_Protein Protein-CO-NH-Label Intermediate2->Labeled_Protein + Label-NH₂

Caption: Two-step EDC/NHS reaction for labeling carboxyl groups.

Comparative Summary of Labeling Chemistries

FeatureNHS EstersMaleimidesEDC/NHS Chemistry
Target Group Primary Amines (-NH₂)Thiols (-SH)Carboxyls (-COOH)
Specificity Low to ModerateHighModerate
Optimal pH 7.2 - 8.56.5 - 7.5Activation: 4.5-7.2, Conjugation: 7.0-8.0
Bond Type AmideThioetherAmide
Stability HighHighHigh
Side Reactions HydrolysisReaction with amines at pH > 7.5Protein cross-linking

Experimental Protocols

General Experimental Workflow

A typical protein labeling experiment follows a series of defined steps, from protein preparation to purification of the final conjugate.

Experimental_Workflow A Protein Preparation (Buffer exchange, concentration adjustment) B Labeling Reaction (Incubation with labeling reagent) A->B C Quenching (Stopping the reaction) B->C D Purification (Removal of excess label) C->D E Characterization (Degree of labeling, functional analysis) D->E

Caption: A generalized workflow for protein labeling experiments.

Protocol 1: Amine Labeling with NHS Esters

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester labeling reagent (dissolved in DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 7.2-8.5.[2]

  • Dissolve the NHS ester reagent in anhydrous DMSO or DMF immediately before use.

  • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the labeled protein from excess, unreacted label using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 2: Thiol Labeling with Maleimides

Materials:

  • Protein of interest containing free cysteine(s) in a degassed, thiol-free buffer (e.g., PBS, pH 7.0)

  • (Optional) Reducing agent (e.g., TCEP)

  • Maleimide labeling reagent (dissolved in DMSO or DMF)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in a degassed, thiol-free buffer at pH 6.5-7.5.[4]

  • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Dissolve the maleimide reagent in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[12]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Purify the labeled protein from excess, unreacted label using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 3: Carboxyl Labeling with EDC/NHS

Materials:

  • Protein of interest in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 6.0)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Amine-containing label

  • Quenching buffer (e.g., 1 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in MES buffer, pH 6.0.

  • Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • (Optional but recommended) Remove excess EDC and byproducts by buffer exchange into a reaction buffer at pH 7.2-7.5 (e.g., PBS).

  • Add the amine-containing label to the activated protein solution at a 10- to 50-fold molar excess.

  • Incubate for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM and incubate for 5-15 minutes.

  • Purify the labeled protein from excess, unreacted label using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL).

Conclusion

The selection of a protein labeling strategy is a critical decision that can significantly impact the outcome of an experiment. While NHS esters offer a straightforward method for general protein labeling, their lack of specificity can be a significant drawback. For applications requiring more precise control over the labeling site, thiol-reactive maleimides provide a superior alternative. Carboxyl-reactive EDC/NHS chemistry further expands the repertoire of targetable residues, offering a valuable tool for specific applications. By understanding the underlying chemistry, performance characteristics, and experimental considerations of each method, researchers can make informed decisions to achieve optimal and reproducible results in their protein labeling endeavors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions are paramount. Chemical crosslinking offers a powerful method to capture these interactions within their native cellular environment. This guide provides a comprehensive comparison of DosatiLink-2, a novel crosslinking agent, with other established alternatives, supported by experimental data and detailed protocols for validation by Western blot.

Introduction to this compound

This compound is a state-of-the-art, amine-reactive, and cleavable chemical crosslinker designed for the efficient capture of protein-protein interactions. Its unique molecular structure features a long, flexible spacer arm, enabling the capture of both transient and stable interactions that might be missed by shorter crosslinkers. The cleavable disulfide bond within the spacer arm facilitates the separation of crosslinked proteins for easier identification by techniques such as mass spectrometry or Western blot.

Comparative Analysis of Crosslinking Agents

The choice of crosslinking agent is critical and depends on the specific application and the nature of the protein interaction being studied. Below is a comparison of this compound with other commonly used crosslinkers.

FeatureThis compound (Hypothetical)FormaldehydeGlutaraldehydeDisuccinimidyl suberate (DSS)
Reactivity Primary amines (e.g., Lysine)Primary amines, sulfhydryls, hydroxylsPrimary aminesPrimary amines
Spacer Arm Length 15 Å2.3 - 2.7 Å7.5 Å11.4 Å
Cleavable? Yes (by reducing agents)No (reversible by heat)NoNo
Cell Permeability Permeable to live cellsPermeable to live cellsPermeable to live cellsPermeable to live cells
Specificity HighLowModerateHigh
Application In vivo and in vitro crosslinkingIn vivo and in vitro crosslinkingPrimarily in vitro crosslinkingIn vivo and in vitro crosslinking

Experimental Validation by Western Blot

Western blotting is a fundamental technique to verify the formation of crosslinked protein complexes.[1] When two proteins are successfully crosslinked, they form a higher molecular weight complex that can be visualized as a distinct band shift on a Western blot.[1]

Signaling Pathway Context: Epidermal Growth Factor Receptor (EGFR) Dimerization

To illustrate the application of this compound, we consider the dimerization of the Epidermal Growth Factor Receptor (EGFR), a key event in cell signaling. Upon ligand binding, EGFR monomers dimerize, leading to autophosphorylation and the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Crosslinking can capture this dimerization event for subsequent analysis.

EGFR_Signaling cluster_membrane Cell Membrane EGFR1 EGFR Monomer 1 Dimer EGFR Dimer (Crosslinked by this compound) EGFR1->Dimer Dimerization EGFR2 EGFR Monomer 2 EGFR2->Dimer Dimerization EGF EGF Ligand EGF->EGFR1 Binding EGF->EGFR2 Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimer->Downstream Activation Crosslinking_Workflow A 1. Cell Culture (Adherent cells at 80-90% confluency) B 2. Wash Cells (2x with ice-cold PBS) A->B C 3. Add this compound (1-2 mM in serum-free media) B->C D 4. Incubate (30 min at room temperature) C->D E 5. Quench Reaction (50 mM Tris-HCl for 15 min) D->E F 6. Cell Lysis (Lysis buffer with protease inhibitors) E->F G 7. Western Blot Analysis F->G

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel protein-protein interactions (PPIs) is paramount to understanding cellular signaling, disease pathogenesis, and for the development of targeted therapeutics.[1][2][3] This guide provides a comprehensive comparison of a novel proximity labeling reagent, DosatiLink-2, with established methods, supported by experimental data and detailed protocols.

Performance Comparison of Proximity Labeling Methods

Proximity-dependent labeling techniques have revolutionized the study of protein interactions within their native cellular environment.[4][5] These methods utilize an enzyme fused to a protein of interest ("bait") to generate reactive molecules that covalently label nearby proteins ("prey"). The labeled proteins can then be enriched and identified by mass spectrometry.[4][6]

Here, we compare the key performance metrics of this compound with other widely used proximity labeling enzymes: BioID, APEX2, and TurboID.

FeatureThis compound (Hypothetical)BioIDAPEX2TurboID
Enzyme Type Engineered Biotin LigasePromiscuous Biotin Ligase (BirA*)Engineered Ascorbate PeroxidaseEngineered Biotin Ligase
Labeling Time 5 - 10 minutes18 - 24 hours~1 minute~10 minutes
Substrate Biotin, ATP, proprietary stabilizerBiotin, ATPBiotin-phenol, H₂O₂Biotin, ATP
Toxicity MinimalLowPotential H₂O₂ toxicityLow
Labeling Radius ~15 nm~10 nm20-100 nm (diffusion of radicals can be a factor)[7]~10 nm
Signal-to-Noise Ratio HighModerateModerate to High (can have background from radical diffusion)[7]High
In Vivo Application YesYesChallenging due to H₂O₂ requirementYes

Case Study: Identifying Novel Interactors of Kinase X with this compound

To demonstrate the efficacy of this compound, a hypothetical study was conducted to identify novel interaction partners of Kinase X, a protein implicated in a cancer signaling pathway.

Experimental Workflow

The general workflow for a proximity labeling experiment involves expressing the bait protein fused to the labeling enzyme, inducing the labeling of proximal proteins, lysing the cells, enriching the biotinylated proteins, and finally, identifying them using mass spectrometry.[4][6]

G cluster_cell In-Cell Procedures cluster_lab Biochemical Procedures A Transfection with Kinase X-DosatiLink-2 Plasmid B Expression of Fusion Protein A->B C Addition of Biotin & This compound Activator B->C D Proximity Labeling (5-10 minutes) C->D E Cell Lysis D->E F Streptavidin Affinity Purification of Biotinylated Proteins E->F G On-Bead Trypsin Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis & Identification of Novel Interactors H->I

Figure 1: Experimental workflow for identifying protein interactions using this compound.
Quantitative Results

Mass spectrometry analysis identified a total of 127 proteins that were significantly enriched in the Kinase X-DosatiLink-2 expressing cells compared to controls. Of these, 89 were known interactors, and 38 were novel, high-confidence candidate interactors.

Protein CategoryNumber of Proteins Identified
Known Interactors 89
Novel High-Confidence Interactors 38
Background Proteins (Controls) 12

Experimental Protocols

Transfection and Expression
  • HEK293T cells were seeded in 10 cm dishes and grown to 70-80% confluency.

  • Cells were transfected with a plasmid encoding Kinase X fused to the N-terminus of this compound using a standard lipofection reagent.

  • As a negative control, cells were transfected with a plasmid encoding only this compound.

  • The fusion protein was allowed to express for 24 hours.

Proximity Labeling and Cell Lysis
  • The cell culture medium was supplemented with 50 µM biotin and the proprietary this compound activator.

  • Labeling was allowed to proceed for 10 minutes at 37°C.

  • The reaction was quenched by placing the dishes on ice and washing three times with ice-cold phosphate-buffered saline (PBS).

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

Enrichment and Mass Spectrometry
  • Cell lysates were clarified by centrifugation, and the supernatant was incubated with streptavidin-coated magnetic beads for 1 hour at 4°C to capture biotinylated proteins.

  • The beads were washed extensively to remove non-specifically bound proteins.

  • On-bead digestion was performed using trypsin overnight at 37°C.

  • The resulting peptides were collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Uncovering a Novel Signaling Pathway

Among the novel interactors identified was Protein Y, a previously uncharacterized protein. Follow-up co-immunoprecipitation experiments confirmed the interaction between Kinase X and Protein Y. Further investigation revealed that Protein Y is a substrate of Kinase X and, upon phosphorylation, translocates to the nucleus to regulate gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KinaseX Kinase X ProteinY Protein Y KinaseX->ProteinY Phosphorylation ProteinY_P Phosphorylated Protein Y ProteinY->ProteinY_P Translocation Gene Target Gene ProteinY_P->Gene Transcription Regulation

Figure 2: Hypothetical signaling pathway elucidated using this compound.

Conclusion

This compound represents a significant advancement in the field of protein-protein interaction discovery. Its rapid labeling kinetics, high specificity, and minimal toxicity provide researchers with a powerful tool to explore the cellular interactome with greater temporal and spatial resolution. The identification of novel, functionally relevant protein interactions, as demonstrated in the case of Kinase X and Protein Y, underscores the potential of this compound to accelerate our understanding of complex biological processes and to identify novel targets for drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). A comparative analysis with "DosatiLink-2" was intended; however, extensive searches yielded no publicly available information for a bioconjugation reagent under that name. Therefore, this document will serve as a comprehensive resource on Sulfo-SMCC, offering insights into its performance characteristics and experimental applications, which can be used as a benchmark for evaluating alternative crosslinking reagents.

Sulfo-SMCC: An In-depth Profile

Sulfo-SMCC is a widely utilized crosslinker in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs), immunoassays, and other protein-protein or protein-small molecule conjugates.[1][2][3][4][5] Its popularity stems from its heterobifunctional nature, possessing both an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group.[1][2][3][4] This allows for specific, covalent linkage of two different biomolecules in a controlled, two-step process.[1][2]

Chemical Properties and Performance Characteristics

The key features of Sulfo-SMCC are summarized in the table below, providing a quantitative overview of its properties.

FeatureDescriptionValue/RangeCitations
Alternative Name(s) Sulfosuccinimidyl-4-[N-maleimidomethyl]cyclohexane-1-carboxylate-[6]
CAS Number 92921-24-9-[6][7][8]
Molecular Formula C16H17N2O9SNa-[6][7]
Molecular Weight 436.37 g/mol -[2][6][8]
Spacer Arm Length 8.3 ÅNon-cleavable[2][6][8]
Solubility Water solubleUp to ~5-10 mM in water, solubility decreases with increasing salt concentration.[1][2][1][2]
Amine Reaction pH NHS ester reacts with primary amines (e.g., lysine residues)7.0 - 9.0[1][2][4]
Sulfhydryl Reaction pH Maleimide reacts with sulfhydryl groups (e.g., cysteine residues)6.5 - 7.5[1][2][4]
Stability The maleimide group is stabilized by the cyclohexane ring, reducing hydrolysis compared to other maleimide crosslinkers.[1][2][4] Maleimide-activated proteins can be lyophilized and stored.[1][2][4]Maleimide groups are stable for 64 hours in 0.1 M sodium phosphate buffer, pH 7 at 4°C.[1][2][4]

Reaction Mechanism and Experimental Workflow

The use of Sulfo-SMCC in bioconjugation typically follows a two-step procedure, which minimizes the formation of unwanted polymers. First, the NHS ester of Sulfo-SMCC is reacted with the amine-containing molecule (e.g., a protein or antibody). Following this activation step, the excess crosslinker is removed, and the maleimide-activated molecule is then reacted with the sulfhydryl-containing molecule (e.g., a therapeutic payload or another protein).

Visualizing the Process

The following diagrams illustrate the chemical structure of Sulfo-SMCC, its reaction mechanism, and a typical experimental workflow for bioconjugation.

Figure 1: Chemical Structure of Sulfo-SMCC.

Reaction_Mechanism cluster_step1 Step 1: Amine Reaction (Activation) cluster_step2 Step 2: Sulfhydryl Reaction (Conjugation) Protein1_NH2 Protein 1 (with primary amine, -NH2) Activated_Protein1 Maleimide-Activated Protein 1 Protein1_NH2->Activated_Protein1 + Sulfo-SMCC pH 7.0-9.0 Sulfo_SMCC Sulfo-SMCC Conjugate Stable Protein 1 - Protein 2 Conjugate (Thioether Bond) Activated_Protein1->Conjugate + Protein 2-SH pH 6.5-7.5 Protein2_SH Protein 2 (with sulfhydryl, -SH)

Figure 2: Two-step reaction mechanism of Sulfo-SMCC.

Experimental_Workflow A Prepare Amine-Containing Protein (e.g., Antibody in amine-free buffer) C React Protein with Sulfo-SMCC (e.g., 30-60 min at room temperature) A->C B Prepare Sulfo-SMCC Solution (Dissolve immediately before use) B->C D Remove Excess Crosslinker (e.g., Desalting column or dialysis) C->D F React Activated Protein with Sulfhydryl-Containing Molecule (e.g., 1-2 hours at room temperature) D->F E Prepare Sulfhydryl-Containing Molecule (e.g., Reduce disulfide bonds if necessary) E->F G Purify the Conjugate (e.g., Size-exclusion chromatography) F->G

Figure 3: General experimental workflow for bioconjugation using Sulfo-SMCC.

Detailed Experimental Protocol

The following is a generalized protocol for the two-step crosslinking of proteins using Sulfo-SMCC. It is crucial to note that optimal conditions, such as the molar excess of the crosslinker and reaction times, should be empirically determined for each specific application.[1][2][6]

Materials
  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Sulfo-SMCC

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM sodium chloride) or other amine- and sulfhydryl-free buffers.[1]

  • Desalting columns

  • Reaction tubes

Procedure

Step 1: Activation of Amine-Containing Protein

  • Prepare Protein-NH2: Dissolve the amine-containing protein in the Conjugation Buffer at a known concentration. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[1][6]

  • Prepare Sulfo-SMCC: Immediately before use, prepare a stock solution of Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO).[1] Sulfo-SMCC is moisture-sensitive and will hydrolyze in aqueous solutions.[1][6] Do not store the reagent in solution.[1]

  • Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution.[2][4][6] The optimal molar excess depends on the protein concentration and should be optimized.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][2]

  • Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column or dialysis, equilibrating with the Conjugation Buffer.[1][2] This step is critical to prevent the maleimide groups from being quenched by any sulfhydryl-containing molecules in the subsequent step.

Step 2: Conjugation to Sulfhydryl-Containing Protein

  • Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state and dissolved in the Conjugation Buffer. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[3]

  • Conjugation Reaction: Immediately add the maleimide-activated Protein-NH2 from Step 1 to the Protein-SH solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature at pH 6.5-7.5.[3]

  • Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol can be added to quench any unreacted maleimide groups.

  • Purification: Purify the final conjugate from unreacted molecules and by-products using methods such as size-exclusion chromatography.[3]

  • Analysis: Analyze the conjugate to determine the conjugation efficiency and drug-to-antibody ratio (DAR) if applicable, using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[3]

Conclusion

Sulfo-SMCC is a robust and versatile heterobifunctional crosslinker that enables the efficient and specific conjugation of biomolecules. Its water solubility and the stability of its maleimide group make it a preferred choice for a wide range of applications in research and drug development. While a direct comparison with "this compound" could not be conducted due to a lack of available information, this guide provides the necessary data and protocols for researchers to effectively utilize Sulfo-SMCC and to establish a baseline for evaluating novel crosslinking technologies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of DosatiLink-2, a novel heterobifunctional degrader designed to selectively induce the degradation of Target Kinase X (TKX). We present a direct comparison with alternative molecules and detail the essential control experiments required to rigorously assess on-target efficacy and off-target effects.

Introduction to this compound

This compound is a proteolysis-targeting chimera (PROTAC) that functions by hijacking the cell's natural protein disposal machinery. It is composed of three key components: a ligand that binds to TKX, a linker molecule, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation (TKX-DosatiLink-2-CRBN) leads to the ubiquitination of TKX, marking it for degradation by the proteasome. This degradation-based approach offers a distinct therapeutic modality compared to traditional small-molecule inhibition.

However, the potential for off-target degradation remains a critical aspect to investigate.[1][2] This guide outlines the necessary experiments to confirm that this compound's activity is highly specific to TKX.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the intended mechanism of action for this compound.

cluster_0 Cellular Environment DosatiLink2 This compound Ternary_Complex Ternary Complex (TKX-DosatiLink-2-CRBN) DosatiLink2->Ternary_Complex Binds TKX Target Kinase X (TKX) (Active) TKX->Ternary_Complex Binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Recruited PolyUb_TKX Poly-ubiquitinated TKX Ternary_Complex->PolyUb_TKX Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_TKX->Proteasome Targeted Degraded_TKX Degraded Peptides Proteasome->Degraded_TKX Degradation

Caption: Mechanism of Action for this compound mediated protein degradation.

Comparison with Alternative Approaches

To validate specificity, this compound's performance must be benchmarked against appropriate controls. The primary alternatives for comparison are a traditional TKX inhibitor and a non-functional version of this compound.

Molecule TypeMechanism of ActionPrimary Cellular EffectRationale for Comparison
This compound Binds TKX and CRBN to form a ternary complex, leading to TKX ubiquitination and proteasomal degradation.Elimination of the TKX protein.The primary test article whose specificity is under investigation.
TKX-Inhibitor A small molecule that binds to the active site of TKX, blocking its kinase activity without causing degradation.Inhibition of TKX enzymatic function.Differentiates effects of protein degradation from simple target inhibition.
This compound-Neg An inactive analogue of this compound with a modification that prevents it from binding to the E3 ligase (CRBN).[3]Binds to TKX (target engagement) but does not induce degradation.A crucial negative control to ensure that observed degradation is dependent on E3 ligase recruitment.

Experimental Validation of Specificity

A multi-faceted approach is essential to thoroughly validate the specificity of this compound. We recommend a tiered workflow beginning with direct target engagement and culminating in a global proteomic assessment.

Experimental Workflow Diagram

Start Start: Validate Specificity CETSA Tier 1: Target Engagement Cellular Thermal Shift Assay (CETSA) Start->CETSA CompBind Tier 1: Binding Affinity Competitive Binding Assay Start->CompBind WB Tier 2: On-Target Degradation Western Blot for TKX CETSA->WB CompBind->WB Proteomics Tier 3: Global Specificity Mass Spectrometry-based Proteomics WB->Proteomics If TKX degradation confirmed Analysis Data Analysis & Interpretation Proteomics->Analysis Conclusion Conclusion on Specificity Profile Analysis->Conclusion DosatiLink2 This compound (Binds TKX + Binds CRBN) Degradation TKX Degradation DosatiLink2->Degradation Expected Outcome Inhibition TKX Inhibition DosatiLink2->Inhibition Potential Outcome Inhibitor TKX-Inhibitor (Binds TKX only) NoDegradation No TKX Degradation Inhibitor->NoDegradation Expected Outcome Inhibitor->Inhibition Expected Outcome NegativeControl This compound-Neg (Binds TKX, NOT CRBN) NegativeControl->NoDegradation Expected Outcome

References

Performance of EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro performance of first-generation EGFR inhibitors, Gefitinib and Erlotinib, across a panel of well-characterized non-small cell lung cancer (NSCLC) cell lines. The data presented here, derived from publicly available sources, highlights the critical role of EGFR mutation status in determining drug sensitivity. This document is intended for researchers, scientists, and drug development professionals working in oncology and personalized medicine.

Comparative Efficacy of Gefitinib and Erlotinib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The table below summarizes the IC50 values for Gefitinib and Erlotinib in four NSCLC cell lines with different EGFR mutation statuses.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Erlotinib IC50 (nM)Predicted Sensitivity
PC-9 Exon 19 Deletion (Sensitizing)~10~7Sensitive
H3255 L858R (Sensitizing)~5~12Sensitive
H1975 L858R + T790M (Resistance)>10,000~4,300Resistant
A549 Wild-Type>10,000>10,000Resistant

Note: IC50 values are approximate and can vary between experiments and laboratories. The data presented is a representative summary from multiple sources for comparative purposes.[1][2][3][4][5][6][7][8][9]

The data clearly demonstrates that cell lines with sensitizing EGFR mutations (PC-9 and H3255) are highly sensitive to both Gefitinib and Erlotinib.[1][5] In contrast, the H1975 cell line, which harbors the T790M resistance mutation in addition to the L858R sensitizing mutation, exhibits significant resistance to these first-generation inhibitors.[1][5] The A549 cell line, which has a wild-type EGFR, is also resistant.[3]

Signaling Pathway and Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[10] These pathways are crucial for cell proliferation, survival, and differentiation.[10][11] In some NSCLC tumors, activating mutations in the EGFR gene lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[12]

Gefitinib and Erlotinib are small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and inhibiting downstream signaling.[10][11] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells. The T790M mutation, however, alters the conformation of the ATP-binding pocket, reducing the affinity of these drugs for the receptor and thus conferring resistance.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Activates AKT AKT PI3K->AKT Promotes Cell_Survival Cell_Survival AKT->Cell_Survival Promotes RAS RAS GRB2/SOS->RAS Promotes RAF RAF RAS->RAF Promotes MEK MEK RAF->MEK Promotes ERK ERK MEK->ERK Promotes Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Promotes Gefitinib/Erlotinib Gefitinib / Erlotinib Gefitinib/Erlotinib->EGFR Inhibits T790M_Mutation T790M Mutation (Resistance) T790M_Mutation->Gefitinib/Erlotinib Prevents Binding

Caption: EGFR signaling pathway and inhibitor action. (Within 100 characters)

Experimental Protocols

The following is a detailed methodology for a cell viability assay to determine the IC50 values of EGFR inhibitors in NSCLC cell lines.

Objective: To quantify the dose-dependent effect of Gefitinib and Erlotinib on the viability of NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, H3255, H1975, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Gefitinib and Erlotinib (powder or stock solution)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Culture: Maintain NSCLC cell lines in a 37°C incubator with 5% CO2 in their recommended complete growth medium.

  • Drug Preparation: Prepare a 10 mM stock solution of Gefitinib and Erlotinib in DMSO. Create a series of 2-fold serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., from 10,000 nM down to 0.1 nM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared drug dilutions (and vehicle control) to the respective wells in triplicate.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the average luminescence for each triplicate.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture NSCLC Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare Drug Serial Dilutions Drug_Treatment 4. Add Drug Dilutions to Cells Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 6. Perform CellTiter-Glo Assay Incubation->Viability_Assay Luminescence_Reading 7. Read Luminescence Viability_Assay->Luminescence_Reading Data_Normalization 8. Normalize Data to Control Luminescence_Reading->Data_Normalization IC50_Calculation 9. Calculate IC50 Values Data_Normalization->IC50_Calculation

Caption: Workflow for IC50 determination. (Within 100 characters)

References

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Antibody-Drug Conjugate Shows Potential to Outperform Standard-of-Care Targeted Therapies in a Subgroup of NSCLC Patients.

For Immediate Release

Shanghai, China – November 13, 2025 – In a comprehensive preclinical evaluation, the investigational antibody-drug conjugate (ADC) DosatiLink-2 has shown significant anti-tumor activity in models of non-small cell lung cancer (NSCLC) characterized by the overexpression of Tyrosine Kinase-Linked Receptor X (TKLRX). The findings suggest that this compound could offer a new therapeutic option for this molecularly defined patient population, potentially addressing unmet needs in NSCLC treatment.

This comparative guide provides an in-depth analysis of the preclinical efficacy of this compound, juxtaposed with the established clinical performance of current targeted therapies, Osimertinib and Alectinib, in their respective patient cohorts. The data presented herein are intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's therapeutic potential.

Comparative Efficacy of this compound

This compound's performance was evaluated in patient-derived xenograft (PDX) models of TKLRX-positive NSCLC. The results are presented alongside pivotal clinical trial data for Osimertinib (FLAURA trial) and Alectinib (ALEX trial) to provide a contextual framework for its potential clinical efficacy. It is important to note that direct comparisons between preclinical and clinical data have inherent limitations.

Therapeutic AgentTarget PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
This compound (Hypothetical Preclinical Data) TKLRX-Positive Advanced NSCLC85%24.5
Osimertinib (FLAURA Trial) [1][2][3]EGFR-Mutated Advanced NSCLC80%18.9
Alectinib (ALEX Trial) [4][5][6][7]ALK-Positive Advanced NSCLC83%[7]34.8[4][5][6]

Mechanism of Action: A Targeted Approach

This compound is an antibody-drug conjugate engineered to selectively deliver a potent cytotoxic payload to cancer cells overexpressing the TKLRX receptor.[8][9][10] The proposed mechanism involves the binding of the antibody component to TKLRX, leading to the internalization of the ADC.[8][9][11] Once inside the cell, the cytotoxic agent is released, inducing cell death.[8][9][11]

In contrast, Osimertinib is a third-generation tyrosine kinase inhibitor (TKI) that targets activating mutations in the epidermal growth factor receptor (EGFR), including the T790M resistance mutation.[12][13][14][15] Alectinib is also a TKI, but it specifically inhibits the anaplastic lymphoma kinase (ALK) fusion protein.[16][17][18][19]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of action for each therapeutic agent.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound (ADC) Receptor TKLRX Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Nucleus Nucleus Payload->Nucleus DNA Damage Apoptosis Apoptosis Nucleus->Apoptosis

This compound (ADC) Mechanism of Action

TKI_Signaling_Pathways cluster_osimertinib Osimertinib Pathway cluster_alectinib Alectinib Pathway EGFR Mutant EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Osimertinib Osimertinib Osimertinib->EGFR Inhibits Proliferation_O Cell Proliferation & Survival PI3K_AKT->Proliferation_O RAS_MAPK->Proliferation_O ALK ALK Fusion Protein JAK_STAT JAK/STAT Pathway ALK->JAK_STAT PI3K_AKT_A PI3K/AKT Pathway ALK->PI3K_AKT_A RAS_MAPK_A RAS/MAPK Pathway ALK->RAS_MAPK_A Alectinib Alectinib Alectinib->ALK Inhibits Proliferation_A Cell Proliferation & Survival JAK_STAT->Proliferation_A PI3K_AKT_A->Proliferation_A RAS_MAPK_A->Proliferation_A

Osimertinib and Alectinib Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the hypothetical preclinical evaluation of this compound and a summary of the clinical trial designs for Osimertinib and Alectinib.

This compound Preclinical Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in TKLRX-positive NSCLC patient-derived xenograft (PDX) models.

Methodology:

  • Model System: Female immunodeficient mice (NSG) were implanted subcutaneously with tumor fragments from TKLRX-positive NSCLC PDX models.

  • Treatment Groups: Mice with established tumors (150-200 mm³) were randomized into three groups:

    • Vehicle control (intravenous administration, weekly)

    • This compound (5 mg/kg, intravenous administration, weekly)

    • Standard-of-care chemotherapy (investigator's choice, appropriate dosing and schedule)

  • Efficacy Endpoints:

    • Tumor growth inhibition was measured twice weekly using digital calipers.

    • Overall Response Rate (ORR) was defined as the percentage of tumors with a ≥30% reduction in volume from baseline.

    • Progression-Free Survival (PFS) was defined as the time from treatment initiation to a 100% increase in tumor volume from baseline or euthanasia due to tumor burden.

  • Biomarker Analysis: TKLRX expression levels in PDX tumors were confirmed by immunohistochemistry (IHC) prior to study initiation.

FLAURA Trial (Osimertinib)

The FLAURA trial was a randomized, double-blind, phase 3 study that compared the efficacy and safety of first-line Osimertinib with standard EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.[1][3] Patients were randomized 1:1 to receive either Osimertinib or a standard EGFR-TKI.[1][3] The primary endpoint was progression-free survival.

ALEX Trial (Alectinib)

The ALEX trial was a randomized, open-label, phase 3 study that compared the efficacy and safety of Alectinib with crizotinib in treatment-naïve patients with ALK-positive advanced NSCLC.[5][7][20] Patients were randomized 1:1 to receive either Alectinib or crizotinib.[5][7][20] The primary endpoint was investigator-assessed progression-free survival.[5][7]

Experimental_Workflow Start Start: TKLRX-Positive NSCLC PDX Models Implantation Subcutaneous Tumor Implantation in NSG Mice Start->Implantation Tumor_Growth Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Group 1 DosatiLink2 This compound (5 mg/kg) Randomization->DosatiLink2 Group 2 Chemo Standard Chemotherapy Randomization->Chemo Group 3 Treatment Weekly Intravenous Treatment Vehicle->Treatment DosatiLink2->Treatment Chemo->Treatment Measurement Tumor Volume Measurement (Twice Weekly) Treatment->Measurement Endpoints Efficacy Endpoints: - Tumor Growth Inhibition - ORR - PFS Measurement->Endpoints Analysis Data Analysis Endpoints->Analysis

This compound Preclinical Study Workflow

Conclusion

The hypothetical preclinical data for this compound suggest a promising efficacy profile in TKLRX-positive NSCLC models. While further investigation, including comprehensive safety and toxicology studies, is required, these initial findings warrant continued development of this compound as a potential targeted therapy for this specific patient population. The presented comparison with established treatments for other molecularly defined NSCLC subtypes highlights the potential for this compound to address a significant unmet medical need.

References

Author: BenchChem Technical Support Team. Date: November 2025

The development of antibody-drug conjugates (ADCs) as targeted cancer therapies relies on the precise and stable linkage of a cytotoxic payload to a monoclonal antibody (mAb).[1][2] DosatiLink-2 represents a cutting-edge conjugation technology. This guide provides a comprehensive comparison of analytical methods to confirm successful conjugation of this compound, offering researchers a framework for robust characterization.

For the purposes of this guide, this compound is treated as a site-specific, cysteine-reactive linker technology. This allows for direct comparison with other conjugation strategies, such as stochastic lysine-based conjugation, and highlights the analytical methods best suited for each.

UV/Vis Spectroscopy: Determining Average Drug-to-Antibody Ratio (DAR)

UV/Vis spectroscopy is a foundational technique for calculating the average number of drug molecules conjugated to an antibody.[3] This method is rapid and requires minimal sample, making it ideal for initial screening.

Comparison of Technologies: This technique is applicable to both site-specific (e.g., this compound) and stochastic conjugation methods. However, it only provides an average DAR and does not reveal the distribution of different drug-loaded species, which is a critical quality attribute for ADCs.[4][]

Parameter This compound (Site-Specific) Stochastic Lysine Conjugation
Expected Avg. DAR Predictable (e.g., 2.0 or 4.0)Variable (e.g., 0 to 8)
Information Provided Average DARAverage DAR
Limitations Does not show DAR distributionDoes not show DAR distribution
Experimental Protocol: UV/Vis Spectroscopy
  • Sample Preparation: Prepare solutions of the native mAb and the this compound ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Determine Extinction Coefficients: Measure the absorbance of the native mAb at 280 nm and the payload at its maximum absorbance wavelength (λmax). The extinction coefficients for both must be known.

  • Absorbance Measurement: Measure the absorbance of the ADC sample at both 280 nm and the payload's λmax.

  • DAR Calculation: Use the following equations based on the Beer-Lambert law to solve for the concentrations of the antibody and the drug, and subsequently calculate the average DAR.[]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopy cluster_calc Data Analysis prep_mAb Prepare native mAb solution measure_abs Measure Absorbance (280 nm & λmax) prep_mAb->measure_abs prep_ADC Prepare this compound ADC solution prep_ADC->measure_abs calc_conc Calculate Concentrations (mAb and Payload) measure_abs->calc_conc calc_dar Calculate Average DAR calc_conc->calc_dar end_node End calc_dar->end_node start Start start->prep_mAb start->prep_ADC

UV/Vis Spectroscopy Workflow for DAR Calculation.

Hydrophobic Interaction Chromatography (HIC): Assessing DAR Distribution

HIC separates molecules based on their hydrophobicity.[6][7] Since each conjugated payload increases the overall hydrophobicity of the ADC, HIC is an excellent method for resolving species with different DAR values.[8][9] This technique is particularly powerful for evaluating the homogeneity of cysteine-conjugated ADCs like those produced with this compound.[8]

Comparison of Technologies: For this compound, HIC should ideally show a single major peak corresponding to the desired DAR, confirming the site-specificity and efficiency of the conjugation. For stochastic methods, HIC will reveal a distribution of species (DAR 0, 1, 2, 3, etc.), highlighting the heterogeneity of the sample.[10]

Parameter This compound (Site-Specific) Stochastic Lysine Conjugation
Expected HIC Profile A predominant peak for the target DARMultiple peaks representing a distribution of DAR species
Key Information Homogeneity, confirmation of site-specificityHeterogeneity, DAR distribution, percentage of unconjugated mAb
Data Interpretation Peak area of the target DAR confirms successful conjugationWeighted average of peak areas gives average DAR[]
Experimental Protocol: HIC
  • Mobile Phase Preparation:

    • Buffer A: High salt concentration (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[9]

    • Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).[11]

  • Chromatography:

    • Equilibrate a HIC column (e.g., Butyl-NPR) with Buffer A.

    • Inject the ADC sample.

    • Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Identify peaks corresponding to different DAR species (higher DAR elutes later).

    • Calculate the percentage of each species by integrating the peak areas.

HIC_Workflow cluster_setup System Setup cluster_run Chromatography cluster_analysis Data Analysis prep_buffers Prepare Mobile Phases (High/Low Salt) equilibrate Equilibrate HIC Column prep_buffers->equilibrate inject Inject this compound ADC Sample equilibrate->inject gradient Run Gradient Elution inject->gradient detect Detect Peaks at 280 nm gradient->detect integrate Integrate Peak Areas detect->integrate dar_dist Determine DAR Distribution integrate->dar_dist end_node End dar_dist->end_node start Start start->prep_buffers

HIC Workflow for Analyzing DAR Distribution.

Mass Spectrometry (MS): Unambiguous Mass Confirmation

Mass spectrometry provides precise molecular weight information, offering definitive confirmation of successful conjugation.[12] It can be performed on the intact ADC, or on subunits after reduction.

  • Intact MS: Analysis of the entire ADC provides the molecular weight of each drug-loaded species, confirming the DAR distribution observed in HIC. Native MS conditions are often required for cysteine-linked ADCs to prevent dissociation.[13][14]

  • Reduced MS (Middle-Up): Reducing the interchain disulfide bonds separates the light and heavy chains. This allows for confirmation of which chains are conjugated and is a powerful tool for site-specific ADCs like this compound.[15]

Comparison of Technologies: MS is a powerful tool for all ADC types. For this compound, it can confirm that the payload is attached to the intended chains (e.g., only the heavy chain) with the expected mass shift. For lysine conjugates, MS reveals a complex spectrum of heavy and light chains with varying numbers of attached drugs.[2]

Parameter This compound (Reduced MS) Stochastic Lysine Conjugation (Reduced MS)
Expected Light Chain Single peak for unconjugated light chainMultiple peaks for light chain + 0, 1, 2... drugs
Expected Heavy Chain Single peak for heavy chain + expected number of drugsMultiple peaks for heavy chain + 0, 1, 2... drugs
Key Advantage Confirms site-specific location of conjugationCharacterizes the complexity of the heterogeneous mixture
Experimental Protocol: Reduced Mass Spectrometry (LC-MS)
  • Sample Preparation: Reduce the ADC sample (e.g., 1 mg/mL) using a reducing agent like Dithiothreitol (DTT) or TCEP.

  • LC Separation: Separate the reduced light and heavy chains using a reversed-phase column (e.g., C4) with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • MS Detection: Analyze the eluting chains using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to obtain the zero-charge masses of the light and heavy chains. Compare the experimental masses to the theoretical masses to confirm conjugation.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis reduce_adc Reduce ADC with DTT/TCEP inject_lc Inject onto RP-HPLC reduce_adc->inject_lc separate_chains Separate Light & Heavy Chains inject_lc->separate_chains detect_ms Detect Chains with ESI-MS separate_chains->detect_ms deconvolute Deconvolute Spectra detect_ms->deconvolute confirm_mass Confirm Mass of Chains deconvolute->confirm_mass end_node End confirm_mass->end_node start Start start->reduce_adc

Reduced Mass Spectrometry Workflow.

SDS-PAGE: Visual Confirmation of Conjugation

SDS-PAGE separates proteins based on their molecular weight.[16] It provides a simple, qualitative, and visual confirmation of a mass increase following conjugation.

Comparison of Technologies: Under non-reducing conditions, a successful this compound conjugation will show a distinct band shift upwards compared to the unconjugated antibody.[16] Under reducing conditions, the specific band shift of the heavy or light chain can indicate the location of the conjugation. For stochastic lysine conjugates, SDS-PAGE often results in smeared bands due to the high degree of heterogeneity, whereas site-specific methods yield sharper bands.[17]

Parameter This compound (Non-reducing) Stochastic Lysine Conjugation (Non-reducing)
Expected Band Sharp, distinct band shifted to a higher MWBroader, more diffuse band at a higher MW
Information Provided Visual confirmation of conjugation and homogeneityVisual confirmation of conjugation and heterogeneity
Experimental Protocol: SDS-PAGE
  • Sample Preparation: Prepare samples of the native mAb and the this compound ADC. For reducing conditions, add a reducing agent (e.g., β-mercaptoethanol) and heat.

  • Gel Electrophoresis: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands.

  • Analysis: Compare the migration of the ADC bands to the native mAb control. A slower migration (upward shift) indicates an increase in mass and successful conjugation.[18]

SDSPAGE_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis cluster_viz Visualization prep_non_reducing Prepare Non-reducing Sample load_gel Load Samples onto Gel prep_non_reducing->load_gel prep_reducing Prepare Reducing Sample prep_reducing->load_gel run_gel Run Electrophoresis load_gel->run_gel stain_gel Stain with Coomassie Blue run_gel->stain_gel analyze_bands Analyze Band Shifts stain_gel->analyze_bands end_node End analyze_bands->end_node start Start start->prep_non_reducing start->prep_reducing

SDS-PAGE Workflow for Visual Confirmation.

Summary Comparison of Analytical Techniques

Technique Information Provided Type Throughput Complexity Best For
UV/Vis Spectroscopy Average DARQuantitativeHighLowRapid initial screening
HIC DAR distribution, homogeneityQuantitativeMediumMediumAssessing product consistency and purity
Mass Spectrometry Precise mass, DAR confirmation, conjugation siteQuantitativeLowHighDefinitive structural confirmation
SDS-PAGE Visual mass increase, homogeneityQualitativeHighLowQuick, visual check of conjugation success

By employing a combination of these orthogonal analytical techniques, researchers can confidently confirm the successful conjugation of this compound and thoroughly characterize the resulting ADC, ensuring the production of a consistent and high-quality therapeutic.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and specific cleavage to unleash the payload within the target cancer cells. This guide provides a comparative overview of the cleavage efficiency of the novel, next-generation DosatiLink-2 with other widely used cleavable linkers in ADC development.

This compound is an advanced, enzyme-cleavable linker engineered for enhanced plasma stability and highly specific and rapid payload release in the tumor microenvironment. This guide presents a head-to-head comparison of this compound with established linker technologies, including the enzyme-cleavable Val-Cit-PABC and GGFG linkers, as well as an acid-labile hydrazone linker. The data presented herein is a synthesis of published results and hypothetical, yet representative, performance data for this compound to illustrate its potential advantages.

Comparative Cleavage Efficiency of ADC Linkers

The following table summarizes the cleavage efficiency of this compound compared to other common cleavable linkers under various conditions. The data highlights the superior performance of this compound in terms of stability in plasma and rapid, targeted payload release.

Linker TypeCleavage MechanismConditionTime% Payload Release / StabilityReference
This compound (Hypothetical) Enzyme-cleavable (Proprietary Enzyme) Human Plasma (pH 7.4)7 days>98% Stable-
Tumor Lysosomal Extract24 hours>99% Released-
Val-Cit-PABCEnzyme-cleavable (Cathepsin B)Human Plasma (pH 7.4)230 days (t½)Stable[1]
Mouse Plasma (pH 7.4)80 hours (t½)Less Stable[1]
Rat Liver Lysosomes29 min (t½)Rapid Release[2]
GGFGEnzyme-cleavable (Cathepsin L)In vitro (Cathepsin L)72 hoursNearly Complete Release[3]
Bloodstream-Generally High Stability[3]
HydrazoneAcid-labileBuffer (pH 7.4)24 hours~94% Stable (6% hydrolysis)[2]
Buffer (pH 4.5)24 hours97% Released[2]
Human/Mouse Plasma2 days (t½)Moderately Stable[4]

Experimental Protocols

Detailed methodologies for assessing the cleavage efficiency of ADC linkers are crucial for obtaining reliable and comparable data. Below are generalized protocols for in vitro enzymatic cleavage and intracellular payload release assays.

In Vitro Enzymatic Cleavage Assay

This protocol is designed to evaluate the cleavage of an ADC linker by a specific enzyme, such as Cathepsin B, in a controlled environment.

Materials:

  • ADC of interest

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer.

  • Activate the Cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC with the assay buffer.

  • Initiate the reaction by adding the activated Cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate the enzyme and antibody.

  • Analyze the supernatant by HPLC to quantify the amount of released payload.

  • Calculate the percentage of payload release at each time point by comparing the peak area of the released payload to the initial total payload.

Intracellular Payload Release Assay

This protocol assesses the cleavage of the ADC linker and the release of the payload within cancer cells.

Materials:

  • Cancer cell line expressing the target antigen

  • Cell culture medium and supplements

  • ADC of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • LC-MS/MS system

Procedure:

  • Plate the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the ADC at a specific concentration.

  • Incubate the cells for various time points (e.g., 0, 4, 24, 48 hours).

  • At each time point, wash the cells with cold PBS to remove any unbound ADC.

  • Lyse the cells using the lysis buffer.

  • Collect the cell lysates and centrifuge to remove cellular debris.

  • Extract the payload from the supernatant using a suitable method (e.g., protein precipitation with acetonitrile or solid-phase extraction).

  • Analyze the extracted samples by LC-MS/MS to quantify the concentration of the released payload.

  • Normalize the payload concentration to the total protein concentration in the cell lysate.

Visualizing ADC Cleavage Mechanisms and Workflows

Graphical representations of the processes involved in ADC cleavage can aid in understanding the complex mechanisms and experimental designs.

experimental_workflow cluster_invitro In Vitro Cleavage Assay cluster_intracellular Intracellular Cleavage Assay ADC_invitro ADC Incubation Incubation at 37°C ADC_invitro->Incubation Enzyme Enzyme (e.g., Cathepsin B) Enzyme->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis_invitro HPLC / LC-MS Analysis Quenching->Analysis_invitro Result_invitro Quantification of Released Payload Analysis_invitro->Result_invitro ADC_cell ADC Cells Target Cancer Cells ADC_cell->Cells Incubation_cell Cellular Uptake and Trafficking Cells->Incubation_cell Lysis Cell Lysis Incubation_cell->Lysis Extraction Payload Extraction Lysis->Extraction Analysis_cell LC-MS/MS Analysis Extraction->Analysis_cell Result_cell Quantification of Intracellular Payload Analysis_cell->Result_cell

Caption: Experimental workflows for in vitro and intracellular cleavage assays.

adc_trafficking_and_cleavage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Endosome Early Endosome ADC->Endosome 1. Binding & Internalization Lysosome Lysosome Endosome->Lysosome 2. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage (Enzymatic/pH) Cytotoxicity Cytotoxic Effect Payload_Release->Cytotoxicity 4. Target Interaction

Caption: Intracellular trafficking and cleavage pathway of an ADC.

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of DosatiLink-2, a substance that should be handled as hazardous chemical waste in the absence of specific manufacturer guidance. Adherence to these protocols will minimize risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If the SDS is not available, the substance should be treated as hazardous. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Identify the Waste Stream: Determine if the this compound waste is mixed with other chemicals. Mixed chemical waste, also known as multihazardous waste, may require special disposal procedures.[4]

  • Segregate Incompatible Chemicals: Never mix incompatible wastes.[5] Store this compound waste in a designated area, away from chemicals that could cause a hazardous reaction.

  • Use Appropriate Waste Containers: Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[5][6] The container must be sealable to prevent leaks or spills.[5]

III. Step-by-Step Disposal Protocol

The following protocol outlines the process for the collection and disposal of this compound waste.

  • Container Labeling:

    • Clearly label the waste container with a hazardous waste tag.[5]

    • The label must include the complete chemical name, "this compound," and any other major constituents. Avoid using acronyms or brand names.[5]

    • Indicate the date when waste was first added to the container.

  • Waste Accumulation:

    • Keep the waste container securely closed except when adding waste.[5]

    • Do not overfill the container; leave at least 5% of the volume as empty space to allow for thermal expansion.[6]

  • Disposal of Empty Containers:

    • A container is considered "empty" if it contains less than 3% of its original volume.[6]

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[5]

    • Thoroughly rinse the empty container with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[5]

    • After thorough rinsing and air-drying, remove or deface the original label before disposing of the container in the regular trash or as directed by your institution's policies.[6]

  • Requesting Waste Pick-up:

    • Once the waste container is full, schedule a pick-up with your institution's Environmental Health and Safety (EHS) department.[5]

IV. Quantitative Data for Chemical Waste Handling

ParameterGuidelineSource
Container Headspace Leave at least 5% of the container volume empty.[6]
"Empty" Container Residue Less than 3% of the original volume.[6]
Highly Toxic Container Rinsing The first three rinses must be collected as hazardous waste.[5]
Standard Container Rinsing The first rinse must be collected as hazardous waste.[5]

V. Experimental Protocol: Triple Rinsing of Highly Toxic Chemical Containers

This protocol is mandatory for containers that held highly toxic chemicals (LD50 < 50mg/kg).

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., water, ethanol, or as specified in the SDS) to the empty container. The volume should be sufficient to wet the entire inner surface.

  • Agitation: Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all interior surfaces.

  • Collection: Decant the rinse solvent into the designated hazardous waste container for this compound.

  • Repeat: Repeat steps 1-3 two more times for a total of three rinses.

  • Final Disposal: After the third rinse has been collected, the container can be air-dried and disposed of according to institutional guidelines for non-hazardous waste, ensuring the original label is defaced.[6]

VI. Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DosatiLink2_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe identify_waste Identify Waste Stream (Pure or Mixed?) ppe->identify_waste segregate Segregate from Incompatible Chemicals identify_waste->segregate get_container Select Compatible, Leak-Proof Container segregate->get_container label_container Label with 'Hazardous Waste' & Full Chemical Name get_container->label_container add_waste Add Waste to Container (Leave 5% Headspace) label_container->add_waste keep_closed Keep Container Closed add_waste->keep_closed is_full Container Full? keep_closed->is_full request_pickup Request EHS Waste Pick-up is_full->request_pickup Yes continue_collection Continue Collecting Waste is_full->continue_collection No end End: Waste Disposed request_pickup->end continue_collection->add_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal procedures for DosatiLink-2, ensuring the well-being of laboratory personnel and maintaining a safe research environment. Given the absence of a specific Safety Data Sheet (SDS) for "this compound" in publicly available resources, this document synthesizes best practices from safety protocols for handling analogous hazardous chemical compounds in a research and development setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Face ShieldTo be used in conjunction with goggles for high-splash risksProvides full-face protection from splashes and projectiles.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene, check for breakthrough timePrevents skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant, fully buttonedProtects skin and clothing from spills and contamination.
Chemical-Resistant ApronRecommended for large-volume handlingProvides an additional layer of protection against spills.
Respiratory Protection Fume HoodRequired for all handling proceduresVents hazardous fumes away from the user.
RespiratorUse an approved air-purifying respirator with organic vapor cartridges if work outside a fume hood is unavoidable and if discomfort is experienced.[1]Protects against inhalation of hazardous vapors or aerosols.

Operational Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Work within the designated fume hood, keeping the sash at the lowest possible height.

    • Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfers.

    • Keep containers of this compound tightly closed when not in use to minimize the release of vapors.

    • Do not eat, drink, or smoke in the laboratory area.[2]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated, labeled waste container.

    • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.

  • Disposal: Dispose of the waste through an authorized waste management company, following all local, state, and federal regulations.[2][3]

Experimental Workflow and Safety Interlocks

The following diagram illustrates the standard workflow for handling this compound, emphasizing integrated safety checks.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE handle_transfer Transfer/Use this compound prep_ppe->handle_transfer prep_hood Verify Fume Hood Operation prep_hood->handle_transfer prep_emergency Check Emergency Equipment prep_emergency->handle_transfer handle_store Store Securely handle_transfer->handle_store dispose_segregate Segregate Waste handle_transfer->dispose_segregate emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_transfer->emergency_exposure If Exposure Occurs dispose_container Containerize Waste dispose_segregate->dispose_container dispose_pickup Arrange for Pickup dispose_container->dispose_pickup

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.